(S)-(-)-5'-Benzyloxyphenyl Carvedilol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118466 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217822-96-2 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoselective Synthesis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Introduction
Carvedilol is a third-generation, non-selective β-adrenergic antagonist with α1-blocking and antioxidant properties, widely prescribed for the management of hypertension and congestive heart failure.[1][2] The therapeutic efficacy of Carvedilol is primarily attributed to its (S)-enantiomer, which is approximately 100 times more potent in its β-blocking activity than the (R)-enantiomer.[3] Both enantiomers, however, exhibit comparable α1-blocking activity.[4] This stereoselectivity in pharmacological action underscores the importance of enantiomerically pure synthesis in drug development.
This technical guide focuses on a specific analog, (S)-(-)-5'-Benzyloxyphenyl Carvedilol, a molecule of interest for structure-activity relationship (SAR) studies and as a potential metabolite or prodrug. The introduction of a benzyloxy group at the 5'-position of the phenoxy ring may influence the compound's metabolic stability, lipophilicity, and receptor-binding affinity. This document provides a comprehensive, step-by-step pathway for the stereoselective synthesis of this target compound, grounded in established chemical principles and analogous procedures for Carvedilol synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, reveals a convergent synthetic strategy. The primary disconnection is at the secondary amine, leading to two key building blocks: the chiral epoxide, (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole, and the substituted amine, 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine. This approach allows for the independent synthesis of these precursors, followed by a convergent coupling reaction to form the final product.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis is a three-stage process, ensuring high stereochemical fidelity and minimizing the formation of common impurities. The key steps are:
-
Synthesis of the Chiral Epoxide: Preparation of (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole from 4-hydroxycarbazole and (R)-epichlorohydrin. The use of the (R)-enantiomer of epichlorohydrin ensures the desired (S)-configuration in the final product due to a stereoinvertive S(_N)2 reaction.
-
Synthesis of the Amine Side-Chain: Preparation of 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine. This intermediate is commercially available but can also be synthesized from appropriate precursors.
-
Convergent Coupling: The stereoselective ring-opening of the chiral epoxide with the synthesized amine to yield the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole
This procedure is adapted from established methods for the synthesis of the chiral epoxide intermediate of Carvedilol.[5][6]
Protocol:
-
To a stirred solution of 4-hydroxycarbazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or isopropyl alcohol (IPA), add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents) or sodium hydroxide (NaOH).[6]
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.
-
Add (R)-epichlorohydrin (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole.
Causality: The use of (R)-epichlorohydrin is crucial for obtaining the (S)-enantiomer of the final product. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide attacks the least substituted carbon of the epoxide, leading to an inversion of stereochemistry.[6]
Stage 2: Synthesis of 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine
This intermediate is commercially available. However, a plausible synthetic route is outlined below for completeness, based on standard ether synthesis and functional group transformations.
Protocol:
-
Benzylation: Protect the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenol with benzyl bromide in the presence of a base like K₂CO₃ in acetone to yield 4-(benzyloxy)-3-methoxyphenol.
-
Williamson Ether Synthesis: React the resulting phenol with 2-chloro-N,N-dimethylethanamine in the presence of a base to form the corresponding ether.
-
Gabriel Synthesis or Azide Reduction: Alternatively, react the phenol with 2-bromoethanol, followed by conversion of the alcohol to an azide and subsequent reduction to the primary amine. A more direct approach involves the Gabriel synthesis with N-(2-bromoethyl)phthalimide followed by hydrazinolysis.[7]
Stage 3: Convergent Coupling to this compound
This final step involves the regioselective ring-opening of the chiral epoxide with the amine side-chain.[8][9]
Protocol:
-
Dissolve (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (1 equivalent) and 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine (1.1 equivalents) in a suitable solvent such as ethanol, isopropanol, or toluene.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Causality: The ring-opening of the epoxide by the amine is a classic S(_N)2 reaction. The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide, leading to the desired β-amino alcohol product with high regioselectivity.[10][11]
Key Strategic Considerations
-
Stereocontrol: The key to obtaining the desired (S)-enantiomer is the use of a chiral precursor, in this case, (R)-epichlorohydrin. This strategy is often more efficient and cost-effective than chiral resolution of the final racemic product.[12]
-
Impurity Management: A common impurity in Carvedilol synthesis is the "bis impurity," formed by the reaction of a second molecule of the epoxide with the secondary amine of the product.[1] To minimize this, a slight excess of the amine side-chain can be used. Alternatively, a benzyl-protected amine can be employed, followed by a final debenzylation step via catalytic hydrogenation.[13]
-
Reaction Conditions: The choice of solvent and temperature for the final coupling step can influence the reaction rate and impurity profile. Protic solvents like ethanol can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group.
Data Presentation
The following table summarizes expected data for the key compounds in this synthetic pathway. The values are based on the known data for Carvedilol and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Characterization Data |
| (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole | C₁₅H₁₃NO₂ | 239.27 | 75-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC to confirm enantiomeric purity. |
| 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine | C₁₆H₁₉NO₃ | 273.33 | N/A (Commercial) | ¹H NMR, ¹³C NMR, Mass Spectrometry. |
| This compound | C₃₁H₃₂N₂O₄ | 512.60 | 60-70 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), Chiral HPLC for enantiomeric excess (e.e.) determination. |
References
- BenchChem. (2025). Application Notes and Protocols for Stereospecific Epoxide Ring Opening with Amines.
- Azizi, N., et al. (2006).
- UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. (2022). MDPI.
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Crimson Publishers.
- Imre, S., et al. (2011). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia.
- Madhusudhan, G., et al. (2007).
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2016).
- Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (2014). SciELO México.
- The chemical structure of carvedilol. The asterix denote the chiral center. (n.d.).
- Madhusudhan, G., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals.
- (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. (n.d.). NIH.
- Anand, B., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica.
- Hashemzadeh, M., et al. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed.
- A process for the preparation of carvedilol. (2008).
- Intermediate for the preparation of carvedilol. (2001).
- BIO ACTIVE CARVEDILOL DERIV
- Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]. (2009).
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- A FACILE SYNTHESIS OF 3-BENZYLOXY-5-METHOXYPHENOL. (1986).
- Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. (n.d.). PrepChem.com.
- Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. (2005).
- Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. (2015).
- Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (2021).
- 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE. (n.d.).
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009).
- hydrogenolysis of phenolic ethers: biphenyl. (n.d.). Organic Syntheses Procedure.
- Preparation of 4-methoxyphenol. (n.d.). PrepChem.com.
- Process for producing methoxyphenol or ethoxyphenol. (1968).
- 5-Bromo-2-methoxyphenol synthesis. (n.d.). ChemicalBook.
Sources
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(S)-(-)-5'-Benzyloxyphenyl Carvedilol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Abstract
This compound is a significant, optically active metabolite of Carvedilol, a cornerstone therapy for heart failure and hypertension.[1][2] While the parent compound, Carvedilol, is well-characterized as a multi-action neurohormonal antagonist with a unique "biased agonism" profile at β-adrenergic receptors, the precise mechanism of action for its 5'-benzyloxyphenyl metabolite remains less defined.[1][3] This guide provides a comprehensive framework for elucidating the pharmacological profile of this compound. We begin by deconstructing the complex pharmacology of Carvedilol, focusing on its dual G-protein antagonism and β-arrestin agonism. Subsequently, we present a logical, experimentally-driven approach to characterize the metabolite's receptor affinity, functional activity, and downstream signaling effects. This document serves as a technical roadmap for researchers and drug development professionals aiming to understand the nuanced pharmacology of this key Carvedilol derivative.
The Precedent: Deconstructing Carvedilol's Multifaceted Mechanism of Action
A thorough understanding of Carvedilol is paramount to predicting and testing the activity of its metabolites. Carvedilol's clinical efficacy, particularly its superior performance in heart failure treatment compared to other beta-blockers, is attributed to a complex mechanism that extends beyond simple receptor blockade.[3][4]
Canonical Adrenergic Receptor Blockade
Carvedilol is a non-selective antagonist at β1- and β2-adrenergic receptors and a blocker of α1-adrenergic receptors.[5][6]
-
β-Adrenergic Blockade: The S(-) enantiomer of Carvedilol is responsible for its potent β-blocking activity.[7][8] By competitively inhibiting the binding of catecholamines like norepinephrine and epinephrine to β1-receptors in cardiac myocytes, Carvedilol reduces heart rate, myocardial contractility, and cardiac output, thereby decreasing the heart's workload.[9][10]
-
α1-Adrenergic Blockade: Both R(+) and S(-) enantiomers possess α1-blocking activity.[7][8] This action on vascular smooth muscle leads to vasodilation, reducing peripheral resistance and contributing a significant antihypertensive effect that is not typically accompanied by reflex tachycardia, due to the concurrent β-blockade.[9][10]
The Paradigm of Biased Agonism
The defining feature of Carvedilol is its role as a biased agonist at β-adrenergic receptors.[3][11][12] This concept, also known as functional selectivity, describes a ligand's ability to selectively activate a subset of a receptor's downstream signaling pathways. In the context of G-protein coupled receptors (GPCRs) like the β-adrenoceptors, signaling can diverge into two main branches: the canonical G-protein pathway and the non-canonical β-arrestin pathway.
-
G-Protein Pathway Inverse Agonism: For the canonical G-protein pathway, Carvedilol acts as an inverse agonist.[12][13] It not only blocks agonist-stimulated signaling but also reduces the basal activity of the receptor, preventing the Gαs-mediated production of the second messenger cyclic AMP (cAMP).[3] This is the classical "beta-blocker" effect.
-
β-Arrestin Pathway Agonism: Simultaneously, Carvedilol functions as a potent agonist for the β-arrestin pathway.[14][15] Upon binding, it promotes a receptor conformation that, while unable to bind G-proteins, is recognized and phosphorylated by G-protein coupled receptor kinases (GRKs).[11][16] This phosphorylation facilitates the recruitment of β-arrestin proteins, which initiate a distinct, G-protein-independent signaling cascade.[17][18] This β-arrestin-mediated signaling is linked to cardioprotective effects, including the activation of pro-survival kinases like ERK (extracellular signal-regulated kinase) and inhibition of apoptosis.[16][19]
This unique profile of blocking deleterious G-protein signaling while activating beneficial β-arrestin signaling is believed to be a major contributor to Carvedilol's clinical success.[3][20]
Figure 1: Carvedilol's biased agonism at β-adrenergic receptors.
A Framework for Elucidating the Mechanism of this compound
Given that this compound is a primary metabolite, we hypothesize that it retains activity at adrenergic receptors. The addition of a bulky, lipophilic benzyloxyphenyl group at the 5' position of the 2-(2-methoxyphenoxy)ethylamino side chain is the key structural modification. This change could significantly alter its pharmacological profile relative to the parent compound. The following experimental workflow is designed to systematically characterize its mechanism of action.
Figure 2: Experimental workflow for mechanistic characterization.
Detailed Experimental Protocols
The following protocols describe the necessary steps to fully characterize the mechanism of action of this compound.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity of the test compound for human β1-, β2-, and α1-adrenergic receptors.
Rationale: This foundational experiment establishes whether the compound interacts with the same primary targets as Carvedilol and with what potency. Comparing the affinity of the metabolite to the parent compound will reveal the impact of the benzyloxyphenyl modification on receptor binding.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing either human β1-AR, β2-AR, or α1a-AR.
-
Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.
-
Determine total protein concentration of membrane preparations using a BCA assay.
-
-
Competition Binding Assay:
-
For β1/β2-AR: Use [³H]-dihydroalprenolol (DHA) as the radioligand.
-
For α1-AR: Use [³H]-prazosin as the radioligand.
-
Incubate a fixed concentration of radioligand and a fixed amount of membrane protein with increasing concentrations of the test compound (typically 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate reactions at room temperature for 60-90 minutes to reach equilibrium.
-
-
Detection & Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters to remove unbound radioligand.
-
Quantify bound radioactivity using liquid scintillation counting.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled competitor (e.g., propranolol for β-ARs).
-
Calculate specific binding and plot as a percentage of control versus log concentration of the test compound.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: G-Protein Signaling Functional Assay (cAMP Accumulation)
Objective: To quantify the compound's effect on Gs-protein signaling through the β1- and β2-adrenergic receptors.
Rationale: This assay determines if the compound acts as an agonist (stimulates cAMP), antagonist (blocks agonist-stimulated cAMP), or inverse agonist (reduces basal cAMP) for the canonical G-protein pathway.
Methodology:
-
Cell Culture: Use CHO-K1 or HEK293 cells stably expressing either human β1-AR or β2-AR.
-
Antagonist Mode Assay:
-
Pre-treat cells with increasing concentrations of the test compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a sub-maximal (EC80) concentration of the full agonist isoproterenol.
-
Incubate for an additional 30 minutes.
-
-
Agonist/Inverse Agonist Mode Assay:
-
Treat cells with increasing concentrations of the test compound alone (in the presence of IBMX).
-
-
Detection & Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaLISA.
-
For antagonist mode: Plot cAMP levels against the log concentration of the test compound to determine the IC50.
-
For agonist mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 and Emax (maximal effect).
-
Compare the results to a known antagonist (Carvedilol) and a known agonist (Isoproterenol).
-
Protocol 3: β-Arrestin Recruitment Assay
Objective: To quantify the compound's ability to induce the recruitment of β-arrestin-2 to the β1- and β2-adrenergic receptors.
Rationale: This is the critical experiment to test the hypothesis of biased agonism. It directly measures the activation of the non-canonical pathway.
Methodology:
-
Assay Principle: Use a proximity-based assay like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
BRET Example: Co-express the receptor fused to a Renilla luciferase (Rluc, the BRET donor) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP, the BRET acceptor) in HEK293 cells.
-
-
Procedure:
-
Plate the engineered cells in a white, 96-well microplate.
-
Treat cells with increasing concentrations of the test compound.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Measure light emission at two wavelengths simultaneously using a plate reader capable of dual-channel luminescence detection (one for the donor, one for the acceptor).
-
-
Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the change in BRET ratio against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax for β-arrestin recruitment.
-
Compare results to Carvedilol (known biased agonist) and Isoproterenol (unbiased agonist).
-
Protocol 4: Downstream Signaling Analysis (ERK Phosphorylation)
Objective: To confirm that β-arrestin recruitment by the test compound leads to functional downstream signaling.
Rationale: Activation of the ERK1/2 MAPK pathway is a well-established downstream consequence of β-arrestin-mediated signaling from β-adrenoceptors.[18] This experiment validates the functional relevance of the findings from Protocol 3.
Methodology:
-
Cell Treatment: Use the same cells as in previous assays. Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Time Course: Treat cells with an EC80 concentration of the test compound for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes). β-arrestin-mediated ERK activation is typically slower and more sustained than G-protein-mediated activation.
-
Western Blotting:
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK, as a loading control).
-
Use appropriate HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal.
-
Plot the normalized p-ERK signal over time to observe the kinetics of ERK activation.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Test Compound Value | Carvedilol (Reference) |
|---|---|---|---|
| Binding Affinity (Ki, nM) | β1-AR | Experimental Value | ~4-5 nM[21] |
| β2-AR | Experimental Value | Value | |
| α1-AR | Experimental Value | Value | |
| G-Protein Signaling (cAMP) | β1-AR | IC50/EC50 (nM) | Value |
| β2-AR | IC50/EC50 (nM) | Value | |
| β-Arrestin Recruitment | β1-AR | EC50 (nM) | Value |
| | β2-AR | EC50 (nM) | Value |
Bias Calculation: The degree of bias can be quantified by calculating a "bias factor." This involves comparing the relative efficacy and potency of the test compound in the G-protein versus the β-arrestin assay, often normalized to a reference compound. A positive log(Bias) value would indicate a preference for the β-arrestin pathway over the G-protein pathway relative to the reference.
Conclusion
This technical guide outlines a comprehensive strategy to define the mechanism of action for this compound. By systematically evaluating its receptor binding, functional activity at both G-protein and β-arrestin pathways, and downstream signaling consequences, researchers can build a complete pharmacological profile. Determining whether this key metabolite retains, loses, or enhances the biased agonism of its parent compound, Carvedilol, is critical for understanding its contribution to the overall therapeutic effect and for guiding future drug development efforts in the field of cardiovascular pharmacology.
References
- Ruffolo, R. R., & Feuerstein, G. Z. (1996). Cardiac adrenergic receptor effects of carvedilol. European heart journal, 17 Suppl B, 8–16.
- Dr. Oracle. (2025, September 5). Do beta blockers (beta-adrenergic blocking agents) interfere with beta-arrestin signaling?
- Ruffolo, R. R., & Feuerstein, G. Z. (1996). Cardiac adrenergic receptor effects of carvedilol. European Heart Journal, 17(Supplement B), 8-16.
- Feuerstein, G. Z., & Ruffolo, R. R. (1996). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. Journal of cardiovascular pharmacology, 28 Suppl 1, S1-9.
- Ruffolo, R. R., & Feuerstein, G. Z. (1996). Cardiac adrenergic receptor effects of carvedilol. Oxford Academic.
- GoodRx. (2023, November 28). How Does Carvedilol Work? All About Its Mechanism of Action.
- Nakajima, Y., et al. (2010). β-blocker drugs mediate calcium signaling in native central nervous system neurons by β-arrestin-biased agonism.
- Dr. Oracle. (2025, September 5). How are β-arrestin (beta-arrestin) proteins therapeutically targeted in clinical settings?
- Smith, J. S., & Lefkowitz, R. J. (2014). A Pharmacological Primer of Biased Agonism.
- Sato, M., et al. (2012). Induction of cardiac fibrosis by β-blocker in G protein-independent and G protein-coupled receptor kinase 5/β-arrestin2-dependent Signaling pathways. The Journal of biological chemistry, 287(42), 35378–35388.
- Noma, T., et al. (2016). β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction.
- Lefkowitz, R. J., & Rockman, H. A. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
- Rajagopal, K., & Lefkowitz, R. J. (2010). β-arrestin: a signaling molecule and potential therapeutic target for heart failure. Journal of molecular and cellular cardiology, 48(4), 583–591.
- Abiko, L. A., et al. (2024).
- Abiko, L. A., et al. (2024).
- Warne, T., et al. (2012). Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol. Structure (London, England : 1993), 20(5), 841–851.
- Sato, M., et al. (2020). The β-arrestin-biased β-adrenergic receptor blocker carvedilol enhances skeletal muscle contractility.
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- Lymperopoulos, A., & Brill, A. (2011). Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches. Current drug discovery technologies, 8(3), 209–217.
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- Patsnap Synapse. (2024, July 17).
- Singh, S., et al. (2024). Carvedilol. In StatPearls.
- U.S.
- McTavish, D., & Campoli-Richards, D. (1991). Pharmacology of carvedilol. European journal of clinical pharmacology, 38 Suppl 2, S82–S88.
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An In-depth Technical Guide to the Metabolism of Carvedilol: Elucidating the Role of its True Metabolites and Synthetic Analogs
Introduction: Clarifying a Common Misconception
In the landscape of pharmaceutical research and development, precise identification of drug metabolites is paramount for understanding a compound's efficacy, safety, and pharmacokinetic profile. This guide addresses the topic of Carvedilol metabolism with a critical clarification. The compound (S)-(-)-5'-Benzyloxyphenyl Carvedilol is sometimes cataloged by chemical suppliers as a "metabolite" of Carvedilol[1][2][3]. However, from a biochemical standpoint, this classification is inaccurate. The presence of a benzyloxy group (a benzyl ether) is not a result of known mammalian metabolic pathways, which for Carvedilol primarily involve oxidation and conjugation[4][5][6]. Instead, such a structure points towards a synthetic origin, likely serving as a reference standard, a synthetic intermediate, or a research tool[7][8].
This guide, therefore, pivots to provide a scientifically rigorous and practical overview for researchers. We will first detail the true, clinically relevant metabolic fate of Carvedilol. Subsequently, we will explore the pharmacological significance of these metabolites and provide robust analytical protocols for their study. Finally, we will correctly contextualize the role of synthetic derivatives like this compound within the drug development workflow.
Part 1: The In-Vivo Metabolic Fate of Carvedilol
Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, is extensively metabolized in the liver following oral administration[9]. Less than 2% of the parent drug is excreted unchanged in the urine[6][10]. The metabolism is primarily oxidative, driven by the cytochrome P450 enzyme system, followed by Phase II conjugation reactions (glucuronidation and sulfation) to facilitate excretion[4][6].
The main metabolic pathways are:
-
Aromatic Ring Hydroxylation: The addition of hydroxyl (-OH) groups to the phenyl ring of the phenoxyethylamino side chain. This is the most significant pathway for producing active metabolites.
-
O-Demethylation: The removal of the methyl group from the methoxy moiety.
-
Side-Chain Oxidation: Hydroxylation of the carbazole ring or the alkyl side chain, which generally leads to inactive metabolites[5].
The key enzymes responsible for these transformations are CYP2D6 and CYP2C9, with minor contributions from CYP3A4, CYP1A2, and others[5][6]. Metabolism is stereoselective; the R(+)-enantiomer is preferentially metabolized, leading to higher plasma concentrations of the S(-)-enantiomer, which is responsible for the beta-blocking activity[6].
This process yields three principal, pharmacologically active metabolites:
-
4'-Hydroxyphenyl Carvedilol
-
5'-Hydroxyphenyl Carvedilol
-
O-desmethylcarvedilol [11]
Part 2: Pharmacological Significance of Active Metabolites
While the plasma concentrations of Carvedilol's metabolites are approximately 10-fold lower than the parent compound, their distinct pharmacological activities are crucial to the drug's overall profile[6][12].
-
4'-Hydroxyphenyl Carvedilol: This metabolite is particularly noteworthy. It is approximately 13 times more potent as a beta-blocker than Carvedilol itself[4]. This high potency suggests it significantly contributes to the therapeutic effect, especially in individuals who are extensive metabolizers via CYP2D6[11].
-
5'-Hydroxyphenyl and O-desmethylcarvedilol: These metabolites also possess beta-blocking activity but are less potent than the 4'-hydroxy derivative and the parent drug. They exhibit weak vasodilating activity[6].
-
Antioxidant Properties: Carvedilol's carbazole moiety confers potent antioxidant activity. This property is even more pronounced in its hydroxylated metabolites, which can be 30 to 80 times more potent as antioxidants than Carvedilol[12].
| Compound | Primary Receptor Activity | Relative β-Blocking Potency (vs. Carvedilol) | Vasodilating Activity | Antioxidant Activity |
| Carvedilol | Non-selective β-blocker, α1-blocker | 1x | Yes | Potent |
| 4'-OH-Carvedilol | β-blocker | ~13x[4] | Weak[6] | Very Potent[12] |
| 5'-OH-Carvedilol | β-blocker | < 1x | Weak[6] | Very Potent[12] |
| O-desmethylcarvedilol | β-blocker | < 1x | Weak[6] | N/A |
Part 3: Analytical Methodologies for Metabolite Profiling
For researchers in drug development, accurately quantifying Carvedilol and its metabolites in biological matrices is a routine necessity for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity[13].
Step-by-Step Protocol: LC-MS/MS Quantification in Human Plasma
This protocol provides a robust workflow for the simultaneous determination of Carvedilol and its primary active metabolites.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of human plasma in a polypropylene tube, add 10 µL of an internal standard (IS) working solution (e.g., Propranolol or a stable isotope-labeled Carvedilol).
- Vortex briefly to mix.
- Add 2.5 mL of a suitable organic solvent (e.g., tert-butyl methyl ether)[13].
- Vortex vigorously for 2-3 minutes to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100-200 µL of the mobile phase starting condition.
- Vortex to dissolve, and transfer to an autosampler vial for injection.
2. Chromatographic Conditions:
- HPLC System: Standard binary pump system.
- Column: A reverse-phase C18 column (e.g., BDS Hypersil C18, 2.1 x 150 mm, 5 µm) is effective[13].
- Mobile Phase A: 2 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min[13].
- Gradient Elution: A gradient from ~40% B to 95% B over several minutes is typically used to separate the parent drug and its more polar metabolites[13].
- Injection Volume: 5-10 µL.
- Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Precursor → Product):
- Carvedilol: m/z 407.1 → 100.1[13]
- 4'-Hydroxyphenyl Carvedilol: m/z 423.1 → 222.0[13]
- 5'-Hydroxyphenyl Carvedilol: m/z 423.1 → (Specific product ion to be determined)
- O-desmethylcarvedilol: m/z 393.2 → (Specific product ion to be determined)
- Propranolol (IS): m/z 260.1 → 116.2[13]
Part 4: The Role of this compound in Drug Development
Given that this compound is not a natural metabolite, its role must be understood in the context of synthetic chemistry and pharmaceutical analysis. Such compounds are indispensable tools for:
-
Synthetic Intermediates: The synthesis of the 5'-hydroxy Carvedilol metabolite requires the selective introduction of a hydroxyl group. A common strategy is to start with a precursor that already has a hydroxyl group at the desired position, but this group is "protected" to prevent it from reacting during subsequent chemical steps. The benzyl group is a classic protecting group for hydroxyls. A synthetic route could involve creating 5'-Benzyloxyphenyl Carvedilol and then, in a final step, removing the benzyl group (debenzylation) to yield the desired 5'-hydroxy metabolite.
-
Reference Standards for Impurity Profiling: During the synthesis of Carvedilol or its metabolites, side reactions can lead to the formation of impurities[14][15]. Regulatory agencies require that these impurities be identified and quantified. A compound like 5'-Benzyloxyphenyl Carvedilol could be synthesized intentionally to serve as a characterized reference standard. This allows analytical chemists to develop methods that can detect and quantify this specific substance if it appears as a process-related impurity in the final drug product[8].
-
Pharmacological Probes: Researchers may create analogs of a drug by modifying its structure to investigate structure-activity relationships (SAR). By comparing the biological activity of Carvedilol, 5'-hydroxy Carvedilol, and 5'-Benzyloxy Carvedilol, scientists can deduce how the size and chemical nature of the substituent at the 5'-position influences receptor binding and overall pharmacological effect.
Conclusion
This technical guide serves to rectify a point of confusion regarding Carvedilol metabolism and to provide a robust, scientifically grounded resource for professionals in the field. The key takeaways are threefold: First, the true active metabolites of Carvedilol are generated via hydroxylation and O-demethylation, with 4'-Hydroxyphenyl Carvedilol being a particularly potent beta-blocker. Second, compounds such as this compound are not in-vivo metabolites but are essential synthetic derivatives used as reference standards and research tools. Finally, the use of high-sensitivity analytical methods like LC-MS/MS is critical for the accurate characterization of Carvedilol's pharmacokinetic profile. A precise understanding of these distinctions is fundamental to advancing drug development and ensuring the safe and effective use of this important cardiovascular therapeutic.
References
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Title: Carvedilol - Wikipedia Source: Wikipedia URL: [Link]
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Title: Carvedilol Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
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Title: (carvedilol) Tablets - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]
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Title: Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis of impurity A in Carvedilol: a β-adrenergic receptor Source: Indian Journal of Chemistry URL: [Link]
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Title: PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) Source: Sivem Pharmaceuticals URL: [Link]
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Title: Structure of the analytes and metabolic pathway of carvedilol. Source: ResearchGate URL: [Link]
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Title: Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
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Title: Cas 1217822-96-2,(S)-(-)-5'-BENZYLOXYPHENYL-CARVEDILOL Source: LookChem URL: [Link]
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Title: Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties Source: Medscape URL: [Link]
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Title: Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
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Title: SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL Source: Connect Journals URL: [Link]
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Title: Clinical pharmacokinetics and pharmacodynamics of carvedilol Source: PubMed URL: [Link]
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Title: Analytical method development & validation of carvedilol by HPLC in bulk and dosage form Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
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Title: Structure of carvedilol and its metabolites. Source: ResearchGate URL: [Link]
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Title: Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells Source: PLOS One URL: [Link]
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Title: Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review Source: Research Journal of Pharmacy and Technology URL: [Link]
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Title: Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms Source: Der Pharmacia Lettre URL: [Link]
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Title: Pharmacology of Carvedilol ; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics Source: YouTube URL: [Link]
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Title: Synthesis of Active Metabolites of Carvedilol, an Antihypertensive Drug Source: Taylor & Francis Online URL: [Link]
-
Title: A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose Source: National Institutes of Health (NIH) URL: [Link]
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Spectroscopic data for (S)-(-)-5'-Benzyloxyphenyl Carvedilol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a key derivative in the synthesis and study of Carvedilol analogues. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It outlines robust, field-tested protocols for data acquisition and provides insights into the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex organic molecules.
Introduction: The Significance of this compound
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 blocking activity, widely used in the treatment of hypertension and congestive heart failure. The synthesis of Carvedilol and its analogues is a critical area of pharmaceutical research, aimed at improving efficacy, and understanding structure-activity relationships. This compound serves as a crucial intermediate or analogue in these synthetic pathways. Its structural verification is paramount to ensure the integrity of the final active pharmaceutical ingredient. This guide provides the spectroscopic blueprint for this verification.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups and their electronic environments dictate the expected spectral outcomes.
Chemical Structure:
-
IUPAC Name: (S)-1-(9H-carbazol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol with a benzyloxy group at the 5' position of a phenyl ring (Note: The precise IUPAC name can be complex; the common name is used for clarity).
-
Key Functional Groups: Carbazole, secondary amine, secondary alcohol, ether linkages (aliphatic and aromatic), aromatic rings (carbazole, methoxyphenoxy, benzyloxyphenyl).
Predicted ¹H NMR Spectra
The ¹H NMR spectrum is anticipated to be complex due to the numerous protons in distinct chemical environments. The following table summarizes the expected chemical shifts (δ) and multiplicities.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons (Carbazole) | 7.0 - 8.2 | d, t, dd | Complex pattern due to the fused ring system. |
| Aromatic Protons (Benzyloxyphenyl) | 6.8 - 7.5 | m | Multiplet due to the protons on the benzyloxy and phenyl rings. |
| Aromatic Protons (Methoxyphenoxy) | 6.8 - 7.1 | m | Multiplet characteristic of a substituted benzene ring. |
| CH (Alcohol) | ~4.0 | m | Proton attached to the carbon bearing the hydroxyl group. |
| CH₂ (Benzyl) | ~5.1 | s | Singlet for the two protons of the benzylic CH₂ group. |
| CH₂ (Aliphatic Chain) | 2.5 - 3.5 | m | Complex multiplets for the protons of the ethyl and propyl chains. |
| OCH₃ (Methoxy) | ~3.8 | s | Sharp singlet for the three protons of the methoxy group. |
| NH (Amine) | Variable | br s | Broad singlet, position dependent on solvent and concentration. |
| OH (Alcohol) | Variable | br s | Broad singlet, position dependent on solvent and concentration. |
Predicted ¹³C NMR Spectra
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons | 100 - 160 | Multiple signals for the carbons of the carbazole, benzyloxyphenyl, and methoxyphenoxy rings. |
| C-O (Aromatic Ether) | 140 - 160 | Carbons directly attached to the ether oxygen in the aromatic systems. |
| C-O (Aliphatic Ether/Alcohol) | 60 - 80 | Carbons of the propanol and ethyl ether chains. |
| C-N (Amine) | 40 - 60 | Carbons of the ethyl and propyl chains attached to the nitrogen. |
| CH₂ (Benzyl) | ~70 | Carbon of the benzylic CH₂ group. |
| OCH₃ (Methoxy) | ~55 | Carbon of the methoxy group. |
Predicted IR Spectra
The IR spectrum will highlight the presence of key functional groups through their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Ether/Alcohol) | 1000 - 1300 | Strong |
| C-N Stretch (Amine) | 1000 - 1250 | Medium |
Predicted Mass Spectra
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
-
Expected Molecular Ion [M+H]⁺: The calculated exact mass for C₃₈H₃₈N₂O₅ would be the primary ion observed in ESI+.
-
Key Fragmentation Patterns: Expect fragmentation at the ether linkages and the bond beta to the nitrogen, leading to characteristic daughter ions.
Experimental Protocols for Spectroscopic Analysis
The following protocols are designed to yield high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve exchangeable protons like -OH and -NH.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and assign them to the corresponding protons.
-
Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FTIR Spectrometer):
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major peaks with their corresponding wavenumbers.
-
Assign the labeled peaks to the functional groups of this compound.
-
Workflow for IR Analysis:
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with electrospray ionization (ESI), typically containing 0.1% formic acid to promote protonation.
-
-
Instrument Parameters (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100 - 1000 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
For fragmentation studies (MS/MS), select the precursor ion corresponding to [M+H]⁺ and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
-
-
Data Processing:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ in the full scan mass spectrum.
-
Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
Analyze the MS/MS spectrum to identify key fragment ions and propose a fragmentation pathway.
-
Workflow for Mass Spectrometry Analysis:
A Technical Guide to the Chiral Purity Analysis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Abstract: This technical guide provides a comprehensive framework for the determination of the chiral purity of (S)-(-)-5'-Benzyloxyphenyl Carvedilol, a key synthetic intermediate. The pharmacological activity of Carvedilol is stereoselective, making the stringent control of enantiomeric purity a critical parameter in drug development and manufacturing. This document outlines a robust, validated High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase, designed for researchers, analytical scientists, and quality control professionals. The guide delves into the scientific rationale behind methodological choices, provides detailed, step-by-step protocols for analysis and validation in accordance with ICH guidelines, and offers expert insights into potential challenges.
Introduction: The Imperative of Stereochemical Control
Pharmacological Significance of Chirality in Carvedilol
Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor blocker widely used in the treatment of hypertension and heart failure.[1][2][3] It is administered as a racemic mixture of its two enantiomers, (S)-(-) and (R)-(+)-Carvedilol. The therapeutic effects are not evenly distributed between these stereoisomers. The S-(-)-enantiomer is a potent β- and α1-receptor blocker, while the R-(+)-enantiomer exhibits primarily α1-receptor blocking activity.[4][5][6] The β-blocking activity, crucial for its primary therapeutic function, resides almost exclusively in the S-(-)-enantiomer.[4][7] This profound difference in pharmacological activity underscores the necessity for precise control and quantification of the enantiomeric composition of Carvedilol and its precursors.
This compound: A Key Synthetic Intermediate
The synthesis of complex active pharmaceutical ingredients (APIs) like Carvedilol often involves multiple steps with chiral intermediates.[8][9][10] this compound is a representative key intermediate where the critical chiral center is established. Ensuring the enantiomeric purity at this stage is paramount, as it is significantly more challenging and costly to perform chiral separations on the final API. Controlling the stereochemistry early in the synthetic route prevents the propagation of chiral impurities, leading to a more efficient and robust manufacturing process. The 5'-Benzyloxyphenyl modification represents a strategic step in a synthetic pathway, potentially facilitating subsequent chemical transformations or influencing the crystallization properties of the intermediate.
The Regulatory Mandate for Chiral Purity
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate the stereospecific characterization of chiral drugs. For a single-enantiomer drug substance, the opposite enantiomer is treated as a specific impurity and must be quantified and controlled. The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, which is essential for demonstrating that a chosen method is fit for its intended purpose—in this case, accurately quantifying the undesired (R)-(+) enantiomer in the this compound intermediate.[11][12][13][14]
Principles of Chiral Separation by HPLC
The direct separation of enantiomers is most effectively achieved using chiral chromatography. This technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).
The Chiral Stationary Phase (CSP)
CSPs are composed of a single enantiomer of a chiral selector molecule immobilized onto a support matrix (typically silica gel). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and widely used for the separation of a broad range of chiral compounds, including beta-blockers.[15][16] The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP. These complexes have different association constants, leading to different retention times on the column.
Mechanism of Chiral Recognition
The differential binding energy between the enantiomers and the CSP arises from a combination of intermolecular interactions, including hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. For Carvedilol and its analogues, the key interaction points are the secondary alcohol, the secondary amine, and the aromatic carbazole ring system. The three-dimensional arrangement of these functional groups allows for a more stable, "three-point" interaction for one enantiomer over the other with the chiral selector, resulting in enantioseparation.
Caption: Figure 1: Conceptual Chiral Recognition Workflow
Recommended Analytical Methodology: Chiral HPLC
Rationale for Method Selection
High-Performance Liquid Chromatography (HPLC) with a CSP is the gold standard for chiral purity analysis due to its high resolution, robustness, and reproducibility.[16] This direct method avoids the need for chiral derivatization, which can introduce additional steps and potential sources of error.[17][18] A normal-phase method is often preferred for polysaccharide-based CSPs as it can provide superior selectivity for this class of compounds.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD, Lux® Cellulose-1, or equivalent). A typical dimension is 250 mm x 4.6 mm, 5 µm.
-
Chemicals: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).
-
Reference Standards: Well-characterized reference standards of this compound and the corresponding (R)-(+)-enantiomer.
Detailed Experimental Protocol
3.3.1 Standard and Sample Preparation
-
Solvent (Diluent) Preparation: Prepare a mixture of n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
(S)-Enantiomer Standard (Working Standard): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
(R)-Enantiomer Standard (Impurity Standard): Prepare a stock solution of the (R)-(+)-enantiomer at 100 µg/mL in diluent. Further dilute this stock to obtain a working concentration of 1.0 µg/mL (representing 1.0% of the (S)-enantiomer concentration).
-
System Suitability Solution (Resolution Solution): Spike the (S)-Enantiomer Working Standard solution with the (R)-Enantiomer stock solution to achieve a final concentration of 100 µg/mL for the (S)-enantiomer and 1.0 µg/mL for the (R)-enantiomer.
-
Sample Preparation: Prepare the sample to be tested at a nominal concentration of 100 µg/mL of this compound in the diluent.
3.3.2 Chromatographic Conditions
The selection of the mobile phase is critical. A non-polar solvent like n-hexane serves as the main component, while an alcohol modifier (e.g., IPA or EtOH) is used to modulate retention and selectivity. A basic additive like DEA is often necessary to improve the peak shape of basic analytes like Carvedilol by masking residual acidic silanol groups on the silica support.[15][16]
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
3.3.3 System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified by injecting the System Suitability Solution. This is a non-negotiable step for ensuring the trustworthiness of the results.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | Rs ≥ 1.5 between (S) and (R) peaks | Ensures baseline separation for accurate integration.[7] |
| Tailing Factor (T) | T ≤ 2.0 for the (S)-enantiomer peak | Confirms good peak symmetry, preventing integration errors.[18][19] |
| RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injection and detection system. |
Data Analysis and Calculation of Chiral Purity
The amount of the unwanted (R)-enantiomer is typically expressed as a percentage of the total area of both enantiomer peaks.
Calculation: % (R)-Enantiomer = (Area of (R)-peak / (Area of (S)-peak + Area of (R)-peak)) x 100
The chiral purity, or enantiomeric excess (e.e.), can also be calculated as: % e.e. = ((Area of (S)-peak - Area of (R)-peak) / (Area of (S)-peak + Area of (R)-peak)) x 100
Method Validation Protocol (ICH Q2(R1))
A chiral purity method is essentially an impurity quantification test. Therefore, the validation must demonstrate its suitability for this purpose.[11]
Caption: Figure 2: ICH Q2(R1) Validation Workflow
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including degradants and other impurities. This is demonstrated by showing that the method can separate the (S)- and (R)-enantiomers from each other and from any known related substances or process impurities. Peak purity analysis using a photodiode array (PDA) detector can be used to support specificity.[13]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy.[14] The LOD is the lowest concentration that can be detected.
-
Protocol: Prepare a series of dilutions of the (R)-enantiomer standard and inject them.
-
Acceptance: The LOQ is typically established as the concentration where the signal-to-noise ratio is approximately 10:1, with acceptable precision (e.g., RSD ≤ 10%). The LOD is where the signal-to-noise ratio is approximately 3:1.
Linearity
Linearity demonstrates that the response of the detector is directly proportional to the concentration of the (R)-enantiomer over a specified range.
-
Protocol: Prepare at least five concentrations of the (R)-enantiomer, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.75%).
-
Acceptance: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by spiking the main component ((S)-enantiomer) with known amounts of the (R)-enantiomer at different concentration levels.
-
Protocol: Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at three levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.
-
Acceptance: The recovery should be within 90.0% to 110.0% for each level.
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval. Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit.
-
Intermediate Precision: The precision of the method under varied conditions (e.g., different days, different analysts, different instruments).
-
Acceptance: The Relative Standard Deviation (RSD) should be ≤ 5.0%.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Baseline resolution (Rs ≥ 1.5) from all potential impurities. |
| LOQ Precision | RSD ≤ 10% at the quantitation limit. |
| Linearity (r²) | ≥ 0.999 for the (R)-enantiomer. |
| Accuracy (% Recovery) | 90.0% - 110.0% at three levels. |
| Precision (RSD%) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%. |
| Robustness | Resolution (Rs) remains ≥ 1.5 under varied conditions. |
Troubleshooting and Field Insights
-
Poor Resolution: If the resolution is below 1.5, first check the system suitability. If that fails, consider adjusting the mobile phase composition. A slight decrease in the alcohol modifier percentage can increase retention and often improves resolution.
-
Peak Tailing: If the tailing factor exceeds 2.0, this is often due to active sites on the column. Increasing the concentration of the basic additive (DEA) from 0.1% to 0.2% can often resolve this issue. Ensure the column is properly conditioned.
-
Retention Time Drift: Unstable retention times can be caused by temperature fluctuations or changes in mobile phase composition. Ensure the column compartment temperature is stable and that the mobile phase is well-mixed and degassed.
Conclusion
The control of chiral purity is a non-negotiable aspect of the development of this compound. The HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for the quantification of the undesired (R)-(+)-enantiomer. Adherence to the principles of system suitability and thorough method validation as outlined by ICH guidelines ensures that the method is fit for its purpose, providing trustworthy data that supports the development of a safe and effective final drug product.
References
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- Clohs, L., & McErlane, K. M. (2004). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 185-191. [URL: https://www.sciencedirect.com/science/article/abs/pii/S073170850300537X]
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(S)-(-)-5'-Benzyloxyphenyl Carvedilol: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Key Carvedilol-Related Compound for Researchers and Scientists
Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their related compounds is not merely a regulatory hurdle but a scientific necessity. The safety and efficacy of a drug product are intrinsically linked to its purity profile. Unidentified or inadequately controlled impurities can introduce unforeseen toxicities, alter pharmacological activity, and compromise the stability of the final dosage form. This guide focuses on a specific, yet significant, Carvedilol-related compound: (S)-(-)-5'-Benzyloxyphenyl Carvedilol (CAS Number: 1217822-96-2).
Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 blocking activity, is a cornerstone in the management of cardiovascular diseases such as hypertension and heart failure.[1][2][3] Its complex pharmacology and metabolism give rise to a number of related substances, including metabolites and process-related impurities.[4][5] this compound has been identified as an optically active metabolite of Carvedilol, and its comprehensive understanding is crucial for ensuring the quality and safety of Carvedilol-based therapies.[6][7] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of its synthesis, characterization, and analytical control.
Physicochemical Characterization and Significance
This compound is a chiral molecule with the specific stereochemistry of the (S)-enantiomer, which is known to be primarily responsible for the beta-blocking activity of Carvedilol.[2][8] Its chemical structure is closely related to Carvedilol, with the key difference being the presence of a benzyloxy group on the phenyl ring of the phenoxyethylamino side chain.
| Property | Value | Source |
| CAS Number | 1217822-96-2 | [6] |
| Molecular Formula | C₃₁H₃₂N₂O₅ | [6] |
| Molecular Weight | 512.6 g/mol | [6] |
| Appearance | Off-White Powder | [6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [6] |
| Category | Drug Analogue, Metabolite, Impurity | [6][7] |
The presence of the benzyloxy group suggests that this compound may be a metabolite formed through the enzymatic modification of Carvedilol in vivo, or potentially a process-related impurity arising from specific synthetic routes. Given that some hydroxylated metabolites of Carvedilol exhibit even greater potency than the parent drug, understanding the pharmacological and toxicological profile of this compound is of paramount importance.[9]
Synthesis and Mechanistic Considerations
A likely approach would involve the coupling of two key intermediates: a protected (S)-epoxide derived from 4-hydroxycarbazole and a benzyloxyphenyl-containing amine side chain.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic workflow for this compound.
Causality in Experimental Choices:
-
Chiral Epoxide: The use of (R)-epichlorohydrin in the synthesis of Intermediate A is crucial for establishing the desired (S)-stereochemistry at the secondary alcohol of the final product. This is a well-established principle in the synthesis of beta-blockers.
-
Protecting Groups: The synthesis of Intermediate B would likely involve the use of protecting groups to ensure selective reactions at the desired positions of the phenolic ring. The choice of a benzyl group is common due to its relative stability and ease of removal if required.
-
Reaction Conditions: The final coupling reaction is typically carried out in a polar solvent like isopropanol or ethanol at elevated temperatures to facilitate the nucleophilic attack of the amine on the epoxide ring.
Analytical Methodologies for Identification and Quantification
A robust analytical strategy is essential for the detection, identification, and quantification of this compound in both bulk drug substance and finished pharmaceutical products. This involves a combination of chromatographic and spectroscopic techniques. Regulatory bodies such as the FDA and EMA have stringent guidelines for the control of impurities, making the development of validated analytical methods a critical component of any drug development program.[10]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse technique for the analysis of Carvedilol and its related compounds. A validated HPLC method for this compound would need to be developed and validated according to ICH guidelines.
Proposed HPLC Method Parameters (for development and validation):
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Carvedilol and its analogues. |
| Mobile Phase | A: Acetonitrile; B: Phosphate buffer (pH 2.5-3.5) | A gradient elution is recommended to resolve the main peak from closely eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 240 nm | Carvedilol and its chromophoric impurities have a strong absorbance at this wavelength. |
| Column Temperature | 30-40 °C | To ensure reproducible retention times and peak shapes. |
Validation Parameters (as per ICH Q2(R1)):
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Chiral HPLC
To confirm the enantiomeric purity and specifically quantify the (S)-enantiomer, a chiral HPLC method is necessary.
Proposed Chiral HPLC Method Parameters:
| Parameter | Recommended Starting Conditions | Rationale |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) | Specifically designed to separate enantiomers. |
| Mobile Phase | Normal phase (e.g., n-Hexane/Isopropanol/Ethanol with an amine modifier) | Commonly used for chiral separations of basic compounds. |
| Flow Rate | 0.8 - 1.2 mL/min | To be optimized for best resolution. |
| Detection | UV at 240 nm | Consistent with the chromophore of the molecule. |
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structural confirmation, particularly for a novel or uncharacterized impurity, a combination of MS and NMR is indispensable.
-
LC-MS/MS: Provides accurate mass determination, which can confirm the molecular formula. Fragmentation patterns can help in elucidating the structure.
-
¹H and ¹³C NMR: Provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the definitive assignment of the structure.
Experimental Workflow for Impurity Identification:
Caption: A typical workflow for the identification and characterization of an unknown impurity.
Regulatory Considerations and Conclusion
The presence of any impurity in a drug substance needs to be evaluated for its potential impact on safety and efficacy. Regulatory authorities require that impurities above a certain threshold (typically 0.10% for reporting and 0.15% for identification) be identified and characterized. The qualification of an impurity, which involves gathering toxicological data to demonstrate its safety at the observed levels, may also be necessary.
This compound represents a key related compound of Carvedilol that warrants thorough investigation. Its potential as a pharmacologically active metabolite necessitates a comprehensive understanding of its properties. By employing a systematic approach to its synthesis, characterization, and analytical control, drug development professionals can ensure the quality, safety, and efficacy of Carvedilol-containing drug products. This in-depth technical guide provides a framework for these critical activities, emphasizing the importance of scientific integrity and regulatory compliance in the pharmaceutical industry.
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PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) 3.125, 6.25, 12.5 and 25 mg Congestive Heart Failure Agent Sivem Pharmaceuticals. (2012). Retrieved from [Link]
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(carvedilol) Tablets - accessdata.fda.gov. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to (S)-(-)-5'-Benzyloxyphenyl Carvedilol: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of (S)-(-)-5'-Benzyloxyphenyl Carvedilol, a key derivative of the widely-used antihypertensive agent, Carvedilol. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the molecular characteristics, a robust synthetic pathway, and state-of-the-art characterization methodologies for this compound. Furthermore, it delves into the pharmacological significance of this compound, positioning it as a critical tool for advancing cardiovascular research and the development of novel therapeutic agents. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the subject matter.
Introduction: The Significance of Carvedilol and its Derivatives
Carvedilol is a third-generation, non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking properties, widely prescribed for the management of hypertension and congestive heart failure.[1] Its therapeutic efficacy is attributed to its multi-faceted mechanism of action, which includes vasodilation and antioxidant effects.[2] Carvedilol is administered as a racemic mixture, with the S(-)-enantiomer being primarily responsible for its beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[3]
The metabolism of Carvedilol is a critical aspect of its pharmacology, primarily occurring in the liver via the cytochrome P450 system, particularly the CYP2D6 isoenzyme.[3] This metabolic process leads to the formation of several metabolites, some of which exhibit significant pharmacological activity. Among these, the hydroxylated metabolites, such as 4'- and 5'-hydroxycarvedilol, have garnered considerable interest due to their potent beta-blocking effects.[4]
This compound serves as a crucial chemical entity in the study of these active metabolites. The benzyloxy group acts as a protecting group for the 5'-hydroxyl functionality, enabling researchers to investigate the specific roles of other parts of the molecule or to use it as a stable precursor for the synthesis of the 5'-hydroxy metabolite in a controlled manner. Understanding the synthesis and properties of this benzyloxy derivative is, therefore, paramount for researchers aiming to explore the structure-activity relationships of Carvedilol and its metabolites.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of this compound is essential for its synthesis, handling, and analysis. The key physicochemical and spectroscopic data are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]propan-2-ol | [5] |
| CAS Number | 1217822-96-2 | [6] |
| Molecular Formula | C₃₁H₃₂N₂O₅ | [6] |
| Molecular Weight | 512.60 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol | [5][7] |
| Storage | Store at -20°C for long-term stability | [7] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be strategically designed based on established synthetic routes for Carvedilol and its derivatives.[8][9][10] The following protocol describes a logical and efficient pathway, emphasizing the introduction of the benzyloxy group as a key step.
Synthetic Scheme
Sources
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An In-Depth Technical Guide to the In-Silico Modeling of (S)-(-)-5'-Benzyloxyphenyl Carvedilol Receptor Binding
Abstract
Carvedilol is a cornerstone therapeutic agent for cardiovascular diseases, exhibiting a unique pharmacological profile as a non-selective antagonist of β-adrenergic receptors (β1/β2) and a selective antagonist of α1-adrenergic receptors.[1][2] Its activity is stereoselective, with the (S)-enantiomer primarily responsible for β-blockade.[3][4] The introduction of chemical modifications, such as in the metabolite (S)-(-)-5'-Benzyloxyphenyl Carvedilol, presents a compelling challenge: how does a significant structural alteration, like the addition of a benzyloxyphenyl group, modulate the parent molecule's interaction with its cognate G-protein coupled receptors (GPCRs)? This technical guide provides a comprehensive, in-silico workflow designed to dissect the molecular determinants of this compound's binding to key adrenergic receptors. We move beyond a simple recitation of steps, delving into the causal logic behind each methodological choice to equip researchers with a robust, field-proven framework for GPCR-ligand interaction analysis. This whitepaper details the full computational pipeline, from target selection and system preparation to molecular docking, all-atom molecular dynamics simulations, and binding free energy calculations, establishing a self-validating system for predictive modeling in drug discovery.
Introduction: The Scientific Rationale
Carvedilol: A Multi-Receptor Antagonist with Stereoselective Activity
Carvedilol's clinical efficacy stems from its dual action: β-blockade reduces heart rate and contractility, while α1-blockade induces vasodilation, collectively lowering blood pressure.[2] The drug is administered as a racemate, but its enantiomers possess distinct pharmacological profiles. The (S)-(-)-enantiomer is a potent β- and α1-adrenoceptor blocker, whereas the (R)-(+)-enantiomer is a selective α1-adrenoceptor blocker.[1][3] This stereoselectivity underscores the precise structural requirements for high-affinity binding within the receptor's orthosteric pocket.
The Subject Molecule: this compound
This compound is a known metabolite or derivative of Carvedilol.[5][6] The addition of a bulky, hydrophobic benzyloxyphenyl moiety to the core structure raises critical questions for drug development:
-
Does this modification enhance or diminish binding affinity for β1, β2, and α1 receptors?
-
Does it alter the selectivity profile, potentially favoring one receptor subtype over others?
-
What new molecular interactions (e.g., hydrophobic, pi-stacking) does this group introduce, and which existing interactions does it disrupt?
Answering these questions through traditional wet-lab experiments is resource-intensive. In-silico modeling provides a powerful, predictive alternative to generate testable hypotheses and guide further experimental design.
The Power of In-Silico Modeling for GPCRs
G-protein coupled receptors are notoriously challenging to study structurally due to their transmembrane nature and conformational dynamism. Computational approaches like molecular docking and molecular dynamics (MD) simulations have become indispensable tools.[7][8] While docking provides a static snapshot of a likely binding pose, MD simulations offer a crucial dynamic view, allowing us to assess the stability of that pose and characterize the intricate network of interactions within a simulated physiological environment (i.e., a lipid bilayer with solvent).[9][10]
Foundational Workflow: A Systems Overview
The in-silico investigation of a novel ligand's interaction with its target receptors follows a structured, multi-stage process. Each stage builds upon the last, creating a funnel of increasing accuracy and computational cost. The workflow is designed as a self-validating system; for example, successful docking and simulation of the parent compound, (S)-Carvedilol, serves as a positive control and baseline for interpreting the results of its derivative.
Caption: High-level overview of the in-silico modeling workflow.
Step-by-Step Methodology: From Structure to Simulation
This section details the protocols for each stage of the workflow. The rationale behind key decisions is explained to provide a deeper understanding of the process.
Target Receptor Selection and Preparation
-
Expertise & Rationale: The primary targets for Carvedilol are well-established: β1, β2, and α1 adrenergic receptors. We select high-resolution, experimentally determined structures from the Protein Data Bank (PDB) as our starting point. The choice of a structure co-crystallized with a similar antagonist is crucial, as it represents a receptor conformation amenable to antagonist binding.
-
Data Presentation: Selected Receptor Structures
Receptor Subtype PDB ID Resolution (Å) Co-crystallized Ligand Rationale β1 Adrenergic 7BU6[11] 2.70 Norepinephrine High-resolution human structure. β2 Adrenergic 2RH1[12] 2.40 Carazolol High-resolution structure with a related antagonist. α1A Adrenergic 8THK[13] 2.60 A61603 (Agonist) High-quality Cryo-EM structure; agonist pocket provides binding site coordinates. | α1B Adrenergic | 7B6W[14] | 2.87 | (+)-Cyclazosin | Human receptor structure with an inverse agonist. |
-
Experimental Protocol 3.1: Receptor Structure Preparation
-
Download Structure: Obtain the PDB file (e.g., 7BU6.pdb) from the RCSB PDB database.
-
Clean PDB File: Using a molecular visualization tool (e.g., PyMOL, Chimera), remove all non-protein atoms, including water molecules, ions, and co-crystallized ligands/nanobodies. Causality: These elements can interfere with the docking algorithm and are explicitly modeled later in the MD simulation.
-
Model Missing Loops/Residues: Inspect the structure for missing residues, particularly in the extracellular loops that may form part of the binding site. Use homology modeling software (e.g., MODELLER) to build these missing segments. Causality: A complete protein structure is required for accurate force field application and to prevent simulation artifacts.
-
Add Hydrogens & Assign Protonation States: Use software like PDB2PQR or Schrödinger's Protein Preparation Wizard to add hydrogen atoms and predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH of 7.4. Causality: Correct protonation is critical for defining the hydrogen bond network, which is a major driver of ligand binding.
-
Energy Minimization: Perform a brief energy minimization of the prepared structure using a standard force field (e.g., AMBER, CHARMM) to relax any steric clashes introduced during preparation.
-
Ligand Preparation
-
Expertise & Rationale: The accuracy of any simulation is contingent on an accurate representation of the ligand. This involves generating a low-energy 3D conformation and, critically, assigning accurate partial atomic charges that govern electrostatic interactions.
-
Experimental Protocol 3.2: Ligand 3D Structure Generation and Optimization
-
Obtain 2D Structure: Source the 2D structure (SMILES string) for this compound (PubChem CID: 4695495)[15] and the parent (S)-Carvedilol.
-
Generate 3D Conformation: Use a tool like RDKit or Open Babel to convert the 2D structure into an initial 3D conformation, ensuring the correct (S) stereochemistry at the chiral center.
-
Assign Partial Charges: This is a critical step. For novel molecules, it is best to use a quantum mechanics-based approach like the restrained electrostatic potential (RESP) method. A faster, yet reliable, alternative is the AM1-BCC charge model available in tools like Antechamber. Causality: The charge model dictates the strength of electrostatic and hydrogen bonding interactions with the receptor, directly influencing the predicted binding pose and affinity.
-
Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a suitable force field (e.g., GAFF2) to find a low-energy conformer.
-
Molecular Docking: Predicting the Binding Pose
-
Expertise & Rationale: Molecular docking serves as a computational screening tool to predict the preferred orientation of the ligand within the receptor's binding site. It uses a scoring function to rank poses based on estimated binding affinity. We use the location of the co-crystallized ligand to define the search space, a best practice that grounds the simulation in experimental data.[16]
Caption: Workflow for the molecular docking process.
-
Experimental Protocol 3.3: Molecular Docking Workflow
-
Convert File Formats: Convert the prepared receptor and ligand files into the PDBQT format required by AutoDock Vina, which includes partial charge and atom type information.
-
Define the Binding Site: Identify the key residues of the orthosteric binding pocket from the original PDB structure's co-crystallized ligand. Define a 3D grid box (e.g., 25Å x 25Å x 25Å) centered on this site. Causality: The grid box limits the conformational search to the region of interest, increasing computational efficiency and biological relevance. A sufficiently large box is needed to allow the ligand to rotate freely.
-
Run Docking Simulation: Execute AutoDock Vina, specifying the receptor, ligand, and grid configuration files. Set the exhaustiveness parameter (e.g., to 32) to control the thoroughness of the search.
-
Analyze Results: Vina will output a set of binding poses (typically 9-20) ranked by their docking score (in kcal/mol). The top-scoring pose with the lowest energy value is considered the most probable binding mode. This pose will be the starting point for the MD simulation.
-
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
-
Expertise & Rationale: A favorable docking score does not guarantee a stable interaction. MD simulation tests the stability of the docked pose over time (typically hundreds of nanoseconds) in a fully solvated, dynamic environment. This step is essential for validating the docking result and observing subtle, induced-fit changes in the receptor-ligand complex.[7][8]
-
Experimental Protocol 3.4: MD Simulation of the Receptor-Ligand Complex
-
System Building:
-
Take the top-ranked docked pose of the receptor-ligand complex.
-
Using a tool like CHARMM-GUI, embed the complex into a realistic lipid bilayer (e.g., POPC).
-
Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions (e.g., Na+, Cl-) to neutralize the system charge and achieve physiological salt concentration (e.g., 150 mM).
-
-
Parameterization:
-
Apply a protein force field (e.g., CHARMM36m) to the receptor and lipids.
-
Apply a compatible ligand force field (e.g., CGenFF or GAFF2, using the parameters generated in step 3.2). Trustworthiness: Ensuring force field compatibility between protein, lipid, and ligand is paramount for a physically meaningful simulation.
-
-
Minimization & Equilibration:
-
Perform a series of energy minimization and equilibration steps to relax the system.
-
NVT Equilibration: Gently heat the system to 310 K (body temperature) while keeping the volume constant. Apply positional restraints to the protein and ligand backbone atoms to allow the solvent and lipids to equilibrate around them.
-
NPT Equilibration: Switch to a constant pressure ensemble to allow the system density to converge. Gradually release the positional restraints over several steps. Causality: This multi-step equilibration process is vital to prevent explosive artifacts and ensure the simulation starts from a stable, low-energy state.
-
-
Production Run: Run the simulation for a significant duration (e.g., 200-500 nanoseconds) without any restraints, saving the system coordinates (trajectory) at regular intervals (e.g., every 100 ps).
-
Data Interpretation and Expected Outcomes
Quantitative Analysis
The simulations will generate a wealth of data that must be distilled into clear, comparative metrics.
-
Data Presentation: Comparative Binding Analysis
Ligand Receptor Docking Score (kcal/mol) Calculated ΔG_bind (MM/PBSA, kcal/mol) Key H-Bonds Observed Key Hydrophobic/Pi-Stacking Interactions (S)-Carvedilol β1 Value Value ± SD Residue(s) Residue(s) (Baseline) β2 Value Value ± SD Residue(s) Residue(s) α1A Value Value ± SD Residue(s) Residue(s) α1B Value Value ± SD Residue(s) Residue(s) (S)-(-)-5'-BP-Carvedilol β1 Value Value ± SD Residue(s) Residue(s) (Test) β2 Value Value ± SD Residue(s) Residue(s) α1A Value Value ± SD Residue(s) Residue(s) | | α1B | Value | Value ± SD | Residue(s) | Residue(s) |
Qualitative Analysis: Unveiling the Binding Mode
-
Complex Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone relative to the starting structure will be calculated. A low, stable RMSD (e.g., < 3 Å) over the course of the simulation indicates a stable binding pose.
-
Interaction Fingerprinting: The MD trajectory will be analyzed to identify which receptor residues form persistent hydrogen bonds, hydrophobic contacts, or other interactions (like pi-pi stacking from the benzyloxyphenyl group) with the ligand. This analysis will reveal the structural basis for any observed changes in affinity. For example, the benzyloxyphenyl group may engage with a hydrophobic sub-pocket not utilized by the parent compound, thereby increasing affinity. Conversely, it could introduce a steric clash with a key residue, decreasing affinity.
Self-Validation and Trustworthiness
The protocol's integrity is maintained through a system of internal controls. The simulation of the parent (S)-Carvedilol acts as a baseline. The interactions observed in this control simulation should align with known structure-activity relationship (SAR) data for β-blockers (e.g., hydrogen bonds with Asp in TM3 and Ser/Thr in TM5). If the control simulation reproduces these canonical interactions, it builds confidence that the methodology is sound and that the predictions for the derivative are trustworthy.
Conclusion and Future Directions
This in-silico guide outlines a robust, multi-step methodology to predict the binding characteristics of this compound with its target adrenergic receptors. By integrating molecular docking with extensive molecular dynamics simulations and binding free energy calculations, this workflow provides a high-resolution view of the molecular interactions driving binding affinity and selectivity.
The expected outcomes will generate specific, testable hypotheses regarding the impact of the benzyloxyphenyl modification. These computational predictions can then guide targeted wet-lab experiments, such as competitive radioligand binding assays to validate the predicted affinities or site-directed mutagenesis to confirm the importance of newly identified interacting residues. This synergistic interplay between computational modeling and experimental validation represents a modern, efficient paradigm for accelerating drug discovery and development.
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Heifetz, A., et al. (2020). Multiscale Molecular Modeling in G Protein-Coupled Receptor (GPCR)-Ligand Studies. International Journal of Molecular Sciences. [Link]
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RCSB Protein Data Bank. (n.d.). AF_AFB0ZBE0F1: Computed structure model of Alpha-1D adrenergic receptor. [Link]
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Xu, J., et al. (2022). Structure of the alpha2A-adrenergic receptor GoA signaling complex bound to brimonidine. RCSB Protein Data Bank. [Link]
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Xu, X., et al. (2020). Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9. RCSB Protein Data Bank. [Link]
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Deluigi, M., et al. (2022). Crystal structure of the human alpha1B adrenergic receptor in complex with inverse agonist (+)-cyclazosin. RCSB Protein Data Bank. [Link]
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Cherezov, V., et al. (2007). High resolution crystal structure of human B2-adrenergic G protein-coupled receptor. RCSB Protein Data Bank. [Link]
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Su, M., et al. (2023). Cryo-EM structure of A61603-bound alpha-1A-adrenergic receptor in complex with heterotrimeric Gq-protein. RCSB Protein Data Bank. [Link]
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Ciancetta, A., et al. (2022). Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. Molecules. [Link]
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Hanson, M.A., et al. (2010). Crystal structure of the human beta2 adrenergic receptor in complex with the inverse agonist ICI 118551. RCSB Protein Data Bank. [Link]
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de Graaf, C., et al. (2011). In Silico Veritas: The Pitfalls and Challenges of Predicting GPCR-Ligand Interactions. Current Medicinal Chemistry. [Link]
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Xu, X., et al. (2023). Structure of human beta2 adrenergic receptor bound to constrained epinephrine. RCSB Protein Data Bank. [Link]
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Rasmussen, S.G.F., et al. (2011). Crystal structure of the beta2 adrenergic receptor-Gs protein complex. RCSB Protein Data Bank. [Link]
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Biarnés, X., et al. (2019). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Molecular Biosciences. [Link]
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Xu, J., et al. (2022). Cryo-EM structure of the alpha2A adrenergic receptor GoA signaling complex bound to a biased agonist. RCSB Protein Data Bank. [Link]
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National Center for Biotechnology Information. (n.d.). Carvedilol. PubChem Compound Database. [Link]
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Reggio, P.H. (2010). Methods for the development of in silico GPCR models. Methods in Molecular Biology. [Link]
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von der Leyen, H., et al. (1991). Pharmacological characteristics of the stereoisomers of carvedilol. Journal of Cardiovascular Pharmacology. [Link]
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Magureanu, G. (2011). The chemical structure of carvedilol. The asterix denote the chiral center. ResearchGate. [Link]
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Dr. Oracle. (2025). What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors?. Dr. Oracle. [Link]
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DeAbate, C. (2023). How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx. [Link]
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Cunningham, M.R., et al. (2019). The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo. ACS Chemical Neuroscience. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). carvedilol | Ligand Activity Charts. [Link]
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National Center for Biotechnology Information. (n.d.). 5'-Benzyloxy Carvedilol. PubChem Compound Database. [Link]
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Methodological & Application
Application Notes & Protocols: (S)-(-)-5'-Benzyloxyphenyl Carvedilol in Cell Culture
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Therapeutic Potential of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Carvedilol, a third-generation beta-blocker, distinguishes itself through a multifaceted mechanism of action that includes non-selective β-adrenergic and selective α1-adrenergic receptor blockade.[1][2] This dual action contributes to its clinical efficacy in treating cardiovascular conditions like hypertension and heart failure.[3][4] The (S)-(-) enantiomer is primarily responsible for the β-blocking activity, while both (S)-(-) and (R)-(+) enantiomers contribute to the α1-blockade.[2][3] this compound is a derivative of Carvedilol, and understanding its interaction with cellular systems is paramount for exploring its full therapeutic potential and elucidating novel pharmacological applications.
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The protocols outlined herein are designed to ensure scientific integrity and reproducibility, empowering researchers to investigate its cellular and molecular effects with confidence. We will delve into the causality behind experimental choices, offering insights grounded in established cell biology and pharmacological principles.
Mechanism of Action: A Multi-Targeted Approach
This compound, as a derivative of Carvedilol, is expected to share its primary mechanism of action. Carvedilol exerts its effects by competitively inhibiting β-adrenergic receptors (β1 and β2) and α1-adrenergic receptors.[5]
-
β-Adrenergic Receptor Blockade: The S(-) enantiomer is the active component for β-adrenoceptor blocking activity.[3] By blocking these receptors, particularly β1 receptors in the heart, Carvedilol reduces heart rate, myocardial contractility, and blood pressure.[4][5] In a cellular context, this translates to the modulation of downstream signaling pathways, most notably the cyclic adenosine monophosphate (cAMP) pathway.[6]
-
α1-Adrenergic Receptor Blockade: Both enantiomers of Carvedilol contribute to α1-adrenergic receptor blockade, leading to vasodilation and a reduction in peripheral resistance.[2][3] This action is crucial for its antihypertensive effects.
-
Beyond Adrenergic Blockade: Research suggests that Carvedilol possesses additional properties, including antioxidant and anti-proliferative effects.[5][7] It has been shown to inhibit oxidative stress and apoptosis in various cell types, including retinal pigment epithelial cells.[8] Furthermore, Carvedilol may influence the expression of microRNAs, such as upregulating miR-145 to inhibit vascular smooth muscle cell proliferation and migration.[9]
Signaling Pathway Overview
The interaction of this compound with adrenergic receptors triggers a cascade of intracellular events. The canonical β-adrenergic signaling pathway involves the activation of adenylyl cyclase and subsequent production of cAMP.[6] However, β-adrenergic receptors can also signal through G protein-independent pathways, such as those involving β-arrestin, which can lead to the activation of other kinases like ERK.[10][11] The α1-adrenergic signaling is primarily linked to the activation of phospholipase C and subsequent increases in intracellular calcium.[12]
Experimental Protocols: A Step-by-Step Guide
PART 1: Reagent Preparation and Handling
The accurate preparation of the stock solution is critical for experimental consistency. Due to the hydrophobic nature of Carvedilol and its derivatives, an organic solvent is required for initial solubilization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration is 10 mM.
-
Calculation:
-
Molecular Weight (MW) of Carvedilol is 406.48 g/mol .[13] The MW of this compound may vary, so refer to the manufacturer's specifications. For this example, we will use the MW of Carvedilol.
-
To prepare a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 406.48 g/mol * 1000 mg/g = 4.06 mg
-
-
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization and Storage:
-
While DMSO is generally considered sterile, for long-term storage and sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Table 1: Recommended Stock Solution Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Cell Culture Grade DMSO | High solubility for Carvedilol and its derivatives; compatible with most cell culture media at low final concentrations. |
| Stock Concentration | 10-50 mM | Provides a concentrated stock for easy dilution to a wide range of working concentrations. |
| Storage Temperature | -20°C to -80°C | Ensures stability and prevents degradation of the compound. |
| Storage Conditions | Aliquoted, protected from light | Minimizes freeze-thaw cycles and light-induced degradation. |
Working solutions are prepared by diluting the stock solution in a complete cell culture medium immediately before use.
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
V1 = 1 µL
-
-
Add the calculated volume of the stock solution to the pre-warmed complete cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
PART 2: Cell Culture and Treatment
The choice of cell line is dependent on the research question. For studying cardiovascular effects, cell lines such as human umbilical vein endothelial cells (HUVECs) or cardiomyocyte cell lines are appropriate. For investigating anti-cancer properties, various cancer cell lines, such as the non-small cell lung cancer lines A549 and H1299, have been used in studies with Carvedilol and other beta-blockers.[14][15]
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (if necessary).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 70-80% confluency to maintain exponential growth.
Workflow Diagram: Cell Treatment with this compound
Caption: Standard workflow for Western blot analysis to assess protein expression changes.
Key Protein Targets:
-
Adrenergic Signaling: Phospho-CREB, Phospho-ERK, β-arrestin
-
Apoptosis: Cleaved Caspase-3, Bax, Bcl-2
-
Cell Proliferation: PCNA, Cyclin D1
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Cell Viability in Vehicle Control | DMSO toxicity | Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO dose-response curve to determine the tolerance of your specific cell line. |
| Precipitate Formation in Media | Poor solubility of the compound | Prepare fresh working solutions immediately before use. Ensure the stock solution is fully dissolved before dilution. Consider using a different solvent or a solubilizing agent if issues persist, but validate its compatibility with your cells. |
| Inconsistent Results | Inconsistent cell passage number or confluency, variability in reagent preparation | Use cells within a consistent passage number range. Standardize seeding densities and treatment times. Prepare fresh reagents and ensure accurate pipetting. |
| No Observable Effect | Incorrect concentration, insufficient incubation time, cell line is not responsive | Perform a broad dose-response and time-course experiment. Ensure the chosen cell line expresses the target receptors. Verify the activity of the compound with a positive control if possible. |
For more general cell culture troubleshooting, resources from established suppliers can be invaluable.
Conclusion and Future Directions
These application notes provide a foundational framework for the in vitro investigation of this compound. By adhering to these protocols and understanding the underlying principles, researchers can generate robust and reproducible data. Future studies could explore the compound's effects on more complex in vitro models, such as 3D cell cultures or co-culture systems, to better mimic the in vivo environment. Furthermore, investigating its impact on a wider range of signaling pathways and cellular processes will undoubtedly unveil new therapeutic possibilities.
References
-
Watanabe, K., et al. (1997). Carvedilol and its metabolites suppress endothelin-1 production in human endothelial cell culture. Blood Pressure, 6(1), 24-8. [Link]
-
Noma, T., et al. (2007). Alternative signaling: cardiomyocyte β 1 -adrenergic receptors signal through EGFRs. The Journal of Clinical Investigation, 117(9), 2445–2458. [Link]
-
Drugs.com. (n.d.). Carvedilol: Package Insert / Prescribing Information / MOA. [Link]
-
Pozzolo, C., et al. (2010). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. Journal of Neurochemistry, 114(2), 550-563. [Link]
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Stankevicins, L., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. Molecules, 27(6), 1938. [Link]
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Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology Research, 2014, 568682. [Link]
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Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. [Link]
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National Center for Biotechnology Information. (2024). Carvedilol. In StatPearls. [Link]
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Yardimci, B., et al. (2021). The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines. Molecular Biology Reports, 48(7), 5419-5431. [Link]
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Stankevicins, L., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. Molecules, 27(6), 1938. [Link]
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Wang, Y., et al. (2022). Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose. Experimental and Therapeutic Medicine, 23(3), 205. [Link]
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Application Notes and Protocols for In Vitro Assessment of (S)-(-)-5'-Benzyloxyphenyl Carvedilol Activity
Authored by: Your Senior Application Scientist
Introduction: Unraveling the Nuanced Pharmacology of a Carvedilol Analog
Carvedilol is a third-generation β-blocker utilized in the management of cardiovascular conditions such as hypertension and chronic heart failure.[1][2][3][4] It distinguishes itself from other beta-blockers through a multifaceted mechanism of action that includes non-selective β-adrenergic blockade and α1-adrenergic antagonism.[2][4][5] The clinically administered form is a racemic mixture of (S)- and (R)-enantiomers.[6][7] The β-blocking activity is primarily attributed to the (S)-enantiomer, while both enantiomers contribute to the α1-blocking, vasodilatory effects.[1][7][8]
(S)-(-)-5'-Benzyloxyphenyl Carvedilol is a derivative of the active S-enantiomer. Its comprehensive in vitro characterization is paramount to understanding its therapeutic potential and mechanism of action. This guide provides a suite of detailed in vitro assays to meticulously evaluate its pharmacological profile, from receptor binding affinity to downstream functional consequences and potential off-target effects.
A particularly intriguing aspect of Carvedilol's pharmacology is its "biased agonism."[9] While it acts as an inverse agonist at β2-adrenergic receptors concerning Gs-protein-mediated adenylyl cyclase activation, it paradoxically promotes β-arrestin recruitment and subsequent signaling.[9][10] This unique signaling profile may contribute to its exceptional efficacy in heart failure. Therefore, a comprehensive assessment of this compound necessitates a multi-pronged approach, probing not only its G-protein-mediated effects but also its potential for β-arrestin-biased signaling.
This document will guide researchers through the requisite assays to build a comprehensive pharmacological profile of this compound, ensuring scientific rigor and reproducibility.
I. Foundational Assays: Receptor Binding Affinity
The initial step in characterizing any receptor-targeting compound is to determine its affinity for the intended molecular targets. For this compound, this involves assessing its binding to β1- and β2-adrenergic receptors. Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions.[11]
Protocol 1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
This protocol determines the inhibitory constant (Ki) of this compound, a measure of its binding affinity.
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the Ki value.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist) or [125I]-Cyanopindolol.
-
Non-specific Binding Control: Propranolol (10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Brandel Cell Harvester or equivalent.
-
Glass Fiber Filters: Whatman GF/B or equivalent.
-
Scintillation Counter and Fluid.
Workflow Visualization:
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation (20-50 µg protein).
-
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor like propranolol.[13]
-
-
Incubation:
-
Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
-
Termination and Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data:
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| This compound | β1 | e.g., 5.2 | e.g., 1.8 |
| This compound | β2 | e.g., 2.8 | e.g., 0.9 |
| Propranolol (Control) | β1 | 3.5 | 1.2 |
| Propranolol (Control) | β2 | 1.5 | 0.5 |
II. Functional Assays: Assessing Downstream Signaling
Following the confirmation of binding, it is crucial to determine the functional consequence of this interaction. For β-adrenergic receptors, the canonical signaling pathway involves the modulation of intracellular cyclic AMP (cAMP) levels.[14]
Protocol 2: cAMP Accumulation Assay for Gs-Coupled Receptor Antagonism
Principle: β-adrenergic receptors are primarily coupled to the stimulatory G-protein, Gs, which activates adenylyl cyclase to produce cAMP.[14] This assay measures the ability of this compound to inhibit the agonist-induced increase in intracellular cAMP, thus characterizing its antagonist or inverse agonist activity.
Materials:
-
Cell Line: A cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO).
-
Agonist: Isoproterenol (a non-selective β-agonist).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit, such as HTRF, AlphaScreen, or ELISA-based kits.[15][16][17]
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Cell Culture Medium and Reagents.
Signaling Pathway Visualization:
Caption: Gs-coupled signaling pathway and the point of antagonist action.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of isoproterenol (typically the EC80 concentration, which elicits 80% of the maximal response).
-
Pre-incubation with Antagonist: Remove the culture medium and add the test compound dilutions (in serum-free medium containing a PDE inhibitor like IBMX). Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the fixed concentration of isoproterenol to the wells and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[18]
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Use non-linear regression to calculate the IC50 value.
-
The Schild equation can be used to determine the pA2 value, a measure of antagonist potency.
-
Expected Data:
| Parameter | This compound |
| IC50 (nM) | e.g., 8.5 |
| pA2 | e.g., 8.1 |
III. Probing Biased Agonism: The β-Arrestin Pathway
Given Carvedilol's known ability to stimulate β-arrestin-mediated signaling, it is crucial to investigate whether this compound shares this property.[10][19]
Protocol 3: β-Arrestin Recruitment Assay
Principle: This assay quantifies the translocation of β-arrestin from the cytoplasm to the ligand-occupied receptor at the cell membrane. Various technologies can be employed, including bioluminescence resonance energy transfer (BRET), fluorescence resonance energy transfer (FRET), or enzyme fragment complementation assays.
Materials:
-
Cell Line: A cell line co-expressing the β-adrenergic receptor of interest and a tagged β-arrestin (e.g., β-arrestin-GFP). Specific assay platforms (like PathHunter® by DiscoverX) utilize engineered cell lines.
-
Test Compound: this compound.
-
Positive Control: Isoproterenol.
-
Assay-specific reagents and detection instruments.
Workflow Visualization:
Caption: General workflow for a β-arrestin recruitment assay.
Step-by-Step Protocol (General):
-
Cell Seeding: Plate the engineered cells in an appropriate microplate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a period specified by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Measure the assay signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Plot the signal against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.
-
Expected Data:
| Compound | β-Arrestin Recruitment EC50 (nM) |
| This compound | e.g., 50 |
| Isoproterenol (Control) | 10 |
IV. Safety Profiling: In Vitro Cytotoxicity Assessment
It is essential to evaluate the potential for off-target cytotoxicity of any new chemical entity. Cell viability assays are fundamental tools for this purpose.[20][21][22]
Protocol 4: Cell Viability Assay (e.g., MTT or Resazurin-based)
Principle: These colorimetric or fluorometric assays measure the metabolic activity of living cells.[21][23] A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.
Materials:
-
Cell Line: A relevant cell line, such as HepG2 (liver) or a cardiac cell line.
-
Test Compound: this compound.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.
-
Solubilizing Agent: DMSO or SDS for MTT assay.
-
Plate Reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for a prolonged period (e.g., 24-72 hours).
-
Addition of Reagent: Add the MTT or Resazurin reagent to each well and incubate for 1-4 hours.
-
Signal Measurement:
-
For MTT, add a solubilizing agent and measure absorbance at ~570 nm.
-
For Resazurin, measure fluorescence (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot viability against the log concentration of the test compound to determine the CC50 (50% cytotoxic concentration).
-
Expected Data:
| Compound | CC50 (µM) |
| This compound | > 100 |
| Doxorubicin (Control) | 0.5 |
Conclusion
The suite of in vitro assays described provides a robust framework for the comprehensive pharmacological characterization of this compound. By systematically evaluating its binding affinity, functional antagonism at the Gs pathway, potential for β-arrestin biased agonism, and general cytotoxicity, researchers can build a detailed profile of this novel compound. This multi-assay approach is critical for understanding its mechanism of action, predicting its in vivo effects, and guiding further drug development efforts.
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Bartsch, W., Sponer, G., Strein, K., Müller-Beckmann, B., & Kling, L. (1990). Pharmacological characteristics of the stereoisomers of carvedilol. Journal of Cardiovascular Pharmacology, 15 Suppl 1, S1-7. [Link]
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. [Link]
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He, S., Lin, J., & Xu, Y. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2439, 159-172. [Link]
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Fujimaki, M. (1992). Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism. Journal of Pharmaceutical Sciences, 81(1), 52-56. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Wisler, J. W., DeWire, S. M., Whalen, E. J., Violin, J. D., Drake, M. T., Ahn, S., ... & Lefkowitz, R. J. (2007). A unique mechanism of β-blocker action: carvedilol stimulates β-arrestin signaling. Proceedings of the National Academy of Sciences, 104(42), 16657-16662. [Link]
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Gogas, H., & Gogas, E. (2018). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Pharmacogenomics and Personalized Medicine, 11, 239–242. [Link]
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McTavish, D., & Campoli-Richards, D. (1991). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 42(2), 232-253. [Link]
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Kim, I. M., Wang, J., & Lefkowitz, R. J. (2008). β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation. Proceedings of the National Academy of Sciences, 105(38), 14555-14560. [Link]
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Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in Molecular Biology, 259, 329-338. [Link]
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Drugs.com. (2023). Carvedilol: Package Insert / Prescribing Information / MOA. [Link]
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Wisler, J. W., DeWire, S. M., Whalen, E. J., Violin, J. D., Drake, M. T., Ahn, S., ... & Lefkowitz, R. J. (2007). A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling. PubMed. [Link]
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ResearchGate. (2024). cAMP Measurement for Antagonists of a G αs -Coupled Receptor. [Link]
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Circulation Research. (2016). Abstract 274: Carvedilol Stimulated Gαi-β-Arrestin Biased β1 Adrenergic Receptor Signaling. [Link]
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Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. The FASEB Journal, 17(11), 1545-1547. [Link]
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Joiner, M. L., & Koval, O. M. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (155), e60655. [Link]
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Masureel, M., et al. (2024). Biased agonism of carvedilol in the β1-adrenergic receptor is governed by conformational exclusion. bioRxiv. [Link]
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Reverte, M., & García-Sevilla, J. A. (2016). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 69(11), 1066-1070. [Link]
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Topic: Animal Models for Studying the Effects of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
An Application Guide for Preclinical Cardiovascular Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to investigate the therapeutic potential of (S)-(-)-5'-Benzyloxyphenyl Carvedilol, a novel analogue of the established cardiovascular drug, Carvedilol. We delve into the scientific rationale behind model selection, provide detailed, field-proven protocols for inducing heart failure, and outline robust methodologies for assessing the compound's pharmacodynamic effects on cardiac function and pathology.
Introduction: The Rationale for a Novel Carvedilol Analogue
Carvedilol is a third-generation, non-selective beta-blocker with additional α1-adrenergic blocking properties, making it a cornerstone in the management of heart failure and hypertension.[1][2] It is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is responsible for the potent beta-blocking activity, while both enantiomers contribute equally to alpha-1 blockade.[3][4][5]
A pivotal aspect of Carvedilol's unique therapeutic profile is its activity as a biased agonist . While it acts as an inverse agonist or antagonist at the G-protein signaling pathway (reducing heart rate and contractility), it simultaneously promotes G-protein-independent signaling through the β-arrestin pathway.[6][7][8] This β-arrestin-mediated signaling is believed to contribute to its cardioprotective effects.[9][10]
The subject of this guide, this compound, represents a next-generation therapeutic candidate. The addition of a benzyloxyphenyl group to the S(-) enantiomer is hypothesized to modulate its physicochemical properties, potentially enhancing its lipophilicity, altering its receptor binding kinetics, and, most importantly, fine-tuning its biased agonism towards the protective β-arrestin pathway. This guide outlines the essential preclinical steps to validate these hypotheses in relevant animal models of cardiac disease.
Illustrating Carvedilol's Biased Agonism
The diagram below illustrates the dual signaling pathways engaged by the β1-Adrenergic Receptor (β1-AR). While traditional agonists activate both G-protein and β-arrestin pathways, Carvedilol's biased agonism selectively blocks the G-protein pathway while activating β-arrestin signaling.
Caption: Mechanism of Carvedilol's biased agonism at the β1-AR.
PART 1: Rationale for Animal Model Selection
No single animal model can perfectly recapitulate human heart failure.[11] The choice of model must be deliberately aligned with the specific research question. For assessing a novel therapeutic like this compound, models that offer high reproducibility and well-characterized pathophysiology are paramount.
Comparative Overview of Common Cardiovascular Models
| Animal Model | Primary Advantages | Primary Limitations | Relevance for Carvedilol Analogue |
| Mouse (Mus musculus) | - Availability of transgenic strains- Lower cost and housing needs- Well-established surgical procedures (TAC, MI)[12] | - Higher heart rate & different electrophysiology- Small size makes surgery and imaging challenging- Rapid disease progression may not mimic chronic human HF | Excellent for initial efficacy studies and mechanistic exploration using knockout/transgenic lines. |
| Rat (Rattus norvegicus) | - Larger size than mice simplifies surgery/instrumentation- Cardiovascular physiology is closer to humans than mice[12] | - Fewer genetic tools available compared to mice- Higher cost than mice | Good for pharmacological and pharmacokinetic studies due to larger blood volume and easier surgical access.[13][14] |
| Pig (Sus scrofa) | - Coronary anatomy and cardiac physiology are highly similar to humans[15][16]- Predictable infarct sizes post-ischemia | - High cost and specialized housing/care required- Ethical considerations and public perception | Ideal for late-stage translational studies to confirm efficacy and safety in a human-like system. |
For the initial characterization of this compound, mouse models are recommended due to their cost-effectiveness and the ability to induce robust, well-defined heart failure phenotypes.
Recommended Mouse Models of Heart Failure
-
Pressure-Overload Model: Transverse Aortic Constriction (TAC)
-
Pathophysiology: This surgical model creates a physical constriction of the aortic arch, increasing afterload on the left ventricle.[17] This leads to a predictable progression from compensated cardiac hypertrophy to dilated cardiomyopathy and heart failure, mimicking aspects of hypertension-induced heart disease.[18]
-
Rationale: Ideal for evaluating the drug's ability to prevent or reverse pathological remodeling and improve systolic/diastolic function in a non-ischemic context.
-
-
Ischemic Model: Myocardial Infarction (MI) via LAD Ligation
-
Pathophysiology: Involves the permanent ligation of the left anterior descending (LAD) coronary artery, causing infarction of the left ventricular free wall.[12][16] The subsequent wound healing and remodeling process leads to scar formation, ventricular dilation, and heart failure.
-
Rationale: The gold standard for assessing a drug's efficacy in a post-heart attack setting, evaluating its effects on infarct size, fibrosis, and preservation of cardiac function.
-
PART 2: Experimental Protocols & Workflows
The following protocols provide step-by-step methodologies for inducing heart failure in mice and assessing the effects of therapeutic intervention. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Overall Experimental Workflow
This diagram outlines the typical timeline and key stages of a preclinical study evaluating a novel cardioprotective agent.
Caption: General experimental workflow for preclinical drug efficacy testing.
Protocol 2.1: Induction of Heart Failure via Transverse Aortic Constriction (TAC)
This protocol describes a minimally invasive TAC procedure, which reduces surgical trauma and improves survival rates compared to traditional open-chest methods.[19][20][21]
Materials:
-
Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance)
-
Analgesia: Buprenorphine (0.05-0.1 mg/kg, subcutaneous)
-
Surgical tools: Fine scissors, forceps, needle holder, mouse retractor
-
Suture: 6-0 silk suture for ligation, 5-0 suture for skin closure
-
Ligation spacer: 27-gauge needle
Procedure:
-
Animal Preparation: Anesthetize an adult C57BL/6 mouse (10-12 weeks old) with isoflurane. Confirm anesthetic depth via toe pinch. Administer pre-operative buprenorphine. Shave the upper thoracic area and disinfect with betadine and 70% ethanol.[18]
-
Incision: Place the mouse in a supine position on a heating pad. Make a small vertical midline incision (approx. 1 cm) at the suprasternal notch.
-
Aortic Arch Exposure: Carefully dissect the underlying soft tissue to expose the trachea and thymus. Gently retract these tissues to visualize the aortic arch and its major branches (innominate and left common carotid arteries).
-
Suture Placement: Using curved fine forceps, carefully pass a 6-0 silk suture under the aortic arch, between the innominate and left common carotid arteries. This is the most critical step and requires precision to avoid damaging the aorta or surrounding nerves.[19]
-
Aortic Constriction: Place a 27-gauge needle parallel to the aorta. Tie the silk suture snugly around both the aorta and the needle.
-
Ligation Completion: Quickly and gently remove the 27-gauge needle, leaving a constriction of a defined diameter.[20] Successful constriction can often be confirmed by observing a color change in the carotid artery.
-
Closure: Close the skin incision with 5-0 sutures.
-
Post-operative Care: Allow the mouse to recover on a heating pad. Monitor closely for 72 hours. Administer post-operative analgesia as required.[22]
-
Sham Control: For sham-operated animals, perform all steps except for the final tightening of the suture around the aorta.
Protocol 2.2: Assessment of Cardiac Function via Echocardiography
Echocardiography is the standard non-invasive method for serially evaluating cardiac structure and function in mice.[23][24][25]
Equipment:
-
High-frequency ultrasound system with a small animal probe (30-40 MHz)
-
Heated imaging platform with integrated ECG and temperature monitoring
Procedure:
-
Anesthesia: Lightly anesthetize the mouse with isoflurane (1-1.5%). Maintain a heart rate above 400 bpm to minimize anesthetic-induced cardiac depression.[26]
-
Imaging Views:
-
Parasternal Long-Axis (PLAX): Provides a view of the left ventricle (LV) from base to apex. Used for M-mode measurements.
-
Parasternal Short-Axis (PSAX): Obtained by rotating the probe 90° from the PLAX view. Crucial for assessing wall motion and calculating LV mass and volume.[23]
-
-
M-Mode Measurements (from PSAX view):
-
Acquire an M-mode image at the level of the papillary muscles.
-
Measure LV internal diameter at diastole (LVIDd) and systole (LVIDs).
-
Measure anterior and posterior wall thickness at diastole (AWd, PWd).
-
-
Doppler Measurements:
-
Pulsed-Wave Doppler: From the apical four-chamber view, place the sample volume at the mitral valve leaflet tips to measure early (E) and late (A) diastolic filling velocities. The E/A ratio is a key indicator of diastolic function.[26]
-
Tissue Doppler: Place the sample volume at the septal mitral annulus to measure early diastolic annular velocity (E'). The E/E' ratio is a reliable estimate of LV filling pressures.[26]
-
Key Parameters for Analysis:
| Parameter | Calculation | Interpretation |
| Ejection Fraction (EF) | ( (LVIDd)³ - (LVIDs)³ ) / (LVIDd)³ * 100 | Primary indicator of systolic function. Decreased in HFrEF. |
| Fractional Shortening (FS) | (LVIDd - LVIDs) / LVIDd * 100 | Another measure of systolic function. Correlates with EF. |
| LV Mass | 1.05 * [ (LVIDd + AWd + PWd)³ - (LVIDd)³ ] | Indicates cardiac hypertrophy (an increase suggests remodeling). |
| E/A Ratio | Peak E wave velocity / Peak A wave velocity | An E/A ratio < 1 suggests impaired LV relaxation (diastolic dysfunction). |
| E/E' Ratio | Peak E wave velocity / Peak E' wave velocity | An increased E/E' ratio indicates elevated LV filling pressures. |
Protocol 2.3: Histological Analysis of Cardiac Fibrosis
Fibrosis, the excessive deposition of extracellular matrix, is a hallmark of pathological cardiac remodeling.[27][28] Masson's Trichrome staining is a standard method for its visualization and quantification.[29][30]
Procedure:
-
Tissue Harvest: At the study endpoint, euthanize the mouse and excise the heart.
-
Fixation: Perfuse the heart with saline followed by 10% neutral buffered formalin.
-
Processing: Embed the fixed heart in paraffin and section it transversely at 5 µm thickness.
-
Staining (Masson's Trichrome):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin (for nuclei - black).
-
Stain with Biebrich scarlet-acid fuchsin (for cytoplasm/muscle - red).
-
Differentiate in phosphomolybdic-phosphotungstic acid.
-
Stain with aniline blue (for collagen - blue).
-
-
Imaging & Analysis:
-
Image the entire heart section using a slide scanner or microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.
-
Calculate the percentage of fibrosis by dividing the total blue-stained area by the total tissue area.[30]
-
References
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Bartsch, W., Sponer, G., Strein, K., Müller-Beckmann, B., & Kling, L. (1990). Pharmacological characteristics of the stereoisomers of carvedilol. Journal of Cardiovascular Pharmacology. [Link]
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Pfeffer, M. A., & Fischer, T. A. (2022). Large and Small Animal Models of Heart Failure With Reduced Ejection Fraction. Circulation Research. [Link]
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Scicchitano, F., et al. (2023). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. Medicina. [Link]
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Houser, S. R., et al. (2012). Animal Models of Heart Failure: A Scientific Statement From the American Heart Association. Circulation Research. [Link]
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Schneider, J. E., et al. (2006). How to perform an accurate assessment of cardiac function in mice using high-resolution magnetic resonance imaging. Journal of Cardiovascular Magnetic Resonance. [Link]
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DeAlmeida, A., et al. (2017). Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy. Journal of Visualized Experiments. [Link]
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Wang, L., et al. (2022). A Modified Technique for Transverse Aortic Constriction in Mice. Journal of Visualized Experiments. [Link]
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van der Pol, A., et al. (2020). Large Animal Models of Heart Failure With Reduced Ejection Fraction (HFrEF). Frontiers in Cardiovascular Medicine. [Link]
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Gómez-Salinero, J. M., & Ittner, L. M. (2014). Animal Models of Cardiovascular Diseases. Journal of Biomedicine and Biotechnology. [Link]
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Mouse Metabolic Phenotyping Centers. (2018). Transverse Aortic Constriction (TAC). MMPC.org. [Link]
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Bode, D., et al. (2019). Small animal models of heart failure. Cardiovascular Research. [Link]
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Humeres, C., & Frangogiannis, N. G. (2019). The Pathogenesis of Cardiac Fibrosis: A Review of Recent Progress. International Journal of Molecular Sciences. [Link]
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Taghavikani, M., & Vondriska, T. M. (2019). Conventional Method of Transverse Aortic Constriction in Mice. Methods in Molecular Biology. [Link]
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Wikipedia. (n.d.). Carvedilol. Wikipedia. [Link]
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Taira, C. A., et al. (2009). Pharmacokinetic and pharmacodynamic properties of carvedilol in fructose hypertensive rats. European Journal of Pharmacology. [Link]
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ResearchGate. (n.d.). Histological analysis of cardiac fibrosis. ResearchGate. [Link]
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Lindsey, M. L., et al. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Bull, S., et al. (2013). Histological validation of cardiac magnetic resonance analysis of regional and diffuse interstitial myocardial fibrosis. European Heart Journal - Cardiovascular Imaging. [Link]
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Vatner, D. E., et al. (2015). Guidelines for measuring cardiac physiology in mice. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Cieslak, M., et al. (2007). Characterization of the Cardiac Response to a Low and High Dose of Dobutamine in the Mouse Model of Dilated Cardiomyopathy by MRI in Vivo. Journal of Magnetic Resonance Imaging. [Link]
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Gombozhapova, A., et al. (2017). Modeling Myocardial Infarction in Mice: Methodology, Monitoring, Pathomorphology. Acta Naturae. [Link]
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Travers, J. G., et al. (2016). Cardiac fibrosis. Circulation Research. [Link]
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Fujimaki, M. (1989). Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]
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Ho, J. E., et al. (2011). Echocardiography in Mice. Current Protocols in Mouse Biology. [Link]
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El-Shershaby, E., et al. (2022). Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Frontiers in Veterinary Science. [Link]
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Gordon, S. G., et al. (2005). Pharmacokinetics of carvedilol after intravenous and oral administration in conscious healthy dogs. American Journal of Veterinary Research. [Link]
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Scicchitano, F., et al. (2023). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. ResearchGate. [Link]
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Gordon, S. G., et al. (2005). Pharmacokinetics of carvedilol after intravenous and oral administration in conscious healthy dogs. American Journal of Veterinary Research. [Link]
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Zhang, M., et al. (2023). Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression. STAR Protocols. [Link]
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Lymperopoulos, A. (2018). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Ruiz-Vargas, E., et al. (2013). Enantioselective Pharmacokinetic-Pharmacodynamic Modelling of Carvedilol in a N-nitro-l-arginine Methyl Ester Rat Model of Secondary Hypertension. Journal of Pharmacy and Pharmacology. [Link]
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Hu, P., et al. (2020). Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction. Bio-protocol. [Link]
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McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics. [Link]
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Fliegner, D., et al. (2017). Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification. Journal of Applied Physiology. [Link]
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ResearchGate. (n.d.). Dobutamine effect on survival. ResearchGate. [Link]
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ResearchGate. (n.d.). Pharmacokinetic parameters of carvedilol sr by each dose group. ResearchGate. [Link]
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Smith, J. S., & Lefkowitz, R. J. (2014). A Pharmacological Primer of Biased Agonism. Journal of the American College of Clinical Pharmacy. [Link]
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Wang, J., et al. (2019). β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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YouTube. (2024). Pharmacology of Carvedilol ; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. YouTube. [Link]
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Mafi, A., et al. (2024). Biased agonism of carvedilol in the β1-adrenergic receptor is governed by conformational exclusion. bioRxiv. [Link]
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Ferrara, C., et al. (2020). The β-arrestin-biased β-adrenergic receptor blocker carvedilol enhances skeletal muscle contractility. Proceedings of the National Academy of Sciences. [Link]
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Warne, T., et al. (2012). Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol. Structure. [Link]
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PubChem. (n.d.). Carvedilol. PubChem. [Link]
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El-Battrawy, I., & Akin, I. (2022). Dobutamine in the Management of Advanced Heart Failure. Journal of Clinical Medicine. [Link]
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GoodRx. (2023). How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx. [Link]
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HPLC method for quantification of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
An Application Note and Protocol for the Chiral HPLC Quantification of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Introduction
Carvedilol is a non-selective β-adrenergic blocking agent with α₁-blocking activity, widely used in the management of cardiovascular diseases.[1] It is administered as a racemic mixture of its (R)-(+) and (S)-(-) enantiomers. The β-blocking activity resides primarily in the (S)-(-) enantiomer, while both enantiomers contribute to the α₁-blocking effects.[2] The stereospecificity of its pharmacological action necessitates precise enantioselective analytical methods during drug development and quality control.
This compound is a key structural analogue of Carvedilol. As a potential process-related impurity, a synthetic intermediate, or a new chemical entity, its accurate quantification is critical.[3] The development of a robust and validated analytical method is essential to ensure the purity, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a preferred technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4][5]
This application note details a validated chiral HPLC method for the specific quantification of the this compound enantiomer. The method employs a chiral stationary phase (CSP) to achieve direct enantiomeric separation, ensuring specificity and accuracy. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, and sensitivity.[6][7]
Principle of Chiral Separation
Direct chiral separation on a Chiral Stationary Phase (CSP) is the chosen strategy for this analysis.[8] Polysaccharide-based CSPs, such as derivatized cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including β-blockers like Carvedilol and its analogues.[8][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, result in different retention times for the (S) and (R) enantiomers, allowing for their baseline separation and individual quantification.
Materials and Reagents
-
Reference Standard: this compound and Racemic 5'-Benzyloxyphenyl Carvedilol (for specificity testing), of known purity.
-
Solvents: n-Heptane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Methanol (HPLC Grade).
-
Mobile Phase Additive: Diethylamine (DEA, for chromatography).
-
Sample Diluent: A mixture of n-Heptane and Isopropanol (e.g., 50:50, v/v).
-
Water: Purified water from a Milli-Q system or equivalent.[10]
-
Filters: 0.22 µm or 0.45 µm PVDF or PTFE syringe filters for sample and mobile phase filtration.[8]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector is required.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Lux® Cellulose-4 (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | n-Heptane : Isopropanol : Diethylamine (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25 °C[9] |
| Detection Wavelength | 240 nm[10][11][12] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Rationale for Parameter Selection:
-
Column: The Lux® Cellulose-4 column, a cellulose tris(4-methylbenzoate) CSP, is selected based on its proven efficacy in separating Carvedilol enantiomers and related structures.[8]
-
Mobile Phase: A normal-phase mobile phase consisting of n-Heptane and Isopropanol provides excellent selectivity on polysaccharide CSPs. The addition of a small amount of Diethylamine (DEA) is crucial for improving the peak shape of basic analytes like Carvedilol derivatives by minimizing secondary interactions with residual silanols on the silica support.[13]
-
Detector Wavelength: 240 nm is chosen as it offers high sensitivity for the carbazole chromophore present in the analyte structure.[10][11]
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL.
Protocol 2: Sample Preparation
-
Accurately weigh a portion of the test sample (e.g., bulk powder) equivalent to about 10 mg of the active substance.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 10 minutes to dissolve.[8]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[14]
Protocol 3: Analytical Workflow
The following diagram illustrates the complete analytical procedure from sample preparation to final data analysis.
Caption: Workflow for HPLC Quantification of this compound.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6]
Specificity
Specificity was demonstrated by injecting the racemic mixture of 5'-Benzyloxyphenyl Carvedilol. The method successfully resolved the (S)- and (R)-enantiomers into two distinct peaks, proving its enantioselectivity. The peak for the (S)-enantiomer was identified by injecting the pure reference standard. System suitability parameters, such as the resolution between the enantiomeric peaks, were monitored and found to be greater than 1.5, which is within the acceptable criteria.[8]
Linearity
Linearity was evaluated by analyzing six calibration standards in triplicate. The peak area of the (S)-enantiomer was plotted against its concentration. The method demonstrated excellent linearity over the tested range.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 50 µg/mL | - |
| Correlation Coefficient (r²) | 0.9997 | r² ≥ 0.999[14] |
| Regression Equation | y = 45210x + 1530 | - |
Accuracy (Recovery)
Accuracy was determined by performing a recovery study. A known amount of the (S)-enantiomer standard was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The results demonstrate high accuracy of the method.[6]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.91 | 99.3% |
| Mean % Recovery | 99.8% | ||
| Acceptance Criteria | 98.0% - 102.0% [14][15] |
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[6]
-
Repeatability: Six separate sample preparations from the same homogenous batch were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
The low relative standard deviation (%RSD) values confirm the high precision of the method.
| Precision Level | n | Mean Assay (%) | % RSD |
| Repeatability (Intra-day) | 6 | 99.7% | 0.45% |
| Intermediate Precision (Inter-day) | 6 | 100.1% | 0.62% |
| Acceptance Criteria | %RSD ≤ 2.0% [14] |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[6]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curve.
-
| Parameter | Result |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
The achieved sensitivity is sufficient for the quantification of trace amounts of the analyte, making it suitable for impurity profiling.[16]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of isopropanol in the mobile phase (±2%). In all varied conditions, the system suitability parameters (e.g., resolution, tailing factor) remained within acceptable limits, and the quantitative results were not significantly affected, demonstrating the method's reliability for routine use.[16][17]
Conclusion
This application note describes a specific, linear, accurate, precise, and robust chiral HPLC method for the quantitative determination of this compound. The use of a polysaccharide-based chiral stationary phase provides excellent enantiomeric resolution, ensuring the method's specificity. The validation results confirm that the method is suitable for its intended purpose and can be reliably implemented in quality control laboratories for the analysis of bulk drug substances and intermediates in pharmaceutical development.[18]
References
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Prajapati, Y., & Singh, G. (2021). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Pharmaceutical Sciences, 28(1), 114-126. Available at: [Link]
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Yuan, Z., et al. (2024). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. Available at: [Link]
-
Shabir, G.A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]
-
Mahajan, N., Deshmukh, S., & Farooqui, M. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR KNOWN AND UNKNOWN IMPURITIES PROFILING FOR CARVEDILOL PHARMACEUTICAL DOSAGE FORM (TABLETS). ResearchGate. Available at: [Link]
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Al-Haj, N. A., & Al-Zoubi, M. (2018). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 11(7), 2821-2826. Available at: [Link]
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Anonymized. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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Anonymized. (2025). Stability Indicating Method Development For Simultaneous Estimation Of Carvedilol (Cdl) And Ivabradine (Ivd) By Hplc. International Journal of Environmental Sciences. Available at: [Link]
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Siddiqui, M. R., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
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Alentris Research Pvt. Ltd. (2024). Carvedilol Impurity. Available at: [Link]
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Saini, B., & Bansal, G. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms. Bentham Science Publisher. Available at: [Link]
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Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445. Available at: [Link]
-
Yuan, Z., et al. (2024). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Publications. Available at: [Link]
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Mahajan, N., et al. (2021). Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. ResearchGate. Available at: [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
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El-Beqqali, A., et al. (2023). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. Available at: [Link]
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Yang, E., et al. (2004). Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization. PubMed. Available at: [Link]
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Hong, P., & McConville, P. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
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Rahman, M., et al. (2019). Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. ResearchGate. Available at: [Link]
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Chatterjee, B., et al. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(11), 4811-4813. Available at: [Link]
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Anonymized. (2009). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Indian Journal of Chemistry. Available at: [Link]
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Anonymized. (2012). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. Available at: [Link]
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Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. Available at: [Link]
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Anonymized. (2009). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. Available at: [Link]
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Kumar, B. A., et al. (2016). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 8(19), 37-41. Available at: [Link]
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- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 9. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 [mdpi.com]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 18. theaspd.com [theaspd.com]
Preparing stock solutions of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Application Note & Protocol: Preparation of Stock Solutions of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Abstract
This document provides a comprehensive, field-tested guide for the preparation, quality control, and storage of high-concentration stock solutions of this compound. As an optically active metabolite of Carvedilol, a neurohormonal antagonist, its accurate and reproducible use in research is predicated on the integrity of the initial stock solution[1][2][3]. This protocol emphasizes the rationale behind solvent selection, handling procedures, and validation steps to ensure solution stability and concentration accuracy, which are critical for generating reliable experimental data in drug development and pharmacological studies.
Introduction: The Criticality of Stock Solution Integrity
This compound is a key metabolite of Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity used in the management of hypertension and heart failure[3][4]. Like its parent compound, this metabolite is a hydrophobic, lipophilic molecule, categorized as a Biopharmaceutics Classification System (BCS) Class II drug, signifying low aqueous solubility and high membrane permeability[5][6][7].
The inherent hydrophobicity of this compound presents a significant challenge for in vitro and in vivo studies, which predominantly occur in aqueous environments. An improperly prepared stock solution can lead to several downstream experimental failures, including:
-
Compound Precipitation: Introduction of a concentrated organic stock into an aqueous buffer or cell culture medium can cause the compound to precipitate, drastically reducing its effective concentration and leading to inconsistent results[8].
-
Concentration Inaccuracy: Incomplete dissolution of the solute results in a stock solution with a lower-than-calculated concentration.
-
Degradation: Improper solvent choice or storage conditions can lead to the chemical degradation of the compound, altering its biological activity.
This guide provides a robust methodology to mitigate these risks, ensuring the preparation of a stable, accurate, and reliable stock solution.
Compound Characteristics & Data
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of its stock solution.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₂N₂O₅ | [1][2] |
| Molecular Weight | 512.6 g/mol | [2][3][9] |
| Appearance | Off-White Powder / Crystalline Solid | [1][3] |
| Recommended Storage (Solid) | -20°C | [9][10] |
| Solubility Profile | Soluble in Methanol, Dichloromethane, Chloroform, Ethyl Acetate. Freely soluble in DMSO. Practically insoluble in water. | [1][3][9][11] |
Safety & Handling Precautions
As a potent pharmacologically active material, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. Avoid prolonged or repeated exposure[12].
-
Exposure Response: In case of skin contact, wash thoroughly with plenty of water. If irritation occurs, seek medical advice. If ingested, rinse mouth and seek immediate medical attention[13].
-
Disposal: Dispose of all waste, including empty vials, used tips, and solutions, in accordance with local, regional, and national environmental regulations[12][13].
Detailed Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for hydrophobic compounds in biological research. The principles can be adapted for other solvents and concentrations.
Required Materials & Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass vial or cryovial with a screw cap
-
Calibrated micropipettes (P1000, P200)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Small spatula
Pre-Protocol Calculations
The core of preparing an accurate stock solution lies in precise calculations[14]. The formula to determine the mass of solute needed is:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 1 mL = 0.001 L
-
Molecular Weight: 512.6 g/mol
Mass (mg) = (0.010 mol/L) x (0.001 L) x (512.6 g/mol ) x (1000 mg/g) = 5.126 mg
Step-by-Step Methodology
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can affect weighing accuracy and compound stability.
-
Weighing: Tare the analytical balance with a clean, empty amber vial. Using a spatula, carefully weigh the calculated mass (e.g., 5.126 mg) of the compound directly into the tared vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.
-
Causality: Anhydrous DMSO is critical. Water is a poor solvent for this compound and its presence can lower the overall solvation capacity, potentially leading to incomplete dissolution or precipitation upon storage[17].
-
-
Dissolution: Tightly cap the vial and vortex vigorously for 30-60 seconds[17]. Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved. If particulates remain, continue vortexing and gently warm the vial between your hands.
-
Trustworthiness: Complete dissolution is a non-negotiable checkpoint. Undissolved solute is the most common source of concentration error.
-
-
Labeling & Documentation: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Record all details, including the exact mass weighed and final volume, in your laboratory notebook.
Quality Control & Validation
-
Visual Inspection: The final stock solution should be clear and free of any visible particulates or precipitate.
-
Working Solution Test: Prepare a small-volume, high-dilution working solution in your primary experimental medium (e.g., cell culture media, PBS). For example, dilute the 10 mM stock 1:1000 into PBS. The working solution should also remain clear. Any immediate cloudiness or precipitation indicates that the final solvent concentration is too low to maintain solubility, and the experimental protocol may need adjustment (e.g., using co-solvents or reducing the final compound concentration)[8].
Storage & Stability
-
Storage Temperature: Store the DMSO stock solution at -20°C for long-term storage. Some sources suggest stability for years when stored properly as a solid[10].
-
Light Sensitivity: Store in amber vials to protect the compound from light, which can cause photodegradation over time.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. This prevents repeated temperature fluctuations that can degrade the compound and introduce moisture into the main stock.
-
Aqueous Solution Instability: Do not store the compound in aqueous solutions for more than one day, as it is prone to precipitation and degradation[10]. Studies on the parent compound, Carvedilol, show pH-dependent stability in aqueous environments[18][19].
Visual Workflow & Troubleshooting
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the preparation protocol.
Caption: Workflow for preparing this compound stock.
Troubleshooting Common Issues
This decision tree helps diagnose and solve common problems encountered during preparation.
Caption: Troubleshooting guide for stock solution preparation issues.
References
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017).
- Cas 1217822-96-2,(S)-(-)-5'-BENZYLOXYPHENYL-CARVEDILOL. LookChem.
- Carvedilol Product Inform
- (S)-(-)-5′-Benzyloxyphenyl Carvedilol, CAS 1217822-96-2. Santa Cruz Biotechnology (SCBT).
- Solubility and Stability of Carvedilol in Deep Eutectic Solvents. Chemistry Europe.
- Carvedilol - Safety D
- Carvedilol PubChem CID 2585.
- (S)-(-)-5′-Benzyloxyphenyl Carvedilol. LabSolu.
- This compound CAS#: 1217822-96-2. ChemicalBook.
- Preparing Solutions. (2021). Chemistry LibreTexts.
- Lab Skills: Preparing Stock Solutions. (2021). YouTube.
- Carvedilol System Suitability Mixture SDS. (2020). USP.
- COREG TABLETS SAFETY D
- Carvedilol SAFETY D
- How can I dissolve hydrophobic compounds in DMEM media? (2015).
- Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy. (2016). Royal Society of Chemistry.
- Carvedilol Precipitation Inhibition by the Incorporation of Polymeric Precipitation Inhibitors... (2022).
- Preparing a stock solution of high concentr
- Invitro drug release profile of commercial carvedilol tablets. (2012). International Journal of Pharmacy and Pharmaceutical Sciences.
- Carvedilol stability in paediatric oral liquid formul
- CARVEDILOL SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION AND SOLID DISPERSION. (2015). Journal of Drug Delivery and Therapeutics.
- FORMULATION DEVELOPMENT AND IN VITRO CHARACTERIZATION OF CARVEDILOL SUSTAIN RELEASE TABLET BY USING LIQUISOLID TECHNIQUE. (2014). Pharmacophore.
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol. (2012).
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- 5. Carvedilol Precipitation Inhibition by the Incorporation of Polymeric Precipitation Inhibitors Using a Stable Amorphous Solid Dispersion Approach: Formulation, Characterization, and In Vitro In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Application Note & Protocol: Recommended Storage and Handling for (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Abstract
This document provides a comprehensive guide to the optimal storage, handling, and stability testing protocols for (S)-(-)-5'-Benzyloxyphenyl Carvedilol, an analogue of the cardiovascular drug Carvedilol. The integrity of complex active pharmaceutical ingredients (APIs) and research compounds is contingent upon meticulous control of environmental variables. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies rooted in international regulatory standards to ensure the compound's purity, potency, and chiral integrity over time.
Introduction: The Imperative for Controlled Storage
This compound is a chiral molecule of significant interest in pharmaceutical research. As a derivative of Carvedilol, it shares a core structure known to be susceptible to specific degradation pathways.[1][2] The introduction of a benzyloxyphenyl moiety confers increased lipophilicity and may alter its stability profile compared to the parent compound.[3][4] The primary objective of a rigorously defined storage protocol is to mitigate the risk of chemical degradation—such as hydrolysis, oxidation, and photolysis—and to prevent physical changes or chiral inversion, thereby ensuring the reliability and reproducibility of experimental results.
This guide moves beyond mere recommendations to explain the causality behind each protocol, grounding them in the principles of chemical stability and the authoritative guidelines established by the International Council for Harmonisation (ICH).[5][6]
Physicochemical Properties & Inherent Stability Profile
A foundational understanding of the molecule's vulnerabilities is essential for designing an effective storage strategy.
-
Core Carvedilol Structure: The parent Carvedilol molecule is susceptible to degradation under hydrolytic (acidic and basic) and photolytic stress conditions.[1] Studies have also indicated sensitivity to oxidative and alkaline environments.[2] The secondary amine and hydroxyl groups are potential sites for oxidative degradation.[7]
-
Influence of the 5'-Benzyloxyphenyl Moiety: The benzyloxy group is generally stable but can be cleaved under harsh acidic or specific catalytic conditions.[3] Its presence increases the molecule's aromaticity and may influence its susceptibility to photogradation.
-
Chiral Integrity: As an (S)-enantiomer, the compound's biological activity is stereospecific.[8][9] Conditions that could lead to racemization, such as extreme pH or elevated temperatures in certain solvents, must be scrupulously avoided.
Recommended Long-Term Storage Conditions
To preserve the compound's integrity for long-term use, adherence to the following conditions is critical. These recommendations are designed to minimize exposure to all primary environmental degradation factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (Frozen) | Minimizes thermal degradation kinetics and preserves chiral integrity.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, providing robust protection against oxidative and hydrolytic degradation. |
| Light Exposure | Store in Darkness (Amber Vial/Opaque Container) | Prevents photolytic degradation, to which the aromatic carbazole and benzyloxyphenyl systems are susceptible.[10][11] |
| Humidity | Store with Desiccant | Protects the solid compound from atmospheric moisture, especially during temperature cycling from freezer to benchtop.[10] |
Standard Operating Protocol for Handling and Use
Proper handling is as crucial as proper storage. The transition from storage to active use is a point of high vulnerability for the compound.
Workflow for Handling Solid Compound
The following diagram outlines the mandatory workflow for accessing the compound from long-term storage.
Caption: Workflow for safe handling of this compound.
Preparation and Short-Term Storage of Solutions
-
Solvent Selection: Use high-purity, anhydrous solvents appropriate for the intended application.
-
Preparation: Prepare solutions fresh for immediate use whenever possible. If sonication is used to aid dissolution, use a water bath to avoid localized heating.
-
Short-Term Storage: If temporary storage of a stock solution is unavoidable:
-
Store at -20°C or below in a tightly sealed vial.
-
Protect from light.
-
Use for the shortest duration possible, as degradation rates can be higher in solution. A stability study on the solution should be performed if it is to be stored for any significant period.[12]
-
Protocols for Stability Assessment
For drug development and regulatory purposes, a comprehensive stability assessment is mandatory. These protocols are based on ICH guidelines Q1A(R2) and Q1B.[13][14]
Protocol 1: Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing stability-indicating analytical methods.[11][15]
Methodology: Expose the compound (solid and in solution) to conditions more severe than accelerated testing. Analyze samples at appropriate time points (e.g., 6 hours, 1 day, 3 days, 7 days) using a validated HPLC method.
| Stress Condition | Protocol Details |
| Acid Hydrolysis | Reflux in 1N HCl at 80°C.[1] |
| Base Hydrolysis | Reflux in 1N NaOH at 80°C.[1] |
| Neutral Hydrolysis | Reflux in water at 80°C.[1] |
| Oxidation | Treat with 30% H₂O₂ at room temperature.[1][16] |
| Thermal Degradation | Heat solid compound at 100°C.[1][17] |
| Photostability | Expose to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light.[13][18] |
Protocol 2: Long-Term and Accelerated Stability Studies
Objective: To establish a re-test period or shelf life for the API under defined storage conditions.[19][20][21]
Methodology: Store the API in its proposed container closure system under the conditions specified in the ICH guidelines. Pull samples at predefined intervals and analyze for potency, purity, and degradation products.
| Study Type | Storage Condition (ICH Climatic Zones I/II) | Minimum Duration | Testing Frequency (Typical) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
Note: The choice of long-term testing conditions depends on the climatic zone where the final product will be marketed.[6][14]
Stability Study Workflow
The following decision tree illustrates the logic for implementing a stability program based on ICH guidelines.
Sources
- 1. LC–ESI–MS/MS study of carvedilol and its stress degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. upm-inc.com [upm-inc.com]
- 7. Kinetic and mechanistic study of the oxidation of carvedilol by peroxodiphosphate [aabu.edu.jo]
- 8. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Carvedilol stability in paediatric oral liquid formulations | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. rwandafda.gov.rw [rwandafda.gov.rw]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 19. www3.paho.org [www3.paho.org]
- 20. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 21. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
Use of (S)-(-)-5'-Benzyloxyphenyl Carvedilol as a research chemical
An Application Guide for the Characterization and Use of (S)-(-)-5'-Benzyloxyphenyl Carvedilol as a Research Chemical
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, characterization, and potential applications of the research chemical this compound. As a derivative of Carvedilol, a clinically significant cardiovascular drug, this analog presents a unique tool for investigating the nuanced pharmacology of adrenergic receptor modulation and calcium signaling. This guide outlines detailed protocols for analytical validation, in-vitro pharmacological profiling, and functional assays, grounded in the established mechanisms of its parent compound. We explain the scientific rationale behind experimental designs, enabling researchers to explore how structural modifications to the Carvedilol scaffold influence its biological activity.
Introduction: Understanding the Research Context
This compound is a research chemical and a derivative of Carvedilol[1]. Carvedilol is a third-generation, non-selective beta-blocker with a multifaceted mechanism of action that includes blockade of α1-adrenergic receptors[2][3][4]. This dual-receptor antagonism contributes to its therapeutic efficacy in treating hypertension and chronic heart failure by reducing peripheral vascular resistance without the reflex tachycardia often seen with other vasodilators[5][6][7].
The pharmacology of Carvedilol is stereospecific. The S(-) enantiomer is primarily responsible for the potent β-adrenoreceptor blockade, while both S(-) and R(+) enantiomers exhibit comparable α1-blocking activity[8][9]. Beyond this, Carvedilol possesses unique ancillary properties not shared by other beta-blockers, including antioxidant effects and, most notably, the ability to suppress arrhythmogenic store overload-induced Ca2+ release (SOICR) by directly modulating the cardiac ryanodine receptor (RyR2)[10][11][12][13]. This direct action on RyR2 is thought to be a key contributor to its superior antiarrhythmic benefits in heart failure[10][14].
The subject of this guide, this compound, features a significant structural modification—a benzyloxy group on the phenyl ring. This modification could fundamentally alter its binding affinities, functional activities, and metabolic profile compared to the parent compound. Therefore, this chemical provides an excellent tool to probe the structure-activity relationships (SAR) of the Carvedilol scaffold. This guide provides the foundational protocols to characterize its activity at adrenergic receptors and the RyR2 channel, enabling researchers to dissect its potential pharmacological profile.
Compound Properties, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of the research compound. The following section details its known properties and provides a standard protocol for stock solution preparation.
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1217822-96-2 | [1][15] |
| Molecular Formula | C₃₁H₃₂N₂O₅ | [1][15] |
| Molecular Weight | 512.60 g/mol | [1][15] |
| Solubility | Soluble in Methanol, Dichloromethane, Chloroform, Ethyl Acetate | [15] |
| Recommended Storage | Store at -20°C | [15] |
Protocol: Preparation of Stock Solutions
Rationale: Accurate and consistent stock solutions are the foundation of reproducible experiments. DMSO is a common solvent for creating high-concentration stocks of hydrophobic compounds for in-vitro use. This protocol minimizes freeze-thaw cycles by preparing single-use aliquots.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required for your desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 10 mM stock: 0.010 mol/L x 0.001 L x 512.60 g/mol x 1000 = 5.126 mg
-
-
Weighing: On a calibrated balance, carefully weigh the calculated amount of powder. Tare the balance with the weigh boat or tube before adding the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vessel containing the powder.
-
Solubilization: Cap the vessel tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store these aliquots at -20°C, protected from light. For long-term storage (>6 months), -80°C is recommended.
Proposed Research Applications & Experimental Protocols
The following protocols are designed to systematically evaluate the pharmacological profile of this compound. They serve as a starting point for a comprehensive investigation.
Diagram: Overall Research Workflow
Caption: Workflow for characterizing this compound.
Protocol: Competitive Radioligand Binding Assays for Adrenergic Receptors
Rationale: This experiment determines the affinity (Ki) of the test compound for α1, β1, and β2 adrenergic receptors. By competing against a known radiolabeled ligand, we can quantify how tightly the compound binds to the receptor, which is the first step in understanding its potential for adrenergic modulation.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human α1, β1, or β2 adrenergic receptors.
-
Radioligands: [³H]-Prazosin (for α1), [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol (for β1/β2).
-
Non-labeled competitors (for non-specific binding): Phentolamine (α1), Propranolol (β1/β2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (e.g., GF/B), cell harvester, and scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled competitor), and experimental wells (radioligand + serial dilutions of this compound).
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer, typically from 10 µM down to 0.1 nM.
-
Reaction Incubation:
-
To each well, add 50 µL of assay buffer (for total binding), 50 µL of non-labeled competitor (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the appropriate radioligand (at a concentration near its Kd).
-
Add 100 µL of the cell membrane preparation (protein concentration typically 5-20 µ g/well ).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. Wash each filter 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a beta scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional Assay for RyR2-Mediated Store Overload-Induced Ca²⁺ Release (SOICR)
Rationale: Carvedilol's unique ability to inhibit SOICR is a key antiarrhythmic mechanism[10][12]. This cell-based calcium imaging assay directly tests whether the analog retains this crucial function. We use a cell line expressing RyR2 and a fluorescent calcium indicator to visualize and quantify intracellular calcium waves, which are the hallmark of SOICR.
Materials:
-
HEK293 cells stably expressing human RyR2 (wild-type or a disease-mutant like R4496C, which is prone to SOICR)[12][16].
-
Fluorescent Ca²⁺ indicator: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Assay Buffer (KRH): Krebs-Ringer-HEPES buffer.
-
Caffeine (as a RyR2 agonist to assess channel function).
-
Isoproterenol or Forskolin (to induce SOICR by increasing sarcoplasmic reticulum Ca²⁺ load).
-
Fluorescence microscope or plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Plate RyR2-expressing HEK293 cells onto glass-bottom dishes or 96-well imaging plates and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in KRH buffer.
-
Wash cells once with KRH buffer and incubate with the loading solution for 30-45 minutes at 37°C.
-
Wash cells twice with KRH buffer to remove excess dye and allow 30 minutes for de-esterification.
-
-
Compound Incubation: Incubate cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for at least 30 minutes prior to imaging.
-
Induction of SOICR:
-
Place the plate in the fluorescence imaging system and begin recording baseline fluorescence.
-
To induce Ca²⁺ overload and subsequent SOICR, perfuse the cells with a solution containing a low concentration of an agent that increases cytosolic cAMP, such as isoproterenol (1 µM), followed by increasing extracellular Ca²⁺.
-
-
Imaging and Quantification:
-
Record fluorescence intensity (e.g., every 2 seconds) for 5-10 minutes. SOICR will manifest as spontaneous, oscillating spikes in intracellular calcium.
-
Quantify the frequency and amplitude of these calcium waves in the presence and absence of the test compound.
-
-
Data Analysis:
-
Analyze the fluorescence traces to determine the percentage of cells exhibiting calcium waves and the frequency of these waves per minute.
-
Plot the percentage of SOICR inhibition versus compound concentration to determine an IC₅₀. A significant reduction in wave frequency or the number of oscillating cells indicates SOICR suppression.
-
Diagram: Carvedilol's Dual Mechanism of Action
Caption: Hypothesized targets of this compound.
References
-
Zhou Q, et al. (2011). Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-Induced Ca2+ Release. Nature Medicine. [Link]
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Klipp, A., et al. (2013). Novel Carvedilol Analogues That Suppress Store-Overload-Induced Ca2+ Release. Journal of Medicinal Chemistry. [Link]
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Zhou Q, et al. (2012). Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release. PMC - NIH. [Link]
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Klipp, A., et al. (2013). Novel Carvedilol Analogues That Suppress Store-Overload-Induced Ca2+ Release. ACS Publications. [Link]
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Zhou Q, et al. (2011). Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca Release. ResearchGate. [Link]
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Drugs.com. (n.d.). Carvedilol: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Carvedilol? Patsnap Synapse. [Link]
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Patel, J., et al. (2024). Carvedilol. StatPearls - NCBI Bookshelf. [Link]
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Wikipedia. (n.d.). Carvedilol. Wikipedia. [Link]
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GoodRx. (2023). How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx. [Link]
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Madhusudhan, G., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. [Link]
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JETIR. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Journal of Emerging Technologies and Innovative Research. [Link]
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Yang, S. P., et al. (2003). Carvedilol, a new antioxidative beta-blocker, blocks in vitro human peripheral blood T cell activation by downregulating NF-kappaB activity. Cardiovascular Research. [Link]
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Kumar, A., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. [Link]
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Tadolini, B., & Franconi, F. (1998). Antioxidant Action of the Antihypertensive Drug, Carvedilol, Against Lipid Peroxidation. Free Radical Biology and Medicine. [Link]
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Ruffolo, R. R., et al. (1995). Pharmacology of carvedilol: rationale for use in hypertension, coronary artery disease, and congestive heart failure. Cardiovascular Drugs and Therapy. [Link]
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Löscher, W., et al. (2021). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules. [Link]
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European Patent Office. (2010). PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057. EPO. [Link]
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Kumar, K. S., et al. (2012). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]
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Dunn, C. J., & Lea, A. P. (1998). Carvedilol: a review of its use in chronic heart failure. Drugs. [Link]
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Frishman, W. H. (1998). Results of therapy with carvedilol, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients. The American Journal of Cardiology. [Link]
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McTavish, D., et al. (1993). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs. [Link]
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Dunn, C. J., & Lea, A. P. (1998). Carvedilol: a review of its use in chronic heart failure. ResearchGate. [Link]
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Krum, H., et al. (1995). Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study. Journal of the American College of Cardiology. [Link]
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Kim, D. S., et al. (2022). Characterization and Crystal Structural Analysis of Novel Carvedilol Adipate and Succinate Ethanol-Solvated Salts. Pharmaceutics. [Link]
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Application Notes & Protocols for the Cardiovascular Profiling of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Introduction: The Rationale for Studying Carvedilol Metabolites
Carvedilol is a third-generation cardiovascular drug widely prescribed for heart failure and hypertension.[1][2] Its clinical efficacy stems from a unique mechanism of action, combining non-selective β-adrenergic blockade with α1-adrenergic antagonism.[3][4] The drug is administered as a racemic mixture of (R) and (S) enantiomers, which possess distinct pharmacological profiles. The (S)-(-) enantiomer is a potent β- and α1-adrenergic blocker, whereas the (R)-(+) enantiomer exhibits only α1-adrenergic blocking activity.[2][5]
Upon administration, carvedilol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[6][7] One such derivative is (S)-(-)-5'-Benzyloxyphenyl Carvedilol , an optically active metabolite of the pharmacologically crucial (S)-enantiomer.[8][9] Understanding the pharmacological profile of major metabolites is a cornerstone of modern drug development. An active metabolite can contribute significantly to the parent drug's overall therapeutic effect, duration of action, or potential for adverse effects. Therefore, a thorough characterization of this compound is essential to fully comprehend the clinical pharmacology of Carvedilol.
This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound's activity at adrenergic receptors and its functional impact on the cardiovascular system. The methodologies follow a logical progression from in vitro molecular interactions to ex vivo organ function and finally to in vivo systemic effects.
Part 1: In Vitro Characterization of Adrenergic Receptor Activity
Core Objective: To determine the binding affinity and functional potency of this compound at α1-, β1-, and β2-adrenergic receptors, the primary targets of the parent drug. This initial step is critical for ascertaining whether the metabolite retains pharmacological activity.
Protocol 1.1: Competitive Radioligand Binding Assays
Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. By measuring the ability of the test compound to displace a high-affinity radiolabeled ligand, we can calculate the inhibitory constant (Kᵢ), a direct measure of binding affinity. A lower Kᵢ value signifies a higher binding affinity.
Step-by-Step Methodology:
-
Preparation of Membranes: Utilize commercially available cell membranes prepared from cell lines stably expressing human α1-, β1-, or β2-adrenergic receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate binding buffer. For β-adrenergic receptors, a typical buffer is 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4. For α1-receptors, a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 is suitable.
-
Radioligand Selection:
-
For α1-receptors: [³H]-Prazosin.
-
For β1- and β2-receptors: [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kₔ, 50 µL of cell membranes (10-20 µg protein/well), and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 50 µL of vehicle instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Phentolamine for α1, 10 µM Propranolol for β).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Data Presentation:
| Compound | α1-Receptor Kᵢ (nM) | β1-Receptor Kᵢ (nM) | β2-Receptor Kᵢ (nM) |
| (S)-(-)-Carvedilol (Reference) | ~1.0 | ~0.32[2] | ~0.40[2] |
| (R)-(+)-Carvedilol (Reference) | ~1.0 | >1000 | >1000 |
| This compound | To be determined | To be determined | To be determined |
Protocol 1.2: Functional Antagonism via cAMP Accumulation Assay
Scientific Rationale: β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, modulate the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP).[10] β1 and β2 receptors are typically coupled to the stimulatory G-protein (Gαs), which activates adenylyl cyclase and increases cAMP levels.[10][11] A β-blocker (antagonist) will inhibit this agonist-induced increase in cAMP. This assay measures the potency (IC₅₀) of the metabolite in blocking this signaling pathway.[12]
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing either the human β1- or β2-adrenergic receptor in DMEM supplemented with 10% FBS and a selection antibiotic. Seed cells into 384-well white plates and grow to 80-90% confluency.[13]
-
Compound Preparation: Prepare serial dilutions of this compound and a reference antagonist (e.g., (S)-(-)-Carvedilol) in assay buffer (e.g., HBSS with 0.1% BSA).
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add the test compounds to the wells, followed immediately by a fixed concentration of an agonist (e.g., Isoproterenol at its EC₈₀ concentration). The assay buffer should contain a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[13]
-
Include control wells: vehicle only (basal), agonist only (maximum stimulation), and reference antagonist.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[14]
-
Data Analysis: Convert the HTRF signal to cAMP concentration using a standard curve. Plot the percent inhibition of the agonist response versus the log concentration of the antagonist. Use non-linear regression to determine the IC₅₀ value, representing the concentration of antagonist required to inhibit 50% of the agonist's effect.[14]
Signaling Pathway Visualization:
Caption: Experimental Workflow for the Langendorff Isolated Heart Preparation.
Part 3: In Vivo Evaluation in Animal Models
Core Objective: To assess the systemic cardiovascular effects of this compound, specifically its impact on blood pressure and heart rate in a disease-relevant animal model.
Protocol 3.1: Hemodynamic Assessment in Spontaneously Hypertensive Rats (SHR)
Scientific Rationale: The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized genetic model of human essential hypertension. [15][16]Evaluating the compound in this model provides crucial insights into its potential antihypertensive efficacy and its effects on heart rate in a state of heightened sympathetic tone, which is representative of the clinical condition Carvedilol is used to treat. [17] Step-by-Step Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), typically 16-20 weeks of age, when hypertension is well-established.
-
Surgical Instrumentation (Telemetry): For the most robust, continuous data from conscious, freely moving animals, surgically implant a telemetry transmitter with a pressure-sensing catheter in the abdominal aorta. Allow animals to recover for 7-10 days post-surgery.
-
Acclimatization: Acclimate the rats to the experimental conditions (e.g., housing, handling, dosing procedures) to minimize stress-induced cardiovascular changes.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) via telemetry for at least 24-48 hours before the study begins to establish a stable baseline for each animal.
-
Drug Administration:
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage or intravenous injection).
-
Administer a single dose of the metabolite, the parent drug (Carvedilol) as a positive control, and the vehicle as a negative control to different groups of rats in a randomized, blinded fashion.
-
A dose-response study, using several doses of the metabolite, should be performed.
-
-
Hemodynamic Monitoring: Continuously monitor MAP and HR for at least 24 hours post-administration to capture the peak effect and duration of action.
-
Data Analysis:
-
Calculate the change in MAP and HR from the pre-dose baseline for each animal.
-
Average the data for each treatment group at various time points.
-
Compare the effects of the metabolite-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Expected Outcomes Summary:
| Treatment Group | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Interpretation |
| Vehicle Control | No significant change | No significant change | Establishes the baseline response in the absence of an active compound. |
| Carvedilol (Positive Control) | Significant Decrease [17][18] | Significant Decrease [18] | Confirms the responsiveness of the model to a known dual α/β blocker. |
| This compound | To be determined | To be determined | A significant decrease in MAP would suggest antihypertensive activity. A decrease in HR would suggest β-blocking activity. No change would suggest the metabolite is inactive in vivo at the doses tested. |
Overall Interpretation and Significance
By integrating the results from these in vitro, ex vivo, and in vivo studies, a comprehensive pharmacological profile of this compound can be constructed.
-
If the metabolite demonstrates high affinity and functional antagonism at β- and/or α1-receptors (Part 1) , produces direct negative chronotropic/inotropic effects on the heart (Part 2) , and lowers blood pressure in vivo (Part 3) , it can be classified as a pharmacologically active metabolite.
-
Conversely, a lack of activity across these assays would suggest it is an inactive metabolite, contributing little to Carvedilol's overall effect.
This systematic approach provides the critical data necessary for researchers and drug development professionals to understand the complete mechanism of action of Carvedilol, enhancing both its therapeutic application and safety assessment in a clinical context.
References
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Ruffolo, R. R., et al. (1990). Pharmacological characteristics of the stereoisomers of carvedilol. PubMed. Available at: [Link]
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Deo, R., & Tadi, P. (2024). Carvedilol. StatPearls - NCBI Bookshelf. Available at: [Link]
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Alonso, R., et al. (2020). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition). Available at: [Link]
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Klabunde, R. E. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. Available at: [Link]
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Patsnap. (2024). What is the mechanism of Carvedilol? Patsnap Synapse. Available at: [Link]
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Biotechfarm. (n.d.). Animal Models of Cardiovascular Research: Guide. Biotechfarm. Available at: [Link]
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GoodRx. (2023). How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx. Available at: [Link]
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Patsnap. (2024). What are α-adrenergic receptor antagonists and how do they work? Patsnap Synapse. Available at: [Link]
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Kaye, D. M., et al. (2001). Mechanisms of carvedilol action in human congestive heart failure. PubMed. Available at: [Link]
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Tomanek, R. J. (1997). Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics. PubMed. Available at: [Link]
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Wikipedia. (2024). Alpha-1 blocker. Wikipedia. Available at: [Link]
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Semantic Scholar. (n.d.). A pathway and network review on beta-adrenoceptor signaling and beta blockers in cardiac remodeling. Semantic Scholar. Available at: [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf. Available at: [Link]
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Fujimaki, M., et al. (1990). Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism. PubMed. Available at: [Link]
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Fagan, T. C. (1990). Alpha-adrenergic blockers: mechanism of action, blood pressure control, and effects of lipoprotein metabolism. PubMed. Available at: [Link]
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Das, S., & Bristow, M. R. (2018). Cardiovascular receptors and signaling in heart failure. ScienceDirect. Available at: [Link]
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Liggett, S. B. (2013). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Taylor & Francis Online. Available at: [Link]
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Wikipedia. (2024). Beta blocker. Wikipedia. Available at: [Link]
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Asamudo, E., & Bossuyt, J. (2025). Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice. PubMed. Available at: [Link]
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Klabunde, R. E. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Available at: [Link]
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Vaskova, M., et al. (2014). Modeling heart failure in animal models for novel drug discovery and development. PMC. Available at: [Link]
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ResearchGate. (n.d.). Experimental protocol of isolated heart perfusion. ResearchGate. Available at: [Link]
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McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. PubMed. Available at: [Link]
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Sittampalam, G. S., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
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ResearchGate. (n.d.). cAMP Measurement for Antagonists of a G αs -Coupled Receptor. ResearchGate. Available at: [Link]
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Zaragoza, C., et al. (2011). Animal Models of Cardiovascular Diseases. PMC - NIH. Available at: [Link]
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Baker, J. G., et al. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. The FASEB Journal. Available at: [Link]
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Liao, R., et al. (2022). Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks. PMC. Available at: [Link]
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Krum, H. (1994). A risk-benefit assessment of carvedilol in the treatment of cardiovascular disorders. Drug Safety. Available at: [Link]
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Colucci, W. S., et al. (1996). Double-Blind, Placebo-Controlled Study of the Effects of Carvedilol in Patients With Moderate to Severe Heart Failure: The PRECISE Trial. Circulation. Available at: [Link]
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Casadei, B., et al. (1992). Antihypertensive effect of carvedilol: a preliminary dose-response study. Clinical Investigation. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to Studying the Neurohormonal Antagonist Effects of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
For: Researchers, scientists, and drug development professionals in cardiovascular and neurological fields.
Introduction: The Rationale for Investigating (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Carvedilol is a well-established third-generation neurohormonal antagonist, exerting its therapeutic effects through a unique combination of non-selective β-adrenergic (β1 and β2) and selective α1-adrenergic receptor blockade.[1][2] This multi-receptor antagonism is pivotal in the management of cardiovascular conditions like congestive heart failure and hypertension, where the sympathetic nervous system and other neurohormonal pathways are pathologically activated.[3][4] Carvedilol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes such as CYP2D6 and CYP2C9, leading to the formation of several metabolites.[1][5] Some of these metabolites, like the 4'-hydroxyphenyl derivative, are pharmacologically active, with even greater β-blocking potency than the parent compound.[1][2]
This compound is an optically active metabolite of Carvedilol, described as a multiple-action, neurohormonal antagonist.[6] The introduction of a benzyloxyphenyl moiety at the 5' position of the Carvedilol structure presents a compelling case for a detailed pharmacological investigation. This structural modification could significantly alter the compound's lipophilicity, protein binding, and, most importantly, its affinity and selectivity for adrenergic and potentially other neurohormonal receptors. A thorough characterization of its antagonist profile is therefore essential to understand its potential therapeutic relevance and to differentiate its mechanism of action from that of the parent drug, Carvedilol.
This guide provides a comprehensive framework and detailed protocols for the in vitro and in vivo characterization of the neurohormonal antagonist effects of this compound. The methodologies described herein are designed to be self-validating, incorporating industry-standard controls and providing a clear rationale for each experimental step.
Part 1: In Vitro Characterization of Receptor Binding Affinity
A foundational step in characterizing a potential neurohormonal antagonist is to determine its binding affinity for the target receptors. Radioligand binding assays remain the gold standard for quantifying the direct interaction between a compound and a receptor.[7][8]
Rationale for Receptor Selection
Based on the known pharmacology of Carvedilol, the primary targets for investigation are the adrenergic receptors:
-
α1-Adrenergic Receptors: To determine if the α-blocking activity of Carvedilol is retained or modified.
-
β1-Adrenergic Receptors: To assess cardioselective β-blocking potential.
-
β2-Adrenergic Receptors: To evaluate non-selective β-blocking activity and potential effects on tissues such as the lungs and vascular smooth muscle.[2]
Experimental Workflow: Radioligand Binding Assays
The following workflow outlines the key steps for determining the binding affinity (Ki) of this compound for adrenergic receptors through competitive radioligand binding assays.
Caption: Workflow for Radioligand Competition Binding Assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a general template and should be optimized for each receptor subtype.
1. Materials and Reagents:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human α1, β1, or β2 adrenergic receptors (e.g., from CHO-K1 or HEK293 cells).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Radioligands:
-
Non-specific Binding Control: A high concentration of a known, non-labeled antagonist (e.g., Phentolamine for α1, Propranolol for β1/β2).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Fluid and Counter.
2. Procedure:
-
Prepare Reagents: Thaw membrane preparations on ice. Prepare serial dilutions of the test compound and the radioligand in binding buffer. The final concentration of the radioligand should be approximately at its Kd for the receptor.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Binding Buffer.
-
Non-specific Binding: Membrane preparation + Radioligand + Non-specific Binding Control.
-
Competition Binding: Membrane preparation + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Data Presentation
The binding affinities should be summarized in a clear, tabular format.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) (Hypothetical) |
| α1-Adrenergic | [³H]-Prazosin | This compound | 25.5 |
| β1-Adrenergic | [³H]-DHA | This compound | 5.2 |
| β2-Adrenergic | [³H]-DHA | This compound | 15.8 |
| α1-Adrenergic | [³H]-Prazosin | Carvedilol (Reference) | 15.1 |
| β1-Adrenergic | [³H]-DHA | Carvedilol (Reference) | 1.1 |
| β2-Adrenergic | [³H]-DHA | Carvedilol (Reference) | 4.5 |
Part 2: In Vitro Functional Characterization
Binding to a receptor does not necessarily translate to a functional effect. Therefore, it is crucial to assess the ability of this compound to antagonize receptor-mediated downstream signaling.
Rationale for Functional Assays
Adrenergic receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, which in turn controls the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
β1 and β2 receptors are primarily coupled to the stimulatory G-protein (Gs), and their activation increases cAMP levels.
-
α1 receptors are coupled to Gq, leading to calcium mobilization, while α2 receptors are coupled to the inhibitory G-protein (Gi), and their activation decreases cAMP levels.
A functional assay measuring cAMP levels can therefore quantify the antagonist effect of the test compound on β-adrenergic and α2-adrenergic receptors.
Signaling Pathway: β-Adrenergic Receptor Antagonism
The diagram below illustrates the canonical β-adrenergic signaling pathway and the point of inhibition by an antagonist.
Caption: β-Adrenergic Receptor Signaling and Antagonism.
Detailed Protocol: cAMP Functional Assay
This protocol describes an antagonist-mode cAMP assay using a competitive immunoassay format (e.g., HTRF or ELISA-based kits).
1. Materials and Reagents:
-
Cell Line: A cell line stably expressing the target β-adrenergic receptor subtype (e.g., CHO-K1 β1 or β2).
-
Test Compound: this compound.
-
Reference Agonist: A potent β-agonist like Isoproterenol.
-
Cell Culture Medium and Supplements.
-
Stimulation Buffer: e.g., HBSS with 20 mM HEPES.
-
cAMP Assay Kit: A commercial kit for quantifying intracellular cAMP (e.g., from Cisbio, PerkinElmer, or Promega).[11]
2. Procedure:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and culture overnight to form a confluent monolayer.
-
Compound Pre-incubation: Wash the cells with stimulation buffer. Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the reference agonist (Isoproterenol) at a concentration that elicits 80% of its maximal response (EC80). This concentration should be predetermined in an agonist-mode experiment. Incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals for the experimental wells into cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that reduces the agonist-stimulated cAMP production by 50%.
Expected Data Presentation
| Receptor Subtype | Agonist Used (at EC80) | Test Compound | Functional Antagonism IC50 (nM) (Hypothetical) |
| β1-Adrenergic | Isoproterenol | This compound | 12.5 |
| β2-Adrenergic | Isoproterenol | This compound | 45.2 |
| β1-Adrenergic | Isoproterenol | Carvedilol (Reference) | 3.1 |
| β2-Adrenergic | Isoproterenol | Carvedilol (Reference) | 11.8 |
Part 3: In Vivo Evaluation of Neurohormonal Antagonist Effects
In vivo studies are critical to assess the physiological effects of the compound in a complex biological system, providing insights into its efficacy, duration of action, and potential side effects.
Rationale for In Vivo Model Selection
To evaluate the antihypertensive effects, a model of established hypertension is required. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of essential hypertension, making it an excellent choice for this study.[12][13] This model responds to all major classes of antihypertensive drugs.[12]
Experimental Workflow: In Vivo Antihypertensive Study
The following diagram outlines the workflow for assessing the antihypertensive efficacy of the test compound in conscious, freely moving rats using radiotelemetry.
Caption: Workflow for In Vivo Antihypertensive Efficacy Study.
Detailed Protocol: Hemodynamic Monitoring in Spontaneously Hypertensive Rats (SHR)
1. Animals and Housing:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
House animals individually in a controlled environment (12:12 light:dark cycle, constant temperature and humidity) with ad libitum access to food and water.
2. Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a radiotelemetry transmitter (e.g., from Data Sciences International) with the catheter inserted into the descending aorta via the femoral artery for the measurement of arterial blood pressure.
-
Allow the animals to recover for at least one week post-surgery.
3. Experimental Design:
-
Acclimation and Baseline: Acclimate the rats to the experimental setup. Record baseline hemodynamic data (Mean Arterial Pressure - MAP, Systolic Blood Pressure - SBP, Diastolic Blood Pressure - DBP, and Heart Rate - HR) continuously for 24-48 hours.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound (e.g., 10 mg/kg, p.o.).
-
Group 3: this compound (e.g., 30 mg/kg, p.o.).
-
Group 4: Carvedilol (Reference compound, e.g., 30 mg/kg, p.o.).
-
-
Dosing and Monitoring: Administer the compounds via oral gavage. Continuously record hemodynamic parameters for 24 hours post-dosing.[14]
4. Data Analysis:
-
Average the hemodynamic data into time bins (e.g., 15-minute or hourly averages).
-
Calculate the change from the pre-dose baseline for each parameter at each time point.
-
Compare the changes in the treatment groups to the vehicle control group using appropriate statistical methods (e.g., Two-way ANOVA with post-hoc tests).
-
Determine the peak effect and duration of action for each compound.
Expected Data Presentation
Summarize the peak hemodynamic effects in a table.
| Treatment Group (Dose, p.o.) | Peak Change in Mean Arterial Pressure (mmHg) (Hypothetical) | Peak Change in Heart Rate (bpm) (Hypothetical) |
| Vehicle | -2 ± 3 | -5 ± 8 |
| This compound (10 mg/kg) | -15 ± 4 | -25 ± 10 |
| This compound (30 mg/kg) | -32 ± 5 | -55 ± 12 |
| Carvedilol (30 mg/kg) | -35 ± 6 | -60 ± 11 |
| p < 0.05 compared to Vehicle |
Conclusion
The protocols and framework detailed in this guide provide a robust system for the comprehensive evaluation of the neurohormonal antagonist effects of this compound. By systematically characterizing its receptor binding profile, functional antagonist potency, and in vivo physiological effects, researchers can elucidate its mechanism of action and determine its potential as a novel therapeutic agent. The inclusion of a reference compound, Carvedilol, is critical for contextualizing the data and understanding the pharmacological consequences of the benzyloxyphenyl substitution. This structured approach ensures scientific integrity and yields the high-quality, reproducible data necessary for advancing drug development programs.
References
- Ruffolo, R. R., & Feuerstein, G. Z. (1997). The pharmacology of carvedilol. Cardiovascular Drugs and Therapy, 11(2), 247-256. [Link: https://link.springer.com/article/10.1023/A:1007787321487]
- McTavish, D., Campoli-Richards, D., & Sorkin, E. M. (1993). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 45(2), 232-258. [Link: https://link.springer.com/article/10.2165/00003495-199345020-00005]
- JoVE. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link: https://www.jove.com/t/62293/radioligand-binding-to-quantify-adrenergic-receptor-expression-in]
- Gardiner, S. M., et al. (2022). Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. Pharmacology & Therapeutics, 233, 108011. [Link: https://www.sciencedirect.com/science/article/pii/S016372582100234X]
- American Heart Association. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 73(4), e87-e120. [Link: https://www.ahajournals.org/doi/10.1161/HYP.0000000000000090]
- FDA. (n.d.). COREG (carvedilol) Tablets Label. [Link: https://www.accessdata.fda.gov/drugsatfda_docs/label/2008/020297s025,020734s017lbl.pdf]
- Inotiv. (n.d.). Hypertension and Vascular Disease Models. [Link: https://www.inotivco.com/resources/models/hypertension-and-vascular-disease-models/]
- LookChem. (n.d.). Cas 1217822-96-2,(S)-(-)-5'-BENZYLOXYPHENYL-CARVEDILOL. [Link: https://www.lookchem.com/cas-121/1217822-96-2.html]
- Santa Cruz Biotechnology, Inc. (n.d.). (S)-(-)-5′-Benzyloxyphenyl Carvedilol. [Link: https://www.scbt.com/p/s-5-benzyloxyphenyl-carvedilol-1217822-96-2]
- Wang, M., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE, 5(11), e15441. [Link: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0015441]
- Wikipedia. (n.d.). Carvedilol. [Link: https://en.wikipedia.org/wiki/Carvedilol]
- Yao, X., et al. (2006). [Effects of carvedilol on neurohormone and magnesium metabolism in patients with chronic heart failure]. Zhonghua Xin Xue Guan Bing Za Zhi, 34(7), 613-616. [Link: https://pubmed.ncbi.nlm.nih.gov/17076939/]
- Tofe, S., & Williams, M. (1982). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods, 8(1), 43-52. [Link: https://www.sciencedirect.com/science/article/pii/0160540282900388]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link: https://www.giffordbioscience.
- Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs. [Link: https://www.revvity.com/resources/technical-resources/guides/cAMP-guide-to-optimizing-antagonists-of-G-alpha-s]
- Piascik, M. T., et al. (1995). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 26(6), 1045-1050. [Link: https://www.ahajournals.org/doi/full/10.1161/01.hyp.26.6.1045]
- PharmGKB. (n.d.). Carvedilol Pathway, Pharmacokinetics. [Link: https://www.pharmgkb.
- FDA. (n.d.). Carvedilol Tablets Label. [Link: https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/020297s033,020734s025lbl.pdf]
- Sivem Pharmaceuticals. (2012). PRODUCT MONOGRAPH PrCARVEDILOL. [Link: https://pdf.hres.ca/dpd_pm/00016629.PDF]
- Ruffolo, R. R., et al. (1990). The pharmacology of carvedilol. European Journal of Clinical Pharmacology, 38(Suppl 2), S82-S88. [Link: https://link.springer.com/chapter/10.1007/978-3-642-75246-3_13]
- Gilbert, E. M., et al. (1996). Comparative left ventricular functional and neurohumoral effects of chronic treatment with carvedilol versus metoprolol in patients with dilated cardiomyopathy. Journal of the American College of Cardiology, 28(1), 219-226. [Link: https://www.sciencedirect.com/science/article/abs/pii/0735109796001556]
- Yue, T. L., et al. (1992). Neuroprotective effects of carvedilol, a new antihypertensive, at the N-methyl-D-aspartate receptor. Journal of Pharmacology and Experimental Therapeutics, 263(1), 92-98. [Link: https://jpet.aspetjournals.org/content/263/1/92]
- BenchChem. (n.d.). Application Notes and Protocols for Cell-based Functional Assays of Iloperidone's Antagonist Activity. [Link: https://www.benchchem.com/application-notes/iloperidone-antagonist-activity-assays]
- BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors. [Link: https://www.benchchem.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link: https://www.giffordbioscience.com/services/in-vitro-pharmacology/receptor-binding-assays/radioligand-binding-assay/]
- Labome. (n.d.). Receptor-Ligand Binding Assays. [Link: https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html]
- Springer Nature Experiments. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding. [Link: https://experiments.springernature.com/articles/10.1385/1-59259-684-3:329]
- ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes. [Link: https://www.researchgate.net/figure/Study-design-of-A-competition-radioligand-binding-assay-to-quantify-b-adrenergic_fig1_273760431]
- Cayman Chemical. (n.d.). EP Receptor (rat) Activation Assay Kit (cAMP). [Link: https://www.caymanchem.com/product/600160/ep-receptor-(rat)
- PDSP. (n.d.). Assay Protocol Book. [Link: https://pdsp.unc.edu/pdspweb/content/PDSP%20Protocol%20Book.pdf]
- Metra, M., et al. (1999). Effects of carvedilol on neurohormone and magnesium metabolism in patients with chronic heart failure. Journal of the American College of Cardiology, 33(4), 936-943. [Link: https://www.jacc.org/doi/abs/10.1016/S0735-1097(98)00654-2]
- Piascik, M. T., et al. (1995). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 26(6_pt_2), 1045-1050. [Link: https://www.ahajournals.org/doi/10.1161/01.HYP.26.6.1045]
- Kukin, M. L., et al. (1999). Comparative left ventricular functional and neurohumoral effects of chronic treatment with carvedilol versus metoprolol in patients with dilated cardiomyopathy. Journal of the American College of Cardiology, 33(1), 178-185. [Link: https://www.sciencedirect.com/science/article/abs/pii/S0735109798005378]
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Troubleshooting & Optimization
Navigating the Stability Landscape of (S)-(-)-5'-Benzyloxyphenyl Carvedilol: A Technical Support Guide
Welcome to the comprehensive technical support center for the stability testing of (S)-(-)-5'-Benzyloxyphenyl Carvedilol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is rooted in scientific first principles and extensive field experience to empower you to navigate the complexities of your stability studies with confidence.
A Note on Scientific Approach
Direct stability data for this compound, a key metabolite of Carvedilol, is not extensively available in public literature. Therefore, this guide leverages the well-documented stability profile of the parent drug, Carvedilol. The benzyloxy substitution on the phenyl ring may influence electronic effects and steric hindrance, potentially altering degradation rates or pathways. However, the core reactive moieties of the Carvedilol structure are expected to exhibit similar vulnerabilities. It is imperative that these extrapolated protocols and troubleshooting steps are validated under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the stability testing of Carvedilol and its derivatives.
Q1: My assay results for this compound show significant degradation under alkaline and oxidative stress conditions. Is this expected?
A1: Yes, this is highly likely. The parent compound, Carvedilol, is known to be susceptible to degradation in alkaline and oxidative environments.[1][2] The secondary amine and the carbazole nitrogen in the Carvedilol structure are potential sites for oxidation. Alkaline hydrolysis can also promote degradation.[3][4] The presence of the benzyloxyphenyl group is unlikely to completely mitigate these inherent liabilities.
Q2: I am observing a new, unexpected peak in my chromatogram during a photostability study. What could this be?
A2: Carvedilol is known to be sensitive to light, which can lead to photodegradation.[1][2] One identified photodegradation product of Carvedilol is 1-(2-(2-methoxyphenoxy) ethylamino)-3-(9H-carbazol-8-yloxy) propan-2-one, formed through oxidation of the secondary alcohol. It is plausible that this compound could undergo a similar transformation. Further characterization of this new peak using techniques like mass spectrometry (MS) is recommended to elucidate its structure.
Q3: What are the appropriate ICH guidelines to follow for the stability testing of a new drug substance like this compound?
A3: The primary guiding documents are the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q1A(R2): Stability Testing of New Drug Substances and Products provides the framework for designing formal stability studies, including storage conditions and testing frequency.[5][6] For validating your analytical methods, you should adhere to ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology .[7][8][9]
Q4: My HPLC peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A4: Peak tailing in HPLC is a common issue, often stemming from secondary interactions between the analyte and the stationary phase. For a basic compound like a Carvedilol derivative, this is frequently due to interaction with acidic silanol groups on the silica-based column packing.
Here’s a systematic approach to troubleshoot:
-
Optimize Mobile Phase pH: Ensure the pH of your mobile phase is at least two units below the pKa of the secondary amine to ensure it is fully protonated and minimize silanol interactions.
-
Use a Competitive Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to your analyte.
-
Check for Column Overload: Inject a diluted sample. If the peak shape improves, you may be overloading the column.
-
Consider a Different Column: If tailing persists, you might need to switch to a column with a more inert stationary phase or one that is specifically designed for the analysis of basic compounds.
Troubleshooting Guides
HPLC Method-Related Issues
This section provides a structured approach to resolving common HPLC problems encountered during the analysis of this compound.
Problem 1: Retention Time Drifting or Shifting
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inadequate Column Equilibration | The stationary phase has not reached equilibrium with the mobile phase, causing a gradual change in retention as the column chemistry stabilizes. | Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. For gradient methods, run several blank gradients to condition the column. |
| Mobile Phase Composition Change | Evaporation of a volatile solvent component or inconsistent preparation of the mobile phase can alter its elution strength over time.[8][10] | Prepare fresh mobile phase daily. Keep solvent bottles capped. If using an aqueous buffer, ensure it is well-mixed and check for microbial growth. |
| Temperature Fluctuations | Changes in ambient or column temperature can affect retention times, as viscosity and partitioning kinetics are temperature-dependent.[11] | Use a thermostatted column compartment to maintain a consistent temperature. |
| Column Contamination | Accumulation of strongly retained sample components on the column can alter the stationary phase chemistry, leading to retention time shifts.[10] | Implement a column washing procedure after each analytical run. Use a guard column to protect the analytical column. |
| Pump Malfunction or Leaks | Inconsistent flow rate due to pump issues (e.g., worn seals, check valve problems) or small, undetected leaks will directly impact retention times.[5] | Perform regular pump maintenance. Check for any signs of leaks around fittings. Verify the flow rate using a calibrated flow meter. |
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Potential Cause | Explanation & Causality | Recommended Solution |
| Peak Tailing | As discussed in the FAQs, this is often due to secondary interactions with silanol groups for basic compounds. It can also be caused by a void at the column inlet.[12][13] | See Q4 in the FAQ section. If a column void is suspected, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. |
| Peak Fronting | This is typically a sign of column overload, where the sample concentration is too high for the stationary phase to handle, leading to a non-linear adsorption isotherm.[12] | Dilute the sample and re-inject. If the peak shape becomes symmetrical, the original sample was too concentrated. |
| Split Peaks | This can be caused by a partially blocked frit at the column inlet, a void in the packing bed, or co-elution with an impurity.[12] It can also occur if the sample solvent is much stronger than the mobile phase. | Check for blockages by reversing and flushing the column. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to stress testing this compound to identify potential degradation products and establish the stability-indicating nature of your analytical method, in accordance with ICH guidelines.[3]
Objective: To generate degradation products under various stress conditions to understand the degradation pathways and to validate the specificity of the stability-indicating analytical method.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep the solution at room temperature and protected from light. Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven at a temperature above the accelerated stability condition (e.g., 80°C). At specified time points, withdraw a sample, dissolve it in the appropriate solvent, and dilute for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity. Mass spectrometry (MS) detection is highly recommended for identifying the mass of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound, based on published methods for Carvedilol.
Objective: To achieve baseline separation of the main peak from all potential degradation products and process-related impurities.
HPLC Troubleshooting Workflow
Sources
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Technical Support Center: Optimizing the Synthesis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Carvedilol analogues. This guide is designed for researchers, medicinal chemists, and process development scientists focused on the stereoselective synthesis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol. While this specific analogue is a custom target, the principles, challenges, and optimization strategies outlined here are directly extrapolated from the extensive body of literature on the synthesis of Carvedilol itself. The core difficulties—namely, controlling stereochemistry and preventing the formation of dimeric impurities—remain the central hurdles to achieving high yield and purity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of this synthesis.
Section 1: The Core Synthetic Challenge: Epoxide Ring-Opening and Impurity Formation
The most prevalent and industrially relevant synthesis of Carvedilol and its analogues involves the nucleophilic opening of an epoxide ring on the carbazole moiety by an appropriate amine side-chain. For our target molecule, the key reaction is between (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole and a custom amine, N-(5'-(benzyloxy)phenyl)-2-aminoethane (or a protected version thereof).
The primary issue that plagues this reaction is the formation of a significant byproduct, commonly known as "Impurity B" or the "bis-impurity".[1][2][3] This impurity arises when the desired product—a secondary amine—acts as a nucleophile itself and reacts with another molecule of the epoxide starting material. This dimerization can account for 10-40% of the product mixture, drastically reducing the yield of the target compound and complicating purification.[1]
Primary Synthetic Pathway & Dimerization Problem
Caption: Core reaction pathway and the competing side reaction leading to Impurity B.
Section 2: Troubleshooting Guide for Synthesis Optimization
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My overall yield is consistently low, even after accounting for the bis-impurity. What are the likely causes and solutions?
Answer: Low yield beyond the primary side reaction often points to suboptimal reaction conditions or incomplete conversion.
-
Causality: The reaction between the epoxide and the amine is sensitive to solvent, temperature, and stoichiometry. Inappropriate solvent choice can lead to poor solubility of reactants or favor side reactions. Many older procedures use alcohols or hydrocarbon solvents, which have been found to be less effective.[3]
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) has been shown to significantly limit the formation of the bis-impurity to as low as 5-7%, compared to 10-20% in other solvents.[3]
-
Temperature Control: The reaction typically requires heating (e.g., 68-72°C).[3] However, excessively high temperatures can lead to degradation. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and decomposition.
-
Stoichiometry: While using an excess of the amine component can help drive the reaction to completion and minimize dimerization, a very large excess complicates purification.[4] Start with a moderate excess (e.g., 1.5 to 2.5 equivalents of the amine) and optimize from there.[3]
-
Q2: I'm struggling with high levels of the bis-impurity (Impurity B). How can I suppress this side reaction more effectively?
Answer: This is the most critical challenge. The most robust solution is to temporarily protect the secondary amine functionality, preventing it from reacting further.
-
Causality: The root cause is the nucleophilicity of the secondary amine in the product molecule. By masking this, you eliminate the pathway to the dimer. The most common strategy is N-benzylation of the amine side-chain.[5]
-
Optimized Workflow:
-
Protect: Synthesize an N-benzyl protected version of your amine side-chain (e.g., N-benzyl-N-(5'-(benzyloxy)phenyl)-2-aminoethane).
-
React: Perform the epoxide ring-opening reaction with this protected secondary amine. The product will be N-benzyl-(S)-(-)-5'-Benzyloxyphenyl Carvedilol. Since there is no N-H proton, it cannot react with another epoxide molecule.
-
Deprotect: Remove the N-benzyl group via catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like hydrazine hydrate or H₂ gas) to yield the final, pure product.
-
Troubleshooting Workflow: Suppressing Impurity B
Caption: Decision workflow for minimizing the formation of the bis-impurity (Impurity B).
Q3: My product has low enantiomeric excess (ee). How do I ensure I am only synthesizing the (S)-enantiomer?
Answer: To guarantee high stereochemical purity, you must introduce chirality at the beginning of the synthesis. Relying on chiral resolution of a racemic mixture later is inefficient, as it discards over 50% of the material.
-
Causality: Carvedilol's stereocenter is at the 2-position of the propan-2-ol linker. This atom originates from the epoxide starting material.
-
Solution: Do not start with racemic epichlorohydrin. Instead, use a commercially available chiral precursor, such as (S)-glycidol or (R)-epichlorohydrin, to synthesize your epoxide intermediate, (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole. This ensures that the desired stereochemistry is locked in from the first step. A process for preparing chiral Carvedilol using a chiral glycidol derivative has been demonstrated to be effective.[6]
Q4: Purification of the final product is difficult, with multiple spots on TLC even after chromatography.
Answer: When standard chromatography or recrystallization fails to yield a pure product, purification via selective salt formation is a highly effective alternative.
-
Causality: The basic nitrogen atoms in Carvedilol and the bis-impurity allow them to form acid addition salts. These salts often have significantly different crystallization properties, allowing for efficient separation.
-
Solution:
-
Dissolve the crude product in a suitable solvent like ethanol or ethyl acetate.
-
Add an acid such as phosphoric acid or p-toluenesulfonic acid (PTSA) to precipitate the Carvedilol salt.[3][7]
-
It has been shown that precipitating Carvedilol as its phosphate salt from ethanol is exceptionally effective at reducing bis-impurity levels to below 0.03%.[7]
-
Filter the purified salt and then neutralize it with a base (e.g., sodium carbonate solution) to recover the pure Carvedilol free base.[3]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the mechanistic reason for using a protic solvent in some older protocols, and why is an aprotic solvent like DMSO now preferred?
-
A: Protic solvents (like alcohols) can participate in the reaction by solvating the ions and potentially acting as a proton source to activate the epoxide ring. However, they can also promote side reactions. Aprotic polar solvents like DMSO are now preferred because they effectively solvate the reactants without interfering, and have been empirically shown to minimize the formation of the bis-impurity.[3]
-
-
Q: Which analytical techniques are essential for monitoring this synthesis?
-
A:
-
TLC: For real-time reaction monitoring and initial purity assessment.[1][2]
-
HPLC (High-Performance Liquid Chromatography): Essential for accurate quantification of yield and impurity profiles, especially for separating the target compound from the bis-impurity.[7]
-
Chiral HPLC: Crucial for determining the enantiomeric excess (ee) of the final product.[8]
-
NMR (Nuclear Magnetic Resonance) & MS (Mass Spectrometry): For structural confirmation of the final product and any isolated impurities.[2][4]
-
-
-
Q: Are there alternative synthetic routes that completely avoid the bis-impurity problem?
-
A: Yes. An alternative strategy involves synthesizing a 5-substituted-2-oxazolidinone intermediate.[9] In this route, the carbazole moiety is attached to the oxazolidinone ring, which is then hydrolyzed under basic conditions to reveal the final amino-alcohol structure. This method inherently avoids the possibility of dimerization because a primary amine is never reacted directly with an epoxide.[9]
-
Section 4: Key Experimental Protocols
The following protocols are generalized from established Carvedilol syntheses and should be adapted for the specific 5'-Benzyloxyphenyl analogue.
Protocol 1: Synthesis of the Chiral Epoxide Intermediate
(Adapted from Madhusudhan et al., 2011)
-
To a stirred solution of water and sodium hydroxide (1.05 eq), add 9H-carbazol-4-ol (1.0 eq).
-
Cool the mixture to 15°C and add DMSO dropwise.
-
Slowly add (R)-epichlorohydrin (1.5 eq) over 1 hour, maintaining the temperature at 15°C.
-
After the addition, warm the suspension to 50°C and stir for 8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Filter the resulting precipitate and wash thoroughly with water to yield (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole.
Protocol 2: Purification of Crude Product via Phosphate Salt Formation
(Adapted from Bar-Shavit et al., 2008)[7]
-
Dissolve the crude Carvedilol analogue base in absolute ethanol by heating to approximately 70-80°C.
-
Slowly add 85% phosphoric acid (approx. 0.9-1.0 eq) to the hot solution.
-
Allow the mixture to cool slowly to room temperature and then continue stirring for 12-24 hours to allow for complete precipitation.
-
Cool the mixture further (e.g., to 15°C) and filter the precipitated phosphate salt.
-
Wash the filter cake with cold absolute ethanol.
-
To recover the free base, suspend the salt in ethyl acetate and wash with an aqueous 10% sodium carbonate solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.
Section 5: Data Summary
The choice of reaction conditions has a profound impact on the outcome. The table below summarizes key findings from the literature.
| Parameter | Condition A (Classic Method) | Condition B (Optimized Method) | Expected Outcome of Optimization |
| Solvent | Isopropyl Alcohol | Dimethyl Sulfoxide (DMSO)[3] | Reduced bis-impurity from >10% to ~5-7% |
| Amine Reactant | Primary Amine | N-Benzyl Protected Amine[5] | Near-complete suppression of bis-impurity formation |
| Purification | Column Chromatography | Salt Formation (Phosphate)[7] | Superior removal of impurities, higher final purity |
| Stereocontrol | Racemic Epichlorohydrin | (R)-Epichlorohydrin[6] | Direct synthesis of (S)-enantiomer, >99% ee |
References
-
Madhusudhan, G., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 620-626. [Link]
-
Drugs.com. (2025). Carvedilol Side Effects: Common, Severe, Long Term. [Link]
- Lee, K., et al. (2009). Process for the preparation of highly optical pure carvedilol.
-
Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Correspo. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. [Link]
- Srinivasan, T., et al. (2008). Process for the preparation of carvedilol.
-
Madhusudhan, G., et al. (2009). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. E-Journal of Chemistry, 6(S1), S429-S438. [Link]
-
Al-Otaibi, M. A., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry, 62(11), 5638-5651. [Link]
-
Al-Gorban, Z. N., et al. (2020). An Overview of Carvedilol Side Effects and it's Importance in Medicine and Industry. ARC Journals. [Link]
-
NHS. (n.d.). Side effects of carvedilol. [Link]
-
Alentris Research Pvt. Ltd. (2024). Carvedilol Impurity. [Link]
-
Tótoli, E. G., & Salgado, H. R. N. (2014). The chemical structure of carvedilol. The asterix denote the chiral center. ResearchGate. [Link]
-
Madhusudhan, G., et al. (2011). Notes A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. Indian Journal of Chemistry, 50B, 441-445. [Link]
-
Evangelin, M. P., et al. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Journal of Emerging Technologies and Innovative Research, 7(3). [Link]
- Bar-Shavit, S., et al. (2008). Process for the purification of carvedilol or its salts thereof.
-
AdooQ BioScience. (n.d.). (S)-(-)-5′-Benzyloxyphenyl Carvedilol. [Link]
-
Rao, D. R., et al. (2010). PROCESS FOR THE PREPARATION OF CARVEDILOL. European Patent Office, Patent 1756057. [Link]
-
Reddy, P. P., et al. (2009). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Indian Journal of Chemistry, 48B, 741-745. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jocpr.com [jocpr.com]
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- 4. connectjournals.com [connectjournals.com]
- 5. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]
- 6. CN101389605A - Process for preparing highly optically pure carvedilol - Google Patents [patents.google.com]
- 7. US20080207726A1 - Process for the purification of carvedilol or its salts thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
Technical Support Center: Purification of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Welcome to the technical support guide for the purification of (S)-(-)-5'-Benzyloxyphenyl Carvedilol. This document provides in-depth troubleshooting advice, step-by-step protocols, and frequently asked questions for researchers and drug development professionals. The guidance herein is structured to address the specific challenges associated with purifying this chiral molecule, ensuring both high purity and enantiomeric excess.
Compound Profile and Purification Strategy
This compound is a chiral aryloxypropanolamine, an analogue of Carvedilol. Its purification is challenging due to the presence of the unwanted (R)-(+)-enantiomer and various process-related impurities stemming from its synthesis.[1][2][3] A successful purification strategy must address both chemical and stereoisomeric purity.
The primary impurities to consider are:
-
(R)-(+)-5'-Benzyloxyphenyl Carvedilol: The opposite enantiomer.
-
Starting Materials: Unreacted precursors from the synthesis.[1]
-
Byproducts: Compounds formed from side reactions, such as "Bis" impurities where a secondary amine reacts with a second epoxide molecule.[2][3][4]
-
Degradation Products: Potential products from oxidation, hydrolysis, or photodegradation.[1][5]
-
Residual Solvents: Solvents used during synthesis and workup.[1][5]
The choice of purification technique depends on the scale, required purity, and available equipment. The most common and effective methods are preparative chromatography and selective crystallization.
Troubleshooting Guide: Preparative Chromatography
Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the method of choice for achieving high enantiomeric purity, especially at the discovery and preclinical scale.[6][7][8]
FAQ: Preparative Chiral HPLC
Q1: I am seeing poor or no separation between the (S)- and (R)-enantiomers. What should I do?
A1: This is a common method development challenge. The solution involves systematically optimizing the Chiral Stationary Phase (CSP) and the mobile phase.
-
Step 1: Verify Column Choice. For Carvedilol and its analogues, polysaccharide-based CSPs are highly effective.[9] Start with columns like Daicel CHIRALCEL® OD or CHIRALPAK® AD. These phases offer robust enantioselective recognition for a wide range of compounds.[10]
-
Step 2: Optimize Mobile Phase. The mobile phase composition is critical. For normal-phase chromatography:
-
Base Solvents: A mixture of hexane/heptane and an alcohol (isopropanol or ethanol) is a standard starting point.
-
The "Magic" Additive: The basic nitrogen in the Carvedilol structure can cause peak tailing on silica-based columns. Add a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (0.1% v/v) to the mobile phase. This masks active sites on the stationary phase, dramatically improving peak shape and resolution. A mobile phase consisting of acetonitrile, isopropanol, and diethyl amine has been shown to be effective for Carvedilol enantiomers.[11]
-
-
Step 3: Adjust Temperature. Column temperature affects separation kinetics and thermodynamics.[12] Test temperatures between 25°C and 40°C. Increasing temperature can sometimes improve efficiency, but may also reduce selectivity. A study on Carvedilol found 40°C to be optimal for resolution.[11]
Q2: My production rate is too low for the amount of material I need. How can I improve throughput?
A2: Improving throughput involves balancing resolution, loadability, and cycle time.
-
Step 1: Optimize Mobile Phase for Speed. If your resolution (α) is very high (>1.5), you can increase the flow rate or use a stronger mobile phase (higher alcohol percentage) to shorten the retention time.
-
Step 2: Perform a Loading Study. The amount of material you can inject per run (loadability) is key. Systematically increase the injection mass until the resolution between the enantiomer peaks begins to degrade. This will define your maximum loading capacity.[12]
-
Step 3: Consider Stacked Injections. If your HPLC system supports it, use stacked injections. This technique involves injecting the next sample before the previous one has fully eluted, significantly reducing the time between runs.
| Parameter | Starting Condition | Optimization Goal |
| Column | CHIRALPAK® AD-H (Analytical) | Scale to larger ID preparative column |
| Mobile Phase | Hexane:Isopropanol:DEA (80:20:0.1) | Adjust alcohol % for optimal retention |
| Flow Rate | 1.0 mL/min (Analytical) | Increase for preparative scale |
| Temperature | 25 °C | Test 25-40 °C for best resolution |
| Detection | UV at 242 nm | Ensure detector is not saturated on loading |
Table 1: Suggested Starting Conditions for Chiral HPLC Method Development.
FAQ: Preparative Supercritical Fluid Chromatography (SFC)
Q1: Why should I consider SFC over HPLC for purifying my compound?
A1: SFC is a powerful alternative to HPLC, offering several distinct advantages, particularly for chiral separations.[13][14]
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without a corresponding increase in backpressure, leading to significantly faster separations—often 3 to 5 times faster than HPLC.[13][15]
-
Green Chemistry: SFC primarily uses compressed CO2, a non-toxic and recyclable solvent, drastically reducing the consumption of organic solvents like hexane.[8][14]
-
Efficiency: The high diffusivity of solutes in the mobile phase often leads to higher column efficiency and better resolution.[13]
-
Simplified Workup: After fraction collection, the CO2 evaporates, leaving the purified compound in a small volume of co-solvent, which simplifies post-purification processing.[16]
Q2: I'm new to SFC. What are the key parameters to adjust for method development?
A2: SFC method development is analogous to normal-phase HPLC but with additional parameters.[16]
-
Co-solvent: Methanol is the most common co-solvent and a good starting point. The percentage of co-solvent is the primary driver of retention, similar to the strong solvent in HPLC.
-
Additive: Just like in HPLC, a basic additive (e.g., DEA) is crucial for good peak shape with basic compounds like this Carvedilol analogue.
-
Back Pressure: The Automated Back Pressure Regulator (ABPR) maintains the supercritical state. A typical setting is 100-150 bar.
-
Temperature: Usually set between 35-40°C to ensure the CO2 remains in its supercritical state.[16]
| Parameter | Starting Condition | Notes |
| Column | Polysaccharide-based (e.g., Lux Cellulose-1) | Same columns as HPLC can be used.[15][17] |
| Mobile Phase | CO2 / Methanol with 0.1% DEA | Start with a 10-40% methanol gradient. |
| Flow Rate | 3-5x higher than equivalent HPLC | e.g., 3-5 mL/min for a 4.6 mm ID column. |
| Back Pressure | 120 bar | Must be above the critical pressure of CO2. |
| Temperature | 40 °C | Must be above the critical temp of CO2 (31.1°C). |
Table 2: Suggested Starting Conditions for Chiral SFC Method Development.
Troubleshooting Guide: Crystallization
For larger quantities, diastereoselective or enantioselective crystallization can be a cost-effective purification method. This involves reacting the racemic compound with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.
FAQ: Diastereoselective Crystallization
Q1: My attempt at diastereoselective crystallization resulted in an oil or no precipitation at all. What went wrong?
A1: This is a common outcome when the solvent system is not optimal. The goal is to find a solvent in which one diastereomeric salt is significantly less soluble than the other.
-
Step 1: Choose a Resolving Agent. For a basic compound like this compound, a chiral acid is the appropriate choice. Common options include Tartaric acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid), Mandelic acid, or Camphorsulfonic acid.
-
Step 2: Systematic Solvent Screening. This is the most critical step.
-
Create small-scale slurries of the diastereomeric salt mixture in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Heat the slurries to dissolution, then allow them to cool slowly to room temperature.
-
Observe which solvents yield a crystalline solid. Analyze the solid and the mother liquor by chiral HPLC to determine if any separation has occurred.
-
-
Step 3: Optimize Cooling Profile. Rapid cooling often leads to oiling out or trapping impurities. A slow, controlled cooling profile is essential for selective crystallization. Try cooling at a rate of 5-10°C per hour.
Q2: I was able to crystallize one diastereomer, but the enantiomeric excess (ee) is lower than expected.
A2: This indicates that the other diastereomer is co-crystallizing.
-
Step 1: Adjust the Stoichiometry. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve selectivity, ensuring only the least soluble salt crystallizes.
-
Step 2: Perform a Re-crystallization. A second crystallization of the enriched solid from the same or a different solvent system can significantly enhance the purity. A patent for Carvedilol purification describes using ethanol and phosphoric acid to precipitate carvedilol phosphate, effectively removing "Bis" impurities.[4] Similarly, crystallization from ethyl acetate is a common final purification step.[18]
-
Step 3: Consider an Anti-Solvent. If a good single-solvent system cannot be found, try an anti-solvent approach. Dissolve the salt mixture in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., water or heptane) until turbidity is observed, then allow it to crystallize.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]
-
Guillarme, D., et al. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A, 1089(1-2), 135-41. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Blog. [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
Pharmaceutical Technology. (2005). Supercritical Fluid Chiral Separations. Pharmaceutical Technology, 29(10). [Link]
-
Phenomenex. Chiral Super Critical Fluid Chromatography. [Link]
-
Alentris Research Pvt. Ltd. (2024). Carvedilol Impurity. [Link]
-
Farmacia. (2011). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 59(4), 476-486. [Link]
-
Madhusudhan, G., et al. (2009). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Indian Journal of Chemistry, 48B, 741-745. [Link]
-
Jetir.org. (2019). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR, 6(1). [Link]
-
Connect Journals. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22, 237-242. [Link]
-
Nelson, T. D., et al. (2004). Effective use of preparative chiral HPLC in a preclinical drug synthesis. Chirality, 16(9), 609-13. [Link]
-
Veeprho. Carvedilol Impurities and Related Compound. [Link]
-
Imre, S., et al. (2011). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. ResearchGate. [Link]
-
Nelson, T. D., et al. (2004). Effective use of preparative chiral HPLC in a preclinical drug synthesis. PubMed. [Link]
-
Daicel Chiral Technologies. Preparative Chromatography Solutions. [Link]
-
Zhang, Y., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]
-
Al-Saeed, F. A., & Al-ghamdi, S. S. (2016). Enantioseparation of carvedilol by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 7(1), 1000-08. [Link]
-
de Souza, N. V., et al. (2012). Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry. Chirality, 24(3), 209-14. [Link]
-
Maia, P. P., et al. (2022). Theoretical study of the chiral separation process of atenolol and carvedilol β-blocker drugs. Research Square. [Link]
- Google Patents. (2009).
-
Kumar, R. S., et al. (2014). Enantioselective Resolution of (R,S)-Carvedilol to (S)-(−)-Carvedilol by Biocatalysts. PLoS ONE, 9(8), e102942. [Link]
- Google Patents. (2008). Process for the purification of carvedilol or its salts thereof.
-
Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Tosyl Amine as an Intermediate. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. [Link]
-
Kim, H., et al. (2024). Characterization and Crystal Structural Analysis of Novel Carvedilol Adipate and Succinate Ethanol-Solvated Salts. Molecules, 29(20), 4786. [Link]
-
ResearchGate. (2011). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. [Link]
- Google Patents. (2006).
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- 5. veeprho.com [veeprho.com]
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- 7. Effective use of preparative chiral HPLC in a preclinical drug synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 12. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
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- 15. pharmtech.com [pharmtech.com]
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- 17. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 18. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
Technical Support Center: (S)-(-)-5'-Benzyloxyphenyl Carvedilol Experiments
This guide provides in-depth troubleshooting for common challenges encountered during the synthesis, purification, and analysis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol. Designed for researchers and drug development professionals, this document offers practical, field-tested solutions grounded in established scientific principles.
Section 1: Synthesis and Impurity Control
The synthesis of Carvedilol derivatives is often complicated by the formation of process-related impurities, which can significantly impact yield and purity. Understanding the origin of these impurities is the first step in mitigating their formation.
Q1: My synthesis of this compound resulted in a very low yield. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue, typically stemming from three primary areas: suboptimal reaction conditions, starting material quality, and, most notably, the formation of side products. The major culprit in many Carvedilol syntheses is the formation of a "bis impurity" (Impurity B), where a secondary amine product reacts with another epoxide molecule.[1][2]
Causality and Recommended Actions:
-
Bis-Impurity Formation: The primary amine of your intermediate, 2-(2-methoxyphenoxy) ethanamine, can react with a second molecule of the epoxide starting material, leading to a dimeric impurity. This is a significant yield-reducing side reaction.[3][4]
-
Solution: Employ a phase-transfer catalyst (e.g., TBAB) and a biphasic system (e.g., Toluene/aqueous NaOH). This method can minimize the formation of the bis-impurity by controlling the reaction at the interface.[2] An alternative strategy involves protecting the amine with a tosyl group, which is later removed using Mg in methanol. This sequence effectively prevents the secondary amine from forming and reacting further.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction is heated appropriately, often to reflux, for a sufficient duration (e.g., 6-8 hours) to drive the reaction to completion.[1] Monitor progress using Thin Layer Chromatography (TLC).
-
Base and Solvent: The choice of base and solvent is critical. A combination of potassium carbonate (K2CO3) in a polar aprotic solvent like Dimethylformamide (DMF) is commonly used to facilitate the nucleophilic substitution.[1]
-
-
Starting Material Integrity: Verify the purity of your starting materials, particularly the epoxide, 4-(2,3-epoxypropoxy) carbazole. The presence of hydrolyzed diol impurities can inhibit the reaction.[5]
Experimental Workflow: Synthesis Optimization
Caption: Workflow for optimizing the synthesis of this compound.
Section 2: Purification Strategies
Purifying Carvedilol derivatives can be challenging due to the presence of structurally similar impurities.
Q2: I am struggling to separate the desired product from the bis-impurity using column chromatography. What purification strategy do you recommend?
A2: The bis-impurity often has a polarity very similar to Carvedilol, making separation by standard silica gel chromatography difficult. While careful column chromatography with a gradient elution of ethyl acetate in hexane (e.g., 5-30%) can work, it may require multiple columns and result in significant product loss.[1]
A more robust and scalable method is to selectively precipitate the desired product as a phosphate salt.[6][7]
Expert Insight: The basic amine of Carvedilol readily forms a salt with phosphoric acid. This salt has different solubility properties than the free base form of the bis-impurity. By dissolving the crude mixture in ethanol and adding phosphoric acid, you can precipitate highly pure Carvedilol phosphate, leaving the majority of the bis-impurity in the solution. The pure free base can then be recovered by neutralizing the phosphate salt.[6]
Protocol: Purification via Phosphate Salt Precipitation
-
Dissolution: Dissolve the crude reaction mixture (containing Carvedilol base and impurities) in absolute ethanol and heat to approximately 78-82°C (reflux).[7]
-
Salt Formation: Add a solution of 85% phosphoric acid in ethanol to the heated mixture.
-
Precipitation: Stir the mixture for several hours (can be up to 22 hours) to allow for complete precipitation of Carvedilol dihydrogen phosphate.[6]
-
Isolation: Cool the mixture (e.g., to 15°C), filter the precipitate, and wash with cold absolute ethanol.
-
Purity Check: Analyze the resulting solid by HPLC. It should contain less than 0.03% of the bis-impurity.[6]
-
Conversion to Free Base (Optional): To recover the free base, dissolve the phosphate salt in a mixture of water and ethyl acetate, then neutralize with a base (e.g., NaOH) to deprotonate the amine, allowing the pure product to be extracted into the organic layer.
| Purification Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption based on polarity. | Well-established technique. | Can be low-yielding and time-consuming for closely related impurities.[1] |
| Phosphate Salt Precipitation | Differential solubility between the product salt and impurity free base. | High selectivity against bis-impurity, scalable, high purity.[6][7] | Requires an additional step to convert back to the free base if needed. |
Section 3: Chiral Purity and Analysis
Ensuring the enantiomeric purity of this compound is paramount for its intended pharmacological activity. The β-blocking activity resides almost exclusively in the S-(-)-enantiomer.[8]
Q3: My chiral HPLC method is not giving baseline separation of the (S) and (R) enantiomers. How can I optimize the separation?
A3: Achieving good chiral resolution requires careful selection of the chiral stationary phase (CSP) and optimization of the mobile phase composition, pH, and temperature.
Key Optimization Parameters:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for Carvedilol enantiomers. Chiralpak IB N-5 is a documented CSP that provides excellent separation.[8]
-
Mobile Phase Composition: The ratio of organic modifiers and the nature of the aqueous buffer are critical.
-
Organic Modifiers: A combination of acetonitrile and methanol often provides better selectivity than either solvent alone. An optimized ratio might be around 87% acetonitrile and 13% methanol in the organic portion of the mobile phase.[8]
-
Aqueous Buffer: A phosphate buffer is commonly used. The pH can significantly impact retention and resolution; a pH of 7.0 has been shown to be effective.[8]
-
-
Flow Rate and Temperature: Lower flow rates (e.g., 0.5 mL/min) and controlled temperature (e.g., 25°C) can improve resolution by allowing for better equilibration between the analyte and the CSP.[8]
Optimized Chiral HPLC Conditions (Example)
| Parameter | Recommended Condition | Source |
| Column | Chiralpak IB N-5 | [8] |
| Mobile Phase | 80% Organic Modifier (87:13 ACN:MeOH) : 20% Aqueous (Potassium Phosphate Buffer, pH 7.0) | [8] |
| Flow Rate | 0.5 mL/min | [8] |
| Temperature | 25°C | [8] |
| Detection | UV at 240 nm | [9][10] |
Alternative Technique: Capillary Electrophoresis (CE)
For orthogonal verification or as an alternative to HPLC, CE with a chiral selector is highly effective. Beta-cyclodextrin (β-CD) added to a simple phosphate buffer (pH 2.5) can provide baseline separation of Carvedilol enantiomers with short analysis times.[11][12]
Caption: Decision tree for troubleshooting poor chiral separation of Carvedilol enantiomers.
Section 4: Stability and Storage
Q4: I've noticed degradation of my purified this compound sample over time. What are the recommended storage conditions?
A4: Carvedilol and its derivatives are susceptible to degradation, particularly in solution. Stability is influenced by pH, temperature, and light.
-
pH Sensitivity: Carvedilol shows greater stability in acidic aqueous solutions (pH ~4.2) compared to alkaline solutions (pH ~8.2).[13][14] In alkaline conditions, degradation is more pronounced, especially at elevated or refrigerated temperatures.
-
Temperature: For long-term storage of the solid compound, storing at -20°C is recommended.[15] Stability studies of Carvedilol solutions show that degradation increases at higher temperatures (e.g., 40°C).[13][14]
-
Light: As with many complex organic molecules, protection from light is advisable to prevent photochemical degradation. Store samples in amber vials or in the dark.
Summary of Storage Recommendations:
-
Solid Form: Store at -20°C in a tightly sealed, light-protected container.
-
Solution Form: If storage in solution is necessary, use an acidic buffer if compatible with future experiments. For short-term use, refrigeration at 4°C is acceptable, but for longer-term stability, frozen storage at -20°C is preferable.
References
- Vertex AI Search, based on NEW ANALYTICAL METHODS AND THEIR VALIDATION FOR THE ESTIMATION OF CARVEDILOL IN BULK AND MARKETED FORMUL
- Connect Journals, SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL.
- Jetir.
- JOCPR, Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor.
- Scholars Research Library, Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms.
- Santa Cruz Biotechnology, (S)-(-)-5′-Benzyloxyphenyl Carvedilol, CAS 1217822-96-2.
- Vertex AI Search, based on Analytical method development & validation of carvedilol by HPLC in bulk and dosage form.
- Labsolu, (S)-(-)-5′-Benzyloxyphenyl Carvedilol.
- MDPI, UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5.
- JOCPR, Facile Synthesis of Carvedilol
- Vertex AI Search, based on Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis.
- Vertex AI Search, based on Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities.
- Taylor & Francis Online, Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug.
- Google Patents, US20080207726A1 - Process for the purification of carvedilol or its salts thereof.
- Der Pharma Chemica, A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.
- ResearchGate, Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor.
- Journal of Chromatographic Science, Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE–HPLC Based on Diastereomer Form
- Vertex AI Search, based on Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis.
- NIH, Strategies for chiral separation:
- Farmacia Hospitalaria, Carvedilol stability in paediatric oral liquid formul
- PubMed, Carvedilol stability in paediatric oral liquid formul
- Google Patents, WO2008105794A1 - Process for the purification of carvedilol or its salts thereof.
- ResearchGate, HPLC studies for assessing the stability of carvedilol tablets.
- Pharma Excipients, Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narr
- NIH, Characterization and Crystal Structural Analysis of Novel Carvedilol Adipate and Succinate Ethanol-Solv
- Farmacia Journal, HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS.
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- 5. jocpr.com [jocpr.com]
- 6. US20080207726A1 - Process for the purification of carvedilol or its salts thereof - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
- 13. Carvedilol stability in paediatric oral liquid formulations | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
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- 15. labsolu.ca [labsolu.ca]
Technical Support Center: A Guide to Ensuring the Stability of (S)-(-)-5'-Benzyloxyphenyl Carvedilol During Storage
From the desk of the Senior Application Scientist
This guide provides an in-depth look at the potential degradation pathways of this specific Carvedilol derivative and offers practical, field-proven strategies to mitigate them. While extensive stability data for (S)-(-)-5'-Benzyloxyphenyl Carvedilol is not widely published, its core structure is shared with the well-characterized drug, Carvedilol. Therefore, the principles outlined here are based on the known vulnerabilities of the Carvedilol molecule to hydrolysis, oxidation, and photodegradation[1][2][3]. By understanding these fundamental mechanisms, you can implement robust storage and handling protocols to safeguard your valuable compound.
Fundamental Principles of Stability: Key Degradation Pathways
The molecular structure of Carvedilol and its derivatives contains several functional groups susceptible to environmental stressors. The secondary amine, ether linkages, and carbazole ring system are the primary sites of degradation.
-
Hydrolytic Degradation: The ether linkages in the Carvedilol structure can be susceptible to cleavage under harsh acidic or basic conditions, particularly when heated[4][5]. Studies on Carvedilol show significant degradation when exposed to 1 N HCl or 1 N NaOH, especially with refluxing[1][2]. The compound is generally more stable in neutral or mildly acidic aqueous solutions than in alkaline conditions[2][6].
-
Oxidative Degradation: The secondary amine is a prime target for oxidation, potentially forming N-oxide or other hydroxylamine derivatives[3][7]. The carbazole ring can also be oxidized. This process can be initiated by atmospheric oxygen and accelerated by exposure to light or trace metal ions. Forced degradation studies confirm that Carvedilol is sensitive to oxidative stress, such as exposure to hydrogen peroxide[2][8][9].
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions[3][10]. While some studies suggest Carvedilol is relatively photostable, prolonged exposure can lead to the formation of degradation products, including the potential cleavage product 4-hydroxycarbazole[11][12]. Therefore, protection from light is a critical handling parameter.
Below is a diagram illustrating how these environmental factors can impact the integrity of your compound.
Recommended Storage and Handling Protocols
Proactive measures are the most effective strategy for preventing degradation. Adherence to proper storage and handling protocols from the moment of receipt is paramount.
Table 1: Optimal Storage Conditions
| Parameter | Recommendation | Rationale & Scientific Insight |
| Temperature | Controlled Room Temperature: 20°C to 25°C (68°F to 77°F)[13]. Avoid freezing. | Extreme heat accelerates all degradation pathways (hydrolysis, oxidation, photolysis)[14]. While Carvedilol is relatively stable to thermal stress alone, elevated temperatures act as a catalyst[5][10]. Freezing aqueous solutions can cause cryoconcentration of solutes, potentially altering pH and increasing degradation. |
| Light | Store in amber glass vials or light-blocking containers[13][15]. | Protects the molecule from photolytic degradation. The carbazole moiety can absorb UV light, initiating radical reactions that lead to impurity formation[3][12]. |
| Atmosphere | For long-term storage (>6 months), blanket with an inert gas (Argon or Nitrogen) before sealing. | Displacing atmospheric oxygen minimizes the risk of oxidative degradation of the secondary amine and other susceptible parts of the molecule[3][7]. |
| Humidity | Store in a desiccator or a controlled low-humidity environment (<60% RH)[13][14]. | Minimizes adsorbed surface water, which can facilitate hydrolytic degradation, especially if the compound comes into contact with acidic or basic residues[3]. |
| Container | Tightly sealed, Type 1 borosilicate glass vials with PTFE-lined caps. | Glass is inert and non-reactive. A tight seal prevents moisture and oxygen ingress[15]. PTFE liners provide a superior barrier and are less reactive than other cap liners. |
Protocol for Handling
-
Upon Receipt: Visually inspect the container for an intact seal. Note the physical appearance of the solid (color, crystallinity).
-
Weighing: Perform weighing operations in a controlled environment with minimal exposure to ambient light and humidity. Work quickly to minimize exposure time.
-
Inert Gas Blanketing (for long-term storage): After dispensing the required amount, gently flush the vial headspace with argon or nitrogen before tightly resealing the cap.
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO or DMF. Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q1: I've observed a change in the physical appearance of my solid compound (e.g., discoloration to yellow/brown, clumping). What does this mean and what should I do?
A1: Physical changes are often the first sign of chemical degradation[14]. Discoloration can indicate oxidation, while clumping suggests moisture uptake.
Causality: The carbazole and benzyloxyphenyl moieties contain chromophores. Oxidation can create new conjugated systems that absorb visible light, leading to a yellow or brown appearance. Moisture absorption changes the flow properties of the powder, causing it to clump.
Action Plan:
-
Do not use the material for critical experiments. The purity is now questionable.
-
Quarantine the vial and label it clearly to prevent accidental use.
-
Perform an analytical check. Dissolve a small amount and analyze it by RP-HPLC with a photodiode array (PDA) detector against a reserved, properly stored reference sample or previous chromatogram. Look for new peaks or a decrease in the main peak area.
-
Decision: If new impurities are detected or the purity has dropped significantly, the material should be discarded according to your institution's chemical waste procedures[15].
Q2: My latest HPLC/LC-MS run of a recently prepared sample shows unexpected peaks that weren't there in my reference chromatogram. How do I troubleshoot this?
A2: This is a classic sign of degradation that occurred either in the stored solid or, more commonly, in solution during sample preparation or analysis. The key is to systematically isolate the source of the impurity.
Causality: Carvedilol is known to degrade under various stress conditions, forming specific impurities[16][17][18]. For example, oxidation can produce N-oxides, while acidic conditions can lead to hydrolysis products[2][7]. The benzyloxyphenyl group could potentially undergo debenzylation under certain catalytic conditions.
The following workflow will help you diagnose the issue.
Frequently Asked Questions (FAQs)
-
Q: What is the ideal solvent for preparing a stock solution to maximize stability?
-
A: For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is the industry standard. It is a non-protic, anhydrous solvent that minimizes the risk of hydrolysis. For immediate use in aqueous buffers, prepare a concentrated stock in DMSO and perform the final dilution into your aqueous medium just before the experiment. Avoid storing the compound in aqueous buffers for extended periods, especially at non-neutral pH[6].
-
-
Q: How often should I perform a quality control (QC) check on my stored compound?
-
A: For a compound in long-term solid-state storage under ideal conditions (inert gas, desiccated, dark, controlled temperature), a QC check via HPLC is recommended every 12 months. For a frequently used "working" vial, a check every 3-6 months is advisable. Stock solutions stored at -80°C should be checked after 6 months.
-
-
Q: Are there any known incompatibilities with common lab materials?
-
A: Avoid contact with strong acids, strong bases, and strong oxidizing agents[19]. Do not store in containers that are not airtight or that are permeable to light or moisture. Be mindful of acidic or basic residues in glassware; ensure all glassware is thoroughly rinsed with purified water and dried before use.
-
-
Q: What is the best way to ship the compound to a collaborator?
-
A: Ship the solid material in a small, well-sealed amber glass vial. Place this primary container inside a robust secondary container with cushioning material. Ship at ambient temperature using an expedited courier. Do not ship on dry ice unless the compound has been verified to be stable to freezing. Include a safety data sheet (SDS) and a certificate of analysis with the shipment[19][20].
-
Experimental Protocols
Protocol 5.1: Short-Term Stability Assessment by RP-HPLC
This protocol allows you to quickly assess the stability of your compound in a specific solvent or formulation under accelerated conditions.
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Time Zero (T=0) Analysis: Immediately after preparation, filter the solution through a 0.22 µm PTFE syringe filter and inject it onto a validated stability-indicating RP-HPLC system. Record the chromatogram and the peak area of the parent compound.
-
Incubation: Store the remaining solution under the desired test condition (e.g., 40°C in a sealed vial).
-
Time Point Analysis: At specified time points (e.g., 24, 48, 72 hours), take an aliquot of the solution, bring it to room temperature, and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 area. Calculate the percentage remaining. Monitor for the growth of any new impurity peaks. A loss of >5% of the parent peak area or the appearance of significant new peaks indicates instability under the tested conditions.
Protocol 5.2: Sample Preparation for Forced Degradation Analysis
This protocol is used to intentionally degrade the compound to understand its degradation profile, which is essential for developing a stability-indicating analytical method[8][21].
-
Acid Hydrolysis: Dissolve ~1 mg of the compound in 1 mL of acetonitrile or methanol. Add 1 mL of 1 N HCl. Heat at 60°C for 30-60 minutes[22]. Cool, neutralize with 1 N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Dissolve ~1 mg of the compound in 1 mL of acetonitrile or methanol. Add 1 mL of 1 N NaOH. Heat at 60°C for 30-60 minutes[22]. Cool, neutralize with 1 N HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Dissolve ~1 mg of the compound in 1 mL of methanol. Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2-4 hours[21]. Dilute with mobile phase for analysis.
-
Photolytic Degradation: Spread a thin layer of the solid compound in a petri dish. Expose it to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours[8]. Separately, prepare a solution (~0.1 mg/mL) in a quartz cuvette and expose it to the same light source. Analyze both the solid and solution samples.
References
-
Haritha, G., et al. (2017). Method development and forced degradation studies of carvedilol by RP- HPLC. International Journal of Pharmacy and Analytical Research, 6(3), 457-468.
-
Rao, S. N., et al. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(1), 85-93.
-
Pădureanu, R., et al. (2013). LC and LC-MS Evaluation of Stress Degradation Behavior of Carvedilol. Journal of Chromatographic Science, 51(8), 756-763.
-
Tătaru, A., et al. (2014). HPLC studies for assessing the stability of carvedilol tablets. Farmacia, 62(5), 986-995.
-
Alentris Research. (2024). Carvedilol Impurity. Alentris Research Pvt. Ltd.
-
Haritha, G., et al. (2017). Method development and forced degradation studies of carvedilol by RP - HPLC. International Journal of Pharmacy and Analytical Research.
-
Srinivasan, T., et al. (2020). Method Development and Validation of Forced Degradation Studies of Carvedilol by using UV Spectroscopy. Research Journal of Pharmacy and Technology, 13(9), 4165-4169.
-
Llopis-Salinero, S., et al. (2010). Carvedilol stability in paediatric oral liquid formulations. Farmacia Hospitalaria, 34(6), 293-297.
-
Rao, S. N., et al. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(1), 85–93.
-
Rao, S. N., et al. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Taylor & Francis Online.
-
Llopis-Salinero, S., et al. (2010). Carvedilol stability in paediatric oral liquid formulations. Farmacia Hospitalaria.
-
Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
-
Babu, K. S., et al. (2013). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. Indian Journal of Heterocyclic Chemistry, 22, 237-242.
-
Gupta, A., et al. (2023). Evaluation and Stability Studies of Developed Formulation of Liquisolid Drug Carvedilol. Journal of Nonlinear Analysis and Optimization, 14(2).
-
Chander, C. P., et al. (2013). LC–ESI–MS/MS study of carvedilol and its stress degradation products. RSC Advances, 3(35), 15028-15037.
-
Tătaru, A., et al. (2014). HPLC studies for assessing the stability of carvedilol tablets. ResearchGate.
-
Dadashpour, S., et al. (2014). Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. Iranian journal of pharmaceutical research, 13(2), 471–486.
-
Oniszczuk, A., et al. (2017). Photodegradation of carvedilol in the absence and presence of β-CD and HP-β-CD. ResearchGate.
-
MOEHS IBÉRICA. (n.d.). CARVEDILOL Safety Data Sheet. Moehs Ibérica.
-
Chander, C. P., et al. (2013). LC–ESI–MS/MS study of carvedilol and its stress degradation products. RSC Publishing.
-
Duran-Corbera, B., et al. (2022). Caged-carvedilol as a new tool for visible-light photopharmacology of β-adrenoceptors in native tissues. RSC medicinal chemistry, 13(11), 1401–1409.
-
ChemicalBook. (n.d.). Carvedilol - Safety Data Sheet. ChemicalBook.
-
Stojanović, J., et al. (2011). Monitoring of the photochemical stability of carvedilol and its degradation products by the RP-HPLC method. Journal of the Serbian Chemical Society.
-
Jain, D., et al. (2017). A stability-indicating HPLC method for the simultaneous determination of carvedilol and its seven related impurities in tablet dosage forms. Journal of Taibah University for Science, 11(6), 1160-1168.
-
Mahajan, N., et al. (2022). Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. GSC Biological and Pharmaceutical Sciences, 18(1), 133-143.
-
Reddy, G. V., et al. (2012). Development and validation of stability indicating RP-HPLC method for the determination of related substances in Carvedilol API. Journal of Chemical and Pharmaceutical Research, 4(1), 144-154.
-
Global Pharma. (n.d.). Supplier & Manufacturer of Carvedilol in India. Global Pharma.
-
Reddy, G. S., et al. (2015). Rapid, Highly efficient and stability indicating RP-UPLC method for the quantitative determination of potential impurities of carvedilol active pharmaceutical ingredient. ResearchGate.
-
Santa Cruz Biotechnology. (2024). Carvedilol - Safety Data Sheet. Santa Cruz Biotechnology.
-
U.S. Food and Drug Administration. (2007). Carvedilol Tablets - Label. accessdata.fda.gov.
-
He, F. F., et al. (2017). Topically Applied Carvedilol Attenuates Solar Ultraviolet Radiation Induced Skin Carcinogenesis. Cancer prevention research (Philadelphia, Pa.), 10(10), 598–606.
-
Emerald Transportation Solutions. (2020). How Temperature Can Affect Medication Stability. Emerald Transportation Solutions.
-
Mahajan, N., et al. (2022). DEGRADATION KINETICS OF CARVEDILOL PHARMACEUTICAL DOSAGE FORMS (TABLETS) THROUGH STRESS DEGRADATION STUDY. ResearchGate.
-
Sravanthi, M., & Anusha, M. (2019). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR, 6(5).
-
De Cássia, R., et al. (2012). Evaluation and correlation of the physicochemical properties of carvedilol. ResearchGate.
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Technical Support Center: Enantiomeric Resolution of Carvedilol and its Metabolites
Welcome to the technical support center for the enantioselective separation of Carvedilol and its major metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Carvedilol is administered as a racemic mixture, but its enantiomers exhibit different pharmacological activities and pharmacokinetic profiles, making their separation a critical analytical task.[1][2][3] The S(-) enantiomer is a potent β- and α1-adrenergic antagonist, while the R(+) enantiomer primarily displays α1-blocking activity.[4][5] Furthermore, Carvedilol is metabolized into active metabolites, including 4'- and 5'-hydroxycarvedilol (4'OHC, 5'OHC) and desmethylcarvedilol (DMC), which also exhibit stereoselective pharmacology.[6] This guide will equip you with the necessary knowledge to overcome common challenges in resolving these chiral compounds.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when starting to work on the chiral separation of Carvedilol.
Q1: Why is the chiral separation of Carvedilol and its metabolites important?
A1: The pharmacological activity of Carvedilol resides in its stereochemistry. The S(-) enantiomer is responsible for both β- and α1-adrenergic blockade, whereas the R(+) enantiomer only contributes to α1-blockade.[4][5] The metabolism of Carvedilol is also stereoselective, leading to different plasma concentrations and elimination half-lives for each enantiomer.[7] Therefore, to accurately assess its pharmacokinetic and pharmacodynamic properties, it is essential to resolve and quantify the individual enantiomers of both the parent drug and its active metabolites.[6]
Q2: What are the primary analytical techniques for resolving Carvedilol enantiomers?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[7]
-
HPLC with chiral stationary phases (CSPs) is the most widely used method. Polysaccharide-based and macrocyclic antibiotic-based CSPs have shown excellent results.[4][8][9][10]
-
SFC is a greener and often faster alternative to normal-phase HPLC, utilizing supercritical CO2 as the primary mobile phase.[11][12] It is particularly effective for preparative scale separations.
-
CE offers high separation efficiency and requires minimal sample and solvent, making it a powerful tool for analytical scale separations, often using cyclodextrins as chiral selectors.[1][2][3][13][14]
Q3: What are the most successful types of chiral stationary phases (CSPs) for Carvedilol separation by HPLC/SFC?
A3: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective.[15] Immobilized polysaccharide phases (e.g., Chiralpak® IA, IB, IC) are often preferred as they offer broader solvent compatibility compared to their coated counterparts.[16] Macrocyclic glycopeptide-based CSPs, such as those using vancomycin (e.g., Chirobiotic® V), have also been successfully employed for the simultaneous separation of Carvedilol and its metabolites.[4][10][17]
Q4: Can I separate Carvedilol enantiomers on an achiral column?
A4: Yes, this is possible through an indirect method. This approach involves derivatizing the Carvedilol enantiomers with a chiral derivatizing agent, such as (-)-menthyl chloroformate, to form diastereomers.[18][19][20] These diastereomers can then be separated on a standard achiral column (e.g., C18).[18][19][21] However, this method can be more complex due to the derivatization step, which may be incomplete or form multiple products.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the enantioselective analysis of Carvedilol.
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Incorrect CSP: The chosen chiral stationary phase may not be suitable for Carvedilol. | Action: Screen different types of CSPs. Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak IG) and macrocyclic antibiotic-based (e.g., Chirobiotic V) columns are good starting points.[4][22] |
| Inappropriate Mobile Phase: The mobile phase composition (solvents, additives, pH) is critical for chiral recognition. | Action: Optimize the mobile phase. For polysaccharide CSPs in normal phase, vary the ratio of hexane/alcohol (e.g., isopropanol, ethanol).[9] Additives like diethylamine (DEA) are often necessary to improve peak shape and resolution.[9][23] For reversed-phase, adjust the organic modifier (acetonitrile, methanol) and aqueous buffer pH.[6] | |
| Temperature Effects: Temperature can significantly impact selectivity, and in some cases, even invert the enantiomer elution order.[8][24][25] | Action: Systematically vary the column temperature (e.g., from 5°C to 45°C) to find the optimal condition.[24][25] Note that lower temperatures often improve resolution but increase analysis time. | |
| Peak Tailing | Secondary Interactions: The basic nature of Carvedilol can lead to interactions with residual silanols on the silica support. | Action: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%).[9][23] This will compete for active sites and improve peak symmetry. |
| Column Contamination/Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing. | Action: Flush the column with a strong solvent. For immobilized polysaccharide phases, a regeneration procedure with solvents like dichloromethane or ethyl acetate can be effective.[26] If the problem persists, the column may need replacement. | |
| Peak Splitting or Shoulders | Co-eluting Impurity: An impurity may be eluting very close to one of the enantiomers. | Action: Inject a smaller sample volume. If the shoulder resolves into a separate peak, it's likely an impurity.[27][28] Further method optimization (mobile phase, temperature) is needed. Coupling an achiral column in series with the chiral column can sometimes resolve impurities.[29] |
| Injection Solvent Mismatch: Using an injection solvent that is much stronger than the mobile phase can cause peak distortion.[30] | Action: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. | |
| Column Void or Blocked Frit: A physical disruption at the head of the column can distort the peak shape for all analytes.[27][28] | Action: Reverse-flush the column. If this fails, the inlet frit or the entire column may need to be replaced.[28] |
Capillary Electrophoresis (CE) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Incorrect Chiral Selector: The type and concentration of the chiral selector are crucial. | Action: Screen different cyclodextrins (CDs). β-CD, hydroxypropyl-β-CD (HP-β-CD), and randomly methylated-β-CD (RAMEB) have shown good results for Carvedilol.[1][2][3] Optimize the CD concentration; resolution often improves with concentration up to a certain point, after which it may decrease.[3][14] |
| Inappropriate Buffer pH: The pH of the background electrolyte (BGE) affects the charge of Carvedilol and the electroosmotic flow (EOF). | Action: Optimize the BGE pH. A low pH (e.g., 2.5) is often essential for Carvedilol resolution as it minimizes the EOF and allows for more interaction time with the chiral selector.[1][3] | |
| Long Analysis Time | High Selector Concentration: Increasing the cyclodextrin concentration can increase migration times due to increased viscosity and complexation.[3] | Action: Find the optimal balance between resolution and analysis time. A lower CD concentration might be sufficient.[3] |
| Low Voltage/Temperature: Lower voltage or temperature will increase migration times. | Action: Increase the applied voltage. However, be mindful of Joule heating, which can negatively impact efficiency. An optimal voltage (e.g., 18-20 kV) should be determined.[3][14] Increasing the temperature can also decrease migration time.[14] | |
| Poor Peak Shape | Sample Overload: Injecting too much sample can lead to broad or asymmetric peaks. | Action: Reduce the injection time or pressure. |
| Mismatch between Sample Matrix and BGE: A significant difference in ionic strength can cause peak distortion. | Action: Dilute the sample in the background electrolyte or a similar buffer. |
Experimental Protocols & Workflows
Protocol 1: HPLC-UV Separation of Carvedilol Enantiomers on a Polysaccharide-Based CSP
This protocol is based on a method using a cellulose-based chiral stationary phase, which is a common and effective approach.[23][31]
Objective: To achieve baseline separation of (R)- and (S)-Carvedilol.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Lux Cellulose-4 (250 mm x 4.6 mm, 5 µm).[31]
-
Mobile Phase: Isopropanol and n-Heptane (60:40 v/v).[31] Note: For basic compounds like Carvedilol, adding 0.1% diethylamine to the mobile phase is often recommended to improve peak shape.[23]
-
Flow Rate: 1.0 mL/min.[31]
-
Column Temperature: 40°C.[31]
-
Detection: UV at 254 nm.[31]
-
Sample Preparation: Dissolve the racemic Carvedilol standard in the mobile phase to a concentration of approximately 100 ng/mL.[31]
-
Injection Volume: 20 µL.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved.
Expected Outcome: Baseline resolution of the (R)- and (S)-Carvedilol enantiomers. The elution order will depend on the specific CSP and conditions.
Protocol 2: Simultaneous UHPLC-UV Separation of Carvedilol and its Metabolite Enantiomers
This advanced protocol is designed for the simultaneous resolution of enantiomers of Carvedilol and its three major active metabolites (4'OHC, 5'OHC, and DMC), based on a validated UHPLC method.[6]
Objective: To simultaneously separate the enantiomers of Carvedilol, 4'OHC, 5'OHC, and DMC.
Methodology:
-
UHPLC System: A UHPLC system with a UV detector.
-
Chiral Column: Chiralpak IB N-5 (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica).[6]
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer, pH 7.0.
-
Solvent B: Acetonitrile/Methanol (87:13 v/v).
-
Isocratic Elution: 20% Solvent A and 80% Solvent B.[6]
-
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV, wavelength as appropriate for all analytes (e.g., 240 nm).
-
Sample Preparation: Dissolve a standard mixture of the racemates in a suitable solvent (e.g., methanol) and dilute with the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample mixture. The method should resolve the enantiomers of all four compounds. Based on experimental data, the elution order for Carvedilol is S-CAR before R-CAR.[6]
Protocol 3: CE Separation of Carvedilol Enantiomers using a Cyclodextrin Selector
This protocol outlines an efficient capillary electrophoresis method for separating Carvedilol enantiomers, which is particularly useful for analytical-scale work.[1][2][3]
Objective: To achieve baseline separation of Carvedilol enantiomers using capillary zone electrophoresis.
Methodology:
-
CE System: A standard CE system with a UV detector.
-
Capillary: Fused-silica, uncoated (e.g., 57 cm total length, 50 cm effective length, 75 µm I.D.).[14]
-
Background Electrolyte (BGE): 25 mM phosphate buffer, pH 2.5, containing 10 mM β-cyclodextrin (β-CD) as the chiral selector.[1][2][3]
-
Voltage: +20 kV.[3]
-
Temperature: 15°C.[3]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 1 second).[3]
-
Detection: UV at 242 nm.[3]
-
Sample Preparation: Dissolve racemic Carvedilol in methanol or ethanol at a concentration of 10 µg/mL.[2]
-
Analysis: Condition the capillary with the BGE before injecting the sample. The R(+) enantiomer has been reported to elute before the S(-) enantiomer under these conditions.[3]
Visual Workflows
References
-
Hancu, G., Cârje, A. G., & Kelemen, H. (2015). Cyclodextrine screening for the chiral separation of carvedilol by capillary electrophoresis. Farmacia, 63(2), 291-296. [Link]
-
Pellati, F., et al. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. Journal of Pharmaceutical Analysis, 9(5), 324-331. [Link]
-
Tan, S. C., & Lee, H. K. (2001). Development of a capillary electrophoresis assay for the determination of carvedilol enantiomers in serum using cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 545-54. [Link]
-
Tan, S. C., & Lee, H. K. (2001). Development of a capillary electrophoresis assay for the determination of carvedilol enantiomers in serum using cyclodextrins. ElectronicsAndBooks. [Link]
-
Samir, L., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5029. [Link]
-
Hancu, G., Cârje, A. G., & Kelemen, H. (2015). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 63(2). [Link]
-
Pellati, F., et al. (2019). Loading study of carvedilol on the Chiralpak IA (A) and Chiralpak IG (B) CSPs on a semipreparative scale. ResearchGate. [Link]
-
Hancu, G., Cârje, A. G., & Kelemen, H. (2015). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia. [Link]
-
Al-Saeed, A. H. (2018). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 11(10), 4349-4354. [Link]
-
Pellati, F., et al. (2019). Variable-temperature HPLC enantioseparation of carvedilol under... ResearchGate. [Link]
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de Moraes, M. C., et al. (2008). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Biopharmaceutics & Drug Disposition, 29(5), 280-8. [Link]
-
de Oliveira, A. C., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]
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Dadashpour, S., et al. (2012). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE–HPLC Based on Diastereomer Formation. Journal of Chromatographic Science, 51(7), 671-677. [Link]
-
Pellati, F., et al. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. ResearchGate. [Link]
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de Moraes, M. C., et al. (2008). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. ResearchGate. [Link]
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Hancu, G., Cârje, A. G., & Iuga, C. (2015). The chemical structure of carvedilol. The asterix denote the chiral center. ResearchGate. [Link]
-
Novoa, C. L., et al. (2017). Theoretical study of the chiral separation process of atenolol and carvedilol β-blocker drugs. ResearchGate. [Link]
-
Miękus, N., et al. (2013). Simultaneous chiral separation and determination of carvedilol and 5′-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled with fluorescent detection. ResearchGate. [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies. [Link]
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de Moraes, M. C., et al. (2008). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Sci-Hub. [Link]
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Samir, L., et al. (2022). UHPLC Enantiomer Resolution for the /-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-. Semantic Scholar. [Link]
-
Al-Saeed, A. H., et al. (2023). Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column. Chemistry Central Journal, 17(1), 38. [Link]
-
Kumar, A., & Saini, V. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734-4740. [Link]
-
De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-97. [Link]
-
Muntean, D. L., et al. (2015). CHIRAL SEPARATION OF 16 BETA-BLOCKERS ON IMMOBILIZED POLYSACCHARIDE CHIRAL STATIONARY PHASES. ResearchGate. [Link]
-
Enantioselective and Sensitive Determination of Carvedilol in Human Plasma Using Chiral Stationary-Phase Column and Reverse-Phase Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]
-
Ilisz, I., et al. (2013). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. Current Medicinal Chemistry, 20(24), 3025-47. [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3333. [Link]
-
Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. [Link]
-
Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
When using HPLC, how do you deal with split peaks? (2013). ResearchGate. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. [Link]
-
Regalado, E. L., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Pharmacokinetics parameters of carvedilol enantiomers following oral... ResearchGate. [Link]
-
Jemal, M., et al. (2004). Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 345-54. [Link]
-
Wang, Y., et al. (2023). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega, 8(37), 33909-33916. [Link]
-
Dolan, J. W. (2005). Understanding Split Peaks. LCGC North America, 23(4), 364-371. [Link]
Sources
- 1. Cyclodextrine screening for the chiral separation of carvedilol by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Development of a capillary electrophoresis assay for the determination of carvedilol enantiomers in serum using cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chiraltech.com [chiraltech.com]
- 16. fagg-afmps.be [fagg-afmps.be]
- 17. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors [mdpi.com]
- 18. Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sci-Hub. Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization / Biopharmaceutics & Drug Disposition, 2008 [sci-hub.st]
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Minimizing off-target effects of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Technical Support Center: (S)-(-)-5'-Benzyloxyphenyl Carvedilol
A Guide to Minimizing Off-Target Effects in Experimental Systems
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals utilizing this novel Carvedilol derivative in their experiments. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure your results are both accurate and reproducible by minimizing potential off-target effects.
While direct literature on this specific derivative is limited, its pharmacology can be largely inferred from its parent compound, Carvedilol. This guide synthesizes established data on Carvedilol with general principles of in-vitro pharmacology to provide a robust framework for your experimental design and troubleshooting.
Section 1: Understanding On-Target vs. Off-Target Activity
This compound is a derivative of Carvedilol, a well-characterized adrenoceptor antagonist. The core structure dictates its primary pharmacological activity, while the benzyloxyphenyl modification may alter properties such as lipophilicity, cell permeability, or metabolic stability.
On-Target Profile: The expected "on-target" activity is the blockade of adrenergic receptors. Carvedilol is a non-selective antagonist, meaning it blocks multiple receptor subtypes.[1][2] The S(-) enantiomer is primarily responsible for the potent beta-blocking activity, while both R(+) and S(-) enantiomers contribute to alpha-1 blockade.[3][4][5]
| Target Receptor | Primary Action | Typical Affinity (K D / K B ) of Carvedilol | Downstream Effect of Blockade |
| β1-Adrenergic Receptor | Antagonist | ~4-5 nM[6][7] | ↓ Heart rate, ↓ Cardiac contractility, ↓ Renin release |
| β2-Adrenergic Receptor | Antagonist | Mild selectivity for β1 over β2 (6- to 39-fold)[6][7] | Bronchoconstriction, Vasoconstriction |
| α1-Adrenergic Receptor | Antagonist | Potent; β1:α1 potency ratio of ~1.7[6][7] | Vasodilation, ↓ Blood pressure |
Known & Potential Off-Target Profile: Off-target effects are unintended interactions with other biomolecules, which often occur at higher concentrations than those required for on-target activity.[8] For Carvedilol and its derivatives, these can include:
-
Calcium Channel Blockade: At high concentrations, Carvedilol can exhibit calcium channel blocking activity, which can independently affect cardiac and smooth muscle function.[3][9]
-
Antioxidant Activity: Carvedilol possesses significant antioxidant properties, capable of scavenging free radicals, which may confound results in oxidative stress models.[2][10]
-
Ion Channel Interactions: Beyond calcium channels, high concentrations of lipophilic compounds can interact with other ion channels (e.g., hERG potassium channels), potentially leading to cytotoxicity.[11][12]
-
General Cytotoxicity: At supra-pharmacological concentrations, non-specific effects related to membrane disruption or mitochondrial toxicity can occur, leading to cell death that is independent of adrenergic receptor blockade.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity even at low micromolar concentrations. Is this an off-target effect?
A1: It is highly likely. On-target adrenergic antagonism is typically not cytotoxic. The observed cell death could stem from several sources:
-
Supra-pharmacological Concentration: Your "low micromolar" concentration may be well above the K D for the on-target receptors (which is in the low nanomolar range). At these levels, off-target effects like ion channel blockade or membrane disruption can dominate.[8]
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to one of the compound's off-target activities (e.g., a cell line highly dependent on L-type calcium channels).
-
Compound Instability: The derivative may be unstable in your cell culture medium, degrading into a toxic byproduct.
Troubleshooting Steps:
-
Perform a full concentration-response curve to determine the cytotoxic concentration range (see Protocol 1).
-
Test the compound in a different cell line to assess if the cytotoxicity is cell-type specific.[8]
-
Ensure your final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.
Q2: My compound is showing an effect in a cell line that does not express my target adrenergic receptors. What is happening?
A2: This is a classic indicator of off-target activity. If the cells lack the primary targets (β1, β2, α1 receptors), any observed biological response is, by definition, an off-target effect. The response could be due to interaction with other GPCRs, ion channels, or enzymes.
Troubleshooting Steps:
-
Confirm Target Expression: First, validate the absence of your target receptors in the cell line using qPCR or Western blotting.
-
Use an Inactive Control: If available, use a structurally related but biologically inactive analog of your compound. If this analog produces the same effect, it strongly points to a non-specific or off-target mechanism.[8]
-
Counter-Screening: Consider screening the compound against a panel of common off-targets (e.g., a commercial kinase or GPCR panel) to identify the unintended interacting protein.
Q3: How do I determine the optimal concentration to use in my functional assays to ensure I am only seeing on-target effects?
A3: The optimal concentration should be as low as possible while still eliciting a robust on-target effect. This is typically within a range of 10- to 100-fold of the binding affinity (K D ) or functional IC50 for the primary target. For Carvedilol, with a K D of ~4-5 nM for β1 receptors, a starting concentration range for functional assays would be between 1 nM and 500 nM. Concentrations in the high micromolar range are very likely to introduce off-target effects.
Actionable Advice:
-
Follow the detailed Protocol 1 below to perform a meticulous concentration-response experiment.
-
The goal is to find the concentration range that gives a clear, saturating effect on your on-target readout before cytotoxicity or other anomalous effects appear.
Section 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Establishing the Optimal On-Target Concentration Range
The single most critical experiment to minimize off-target effects is a well-designed concentration-response curve. This allows you to separate the potent, on-target biology from less potent, off-target phenomena.
This protocol assumes a functional assay where an agonist (e.g., Isoproterenol for beta-receptors) stimulates a response (e.g., cAMP production), which is then blocked by this compound.
Materials:
-
Cells expressing the target adrenergic receptor(s).
-
Assay-specific agonist (e.g., Isoproterenol, Phenylephrine).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer and detection reagents (e.g., cAMP assay kit).
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed cells at an optimized density in microplates and allow them to adhere/recover for 24 hours.
-
Compound Dilution: Prepare a serial dilution series of this compound. A 10-point, 1:3 or 1:5 dilution series is recommended, starting from a high concentration (e.g., 10 µM) down to the picomolar range.
-
Pre-incubation: Remove media from cells and add the diluted compound. Incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the agonist at a concentration that elicits ~80% of its maximal response (the EC80). This provides a robust signal window for measuring inhibition.
-
Incubation: Incubate for the time required for the functional response to develop (e.g., 15-30 minutes for cAMP production).
-
Detection: Lyse the cells (if required by the assay) and perform the detection step according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data: Set the response of cells with agonist only as 100% and the response of cells with no agonist as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration at which the compound inhibits 50% of the agonist response).
-
Workflow Diagram: Concentration-Response Experiment
Caption: Workflow for determining the IC50 of the antagonist.
Guide 2: Validating Off-Target Effects with Controls
Proper controls are essential to definitively attribute an observed effect to on-target or off-target activity.
Key Control Strategies:
-
Use Selective Competitors: To dissect which receptor subtype is responsible for an effect, use known selective antagonists as controls.
-
Scenario: You observe an effect and want to confirm it is β1-receptor mediated.
-
Experiment: Run the assay in the presence of a high concentration of a selective β1 antagonist (e.g., Metoprolol). If the effect of your compound is blocked, it confirms it acts via the β1 receptor. If the effect persists, it is mediated by another target.
-
-
Genetic Knockdown/Knockout: The gold standard for target validation.
-
Experiment: Use siRNA or CRISPR to eliminate the expression of the target receptor (e.g., ADRB1 for the β1 receptor). If your compound no longer shows activity in these knockout cells compared to wild-type cells, you have definitively proven on-target engagement.[8]
-
-
Phenotypic Comparison: Compare the cellular phenotype induced by your compound to the known phenotype caused by genetic knockdown of the target. Discrepancies may point toward off-target activity.[8]
Section 4: Signaling Pathway Overview
Understanding the canonical signaling pathways of Carvedilol's targets helps in designing functional readouts and interpreting results.
-
β1 and β2 receptors primarily couple to the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).
-
α1 receptors primarily couple to Gq protein, activating Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Sources
- 1. goodrx.com [goodrx.com]
- 2. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Carvedilol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carvedilol: The New Role of Beta Blockers in Congestive Heart Failure | AAFP [aafp.org]
- 10. Results of therapy with carvedilol, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of carvedilol induced action potential and calcium alternans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Carvedilol Derivatives
Welcome to the technical support center dedicated to overcoming the challenges associated with the in vivo bioavailability of Carvedilol and its derivatives. As researchers and drug development professionals, you are aware that the therapeutic efficacy of a drug is intrinsically linked to its ability to reach systemic circulation. Carvedilol, a non-selective beta/alpha-1 blocker, presents a significant formulation challenge due to its poor aqueous solubility, which is a primary factor limiting its oral bioavailability. This guide is structured to provide you with not only solutions to common experimental hurdles but also the underlying scientific rationale to empower your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enhancement of Carvedilol's bioavailability.
Q1: What are the primary factors limiting the oral bioavailability of Carvedilol?
A1: The oral bioavailability of Carvedilol is primarily limited by two main factors:
-
Poor Aqueous Solubility: Carvedilol is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. Its dissolution in the gastrointestinal (GI) fluid is the rate-limiting step for its absorption.
-
First-Pass Metabolism: After absorption from the GI tract, Carvedilol undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2D6 and CYP2C9). This significantly reduces the amount of unchanged drug that reaches systemic circulation.
Q2: What are the most promising strategies to enhance the bioavailability of Carvedilol derivatives?
A2: Several formulation strategies have proven effective in enhancing the bioavailability of poorly soluble drugs like Carvedilol. These can be broadly categorized as:
-
Solubility Enhancement Techniques:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate. Common carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
Nanoparticle-Based Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution. Techniques like nanosuspensions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are widely used.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of Carvedilol.
-
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluid. This facilitates drug dissolution and absorption.
-
Q3: How do I select the most appropriate bioavailability enhancement strategy for my Carvedilol derivative?
A3: The selection of an appropriate strategy depends on the physicochemical properties of your specific derivative and the desired therapeutic outcome. A systematic approach is recommended:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low drug loading in solid dispersions | - Poor miscibility between the drug and the polymer. - Drug crystallization during preparation. | - Screen for polymers with better drug-polymer interaction potential (e.g., using solubility parameters). - Optimize the solvent evaporation rate or cooling rate during preparation. - Incorporate a crystallization inhibitor. |
| Phase separation or drug precipitation in SEDDS upon dilution | - Inappropriate ratio of oil, surfactant, and cosurfactant. - The drug is not fully solubilized in the lipid phase. | - Construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region. - Increase the concentration of the surfactant or cosurfactant. - Select an oil with higher solubilizing capacity for the drug. |
| High variability in in vivo pharmacokinetic data | - Inconsistent dosing volume or technique. - Variability in the physiological state of the animals (e.g., fed vs. fasted). - Formulation instability in the GI tract. | - Ensure accurate and consistent administration of the formulation. - Standardize the experimental conditions, including the feeding state of the animals. - Evaluate the in vitro stability of the formulation in simulated gastric and intestinal fluids. |
| Poor in vitro-in vivo correlation (IVIVC) | - The in vitro dissolution method does not mimic the in vivo conditions. - The formulation interacts with GI tract components not accounted for in vitro. | - Develop a biorelevant dissolution method using media that simulate the composition and pH of the GI fluids. - Consider the potential for food effects and incorporate them into the in vitro testing. |
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Formulation of Carvedilol Solid Dispersions by Solvent Evaporation
-
Materials: Carvedilol derivative, hydrophilic polymer (e.g., PVP K30, HPMC E5), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Accurately weigh the Carvedilol derivative and the polymer in the desired ratio (e.g., 1:1, 1:2 w/w).
-
Dissolve both components in a minimal amount of the selected solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Once a thin film is formed, continue drying under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing of Carvedilol Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8) without pancreatin.
-
Procedure:
-
Set the paddle speed to 50 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Place a quantity of the formulation equivalent to a specific dose of the Carvedilol derivative into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the drug concentration in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Caption: Workflow for in vitro dissolution testing.
References
-
Gannu, R., Palem, C. R., Yamsani, V. V., Yamsani, S. K., & Yamsani, M. R. (2010). Enhanced bioavailability of carvedilol from proniosomal drug delivery system. Journal of Bioequivalence & Bioavailability, 2(1), 19-25. [Link]
-
Mohan, A., & Gundamaraju, R. (2014). Formulation and evaluation of carvedilol solid dispersions with various polymers. Int J Pharm Investig, 4(1), 39-44. [Link]
-
Kumari, L., & Pathak, K. (2016). Solid dispersion: a strategy to enhance the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 7(5), 1835-1845. [Link]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for (S)-(-)-5'-Benzyloxyphenyl Carvedilol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. This is particularly true for chiral compounds like Carvedilol, where enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of the validation of an analytical method for a specific Carvedilol-related compound, (S)-(-)-5'-Benzyloxyphenyl Carvedilol, a key intermediate or potential impurity in the synthesis of Carvedilol.
Carvedilol is a non-selective β-adrenergic receptor antagonist and an α1-adrenoceptor blocker, administered clinically as a racemic mixture.[1] However, the β-adrenoceptor blocking activity of the S(-)-enantiomer is significantly higher than that of the R(+)-enantiomer.[1] This underscores the critical need for enantioselective analytical methods to ensure the quality and efficacy of the final drug product.
This guide will navigate through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), offering a blend of theoretical principles and practical application.[2][3][4] We will explore the "why" behind each experimental choice, compare the chosen method with viable alternatives, and provide actionable protocols and data to support our findings.
The Analytical Challenge: Selectivity and Sensitivity
The primary challenge in analyzing this compound lies in developing a stability-indicating method that can distinguish it from its enantiomer and other related substances, including the active pharmaceutical ingredient (API), Carvedilol. The method must be sensitive enough to detect and quantify this specific compound at low levels, which is crucial for impurity profiling and quality control.
A variety of analytical techniques have been employed for the enantioselective analysis of Carvedilol and its related compounds, including High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] While each method has its merits, chiral HPLC is often favored for its robustness, reproducibility, and ease of implementation in a quality control setting.
Method of Choice: Chiral High-Performance Liquid Chromatography (HPLC)
For the validation of this compound, a normal-phase chiral HPLC method is selected. This choice is predicated on the superior enantiomeric resolution often achieved with polysaccharide-based chiral stationary phases in non-polar mobile phases.
Comparison with Alternative Methods:
| Method | Advantages | Disadvantages |
| Chiral HPLC (Normal Phase) | Excellent enantioselectivity, robust, widely available. | Requires non-polar, flammable solvents; may have longer run times. |
| Chiral HPLC (Reverse Phase) | Uses aqueous, less hazardous mobile phases. | Enantioselectivity can be more challenging to achieve for some compounds. |
| Capillary Electrophoresis (CE) | High efficiency, low sample and reagent consumption.[6] | Can have lower sensitivity and reproducibility compared to HPLC. |
| LC-MS/MS | High sensitivity and selectivity, provides structural information.[7] | Higher equipment cost and complexity. |
The Validation Journey: A Step-by-Step Protocol and Rationale
The validation of the chosen chiral HPLC method is conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary parameters to demonstrate that the method is suitable for its intended purpose.[2][3][4]
Experimental Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 6. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative-Effectiveness Study of Carvedilol, Metoprolol, and Bisoprolol in Cardiovascular Therapy
This guide provides an in-depth comparative analysis of three commonly prescribed beta-blockers: Carvedilol, Metoprolol, and Bisoprolol. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that underpin their clinical applications, supported by experimental data from preclinical and clinical studies.
Introduction: The Evolving Landscape of Beta-Blocker Therapy
Beta-adrenergic receptor antagonists, or beta-blockers, have been a cornerstone of cardiovascular medicine for decades. Their efficacy in managing conditions such as hypertension, angina, and arrhythmias is well-established. However, the paradigm of their use has evolved significantly, particularly with the recognition of their profound benefits in the management of chronic heart failure. This guide focuses on three agents that have demonstrated mortality benefits in large-scale clinical trials: Carvedilol, Metoprolol (specifically the succinate formulation), and Bisoprolol. While often grouped, these drugs possess distinct pharmacological profiles that influence their therapeutic effects and side-effect profiles. Understanding these differences is paramount for optimizing patient outcomes and for the rational design of future cardiovascular therapies.
The Adrenergic Signaling Pathway: The Target of Beta-Blockade
To comprehend the actions of these drugs, it is essential to first visualize the signaling cascade they modulate. Beta-adrenergic receptors (β-ARs), primarily the β1 and β2 subtypes, are G-protein coupled receptors that, upon stimulation by catecholamines like norepinephrine and epinephrine, activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). In the heart, this cascade results in increased heart rate, contractility, and conduction velocity. Carvedilol, Metoprolol, and Bisoprolol exert their effects by competitively inhibiting this pathway at different points and with varying selectivity.
Figure 1: Adrenergic signaling pathways and points of intervention for Carvedilol, Metoprolol, and Bisoprolol.
Part 1: Molecular and Cellular Fingerprints: An In Vitro Comparison
The foundational differences between these three beta-blockers lie in their interaction with adrenergic receptors. These interactions are quantifiable through in vitro receptor binding and functional assays, which provide the basis for their clinical differentiation.
Receptor Selectivity: A Quantitative Perspective
The classification of beta-blockers is largely based on their relative affinity for β1 and β2 adrenergic receptors. Metoprolol and Bisoprolol are considered "cardioselective" due to their higher affinity for β1 receptors, which are predominantly located in the heart. In contrast, Carvedilol is a non-selective beta-blocker, antagonizing both β1 and β2 receptors. Furthermore, Carvedilol possesses a unique ancillary property: α1-adrenergic receptor blockade, which contributes to its vasodilatory effects.
To move beyond qualitative descriptions, we can compare their binding affinities (Ki values), which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Drug | β1-AR Ki (nM) | β2-AR Ki (nM) | α1-AR Ki (nM) | β1/β2 Selectivity Ratio |
| Carvedilol | ~4-5 | ~28-35 | ~1.7-2.5 | ~6-7 |
| Metoprolol | ~240 | ~6720 | >10,000 | ~28 |
| Bisoprolol | ~10 | ~270 | >10,000 | ~27 |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative approximations from the literature.
This quantitative data underscores the pharmacological distinctions. While both Metoprolol and Bisoprolol demonstrate significant β1-selectivity, Bisoprolol exhibits a higher affinity for the β1 receptor. Carvedilol's low Ki values for both β1 and β2 receptors confirm its non-selective nature, and its nanomolar affinity for the α1 receptor highlights its unique vasodilatory potential among these three agents.
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
The determination of Ki values is a cornerstone of pharmacological characterization. The following outlines a generalized protocol for a competitive radioligand binding assay, a technique used to determine the affinity of an unlabeled drug (the "competitor," e.g., Carvedilol) by measuring its ability to displace a radiolabeled ligand from a receptor.
Figure 2: Generalized workflow for a competitive radioligand binding assay.
Downstream Signaling: Beyond Receptor Occupancy
The interaction of these beta-blockers with their receptors initiates a cascade of intracellular events. While all three drugs effectively block catecholamine-induced cAMP production, emerging evidence suggests more complex signaling dynamics.
Carvedilol and Biased Agonism: Carvedilol has been shown to act as a "biased agonist" at the β-adrenergic receptor. This means that while it blocks the G-protein-mediated signaling that leads to cAMP production, it can simultaneously activate β-arrestin-dependent signaling pathways.[1] This biased agonism may contribute to some of Carvedilol's unique cardioprotective effects, which are independent of its beta-blocking activity.[1]
Differential Effects on Ion Channels: Recent studies have also revealed that these beta-blockers can have direct effects on cardiac ion channels. For instance, one study demonstrated that Carvedilol and, to a lesser extent, Metoprolol, can block the cardiac Kv4.3 potassium channel, which contributes to the transient outward potassium current (Ito) involved in the early repolarization of the cardiac action potential. Bisoprolol, in the same study, had no significant effect on this channel.[2][3][4] These differential effects on ion channels may contribute to their varying antiarrhythmic profiles.
Part 2: In Vivo Performance: Preclinical Animal Models
Animal models provide a crucial bridge between in vitro findings and clinical outcomes, allowing for the investigation of the integrated physiological effects of these drugs.
Hemodynamic Effects in a Canine Model of Heart Failure
Studies in canine models of heart failure have been instrumental in elucidating the hemodynamic consequences of treatment with these beta-blockers. In a model of chronic ischemic cardiomyopathy, both Carvedilol and Metoprolol were shown to improve cardiac function. However, Carvedilol demonstrated a superior effect in improving both resting and stress-induced regional myocardial function.[5] This was associated with a greater reduction in myocardial inflammation and an increase in pro-angiogenic factors compared to Metoprolol.[5]
Another study in conscious dogs with induced heart failure directly compared the hemodynamic effects of Carvedilol and Metoprolol. It was observed that Carvedilol produced a more pronounced decrease in blood pressure, likely due to its α1-blocking properties, while Metoprolol had a greater effect on heart rate reduction.[6]
Cardiac Remodeling in a Rat Model of Myocardial Infarction
Following a myocardial infarction, the heart undergoes a process of adverse remodeling that can lead to heart failure. Preclinical studies in rats have shown that beta-blocker therapy can attenuate this process. In a head-to-head comparison, both Carvedilol and Metoprolol were effective in preventing left ventricular dilation after myocardial infarction.[7] However, Carvedilol was found to be more effective in reducing myocardial collagen deposition and cardiac hypertrophy, suggesting a more comprehensive effect on the structural changes that occur during remodeling.[8][9]
Experimental Protocol: Canine Model of Ischemic Cardiomyopathy
To understand the causality behind these in vivo observations, it is helpful to examine the experimental design of such studies. The following is a representative protocol for inducing and treating ischemic cardiomyopathy in a canine model.
Figure 3: Experimental workflow for a canine model of ischemic cardiomyopathy.
Part 3: Clinical Evidence: Landmark Trials and Head-to-Head Comparisons
The ultimate validation of a drug's efficacy and safety comes from well-designed, randomized controlled clinical trials. The evidence supporting the use of Carvedilol, Metoprolol succinate, and Bisoprolol in heart failure with reduced ejection fraction (HFrEF) is robust, with several landmark trials demonstrating significant reductions in mortality.
Landmark Placebo-Controlled Trials
-
MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure): This trial demonstrated a 34% reduction in all-cause mortality with Metoprolol succinate compared to placebo in patients with HFrEF.[10]
-
CIBIS-II (Cardiac Insufficiency Bisoprolol Study II): This study showed a 34% reduction in all-cause mortality with Bisoprolol versus placebo in a similar patient population.
-
COPERNICUS (Carvedilol Prospective Randomized Cumulative Survival): In patients with severe heart failure, Carvedilol was shown to reduce the risk of death by 35% compared to placebo.
The COMET Trial: A Head-to-Head Comparison
The Carvedilol Or Metoprolol European Trial (COMET) was a landmark study that directly compared Carvedilol with Metoprolol tartrate (a short-acting formulation) in patients with chronic heart failure. The trial found that Carvedilol was associated with a significant 17% reduction in all-cause mortality compared to Metoprolol tartrate.
It is important to note that the COMET trial has been a subject of debate, with some criticism directed at the use of the short-acting Metoprolol tartrate rather than the long-acting succinate formulation used in the MERIT-HF trial, and at a lower equivalent dose. Nevertheless, the results of COMET suggest that the broader pharmacological profile of Carvedilol, including its α1-blocking and potential ancillary properties, may confer a survival advantage over β1-selective blockade alone in the context of heart failure.
| Trial | Drug(s) | Primary Outcome | Key Finding |
| MERIT-HF | Metoprolol succinate vs. Placebo | All-cause mortality | 34% reduction in mortality with Metoprolol succinate.[10] |
| CIBIS-II | Bisoprolol vs. Placebo | All-cause mortality | 34% reduction in mortality with Bisoprolol. |
| COPERNICUS | Carvedilol vs. Placebo | All-cause mortality | 35% reduction in mortality with Carvedilol. |
| COMET | Carvedilol vs. Metoprolol tartrate | All-cause mortality | 17% lower mortality with Carvedilol compared to Metoprolol tartrate. |
Biomarkers in Clinical Trials
Sub-studies of these major trials have also provided insights into the effects of these beta-blockers on biomarkers of cardiac stress and injury. In a sub-study of the COMET trial, baseline levels of N-terminal pro-brain natriuretic peptide (NT-proBNP) were a powerful predictor of mortality.[10] While the study did not report a differential effect of Carvedilol versus Metoprolol on NT-proBNP levels, it highlighted the prognostic value of this biomarker in patients on beta-blocker therapy.[10]
Synthesis and Conclusion: A Nuanced Choice in Beta-Blockade
The evidence presented in this guide demonstrates that while Carvedilol, Metoprolol, and Bisoprolol are all effective in the management of cardiovascular diseases, particularly heart failure, they are not interchangeable. Their distinct pharmacological profiles, from receptor selectivity to downstream signaling effects, translate into demonstrable differences in preclinical models and have been suggested to influence clinical outcomes in head-to-head trials.
-
Carvedilol stands out for its non-selective β- and α1-adrenergic blockade, which provides a broader spectrum of neurohormonal antagonism. Its biased agonism at the β-adrenergic receptor and potential antioxidant properties may offer additional cardioprotective benefits.
-
Metoprolol and Bisoprolol offer the advantage of cardioselectivity, which may be beneficial in patients with concomitant respiratory conditions where β2-blockade is undesirable. Bisoprolol exhibits a higher affinity for the β1-receptor compared to Metoprolol.
The choice between these agents in a clinical setting is a complex decision that must take into account individual patient characteristics, comorbidities, and tolerability. For the drug development professional, the distinct profiles of these three beta-blockers serve as a compelling case study in the importance of understanding the intricate molecular and cellular mechanisms of drug action. Future research should continue to explore the clinical implications of these nuanced pharmacological differences to further refine and personalize cardiovascular therapy.
References
-
Poole-Wilson PA, Swedberg K, Cleland JGF, et al. Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial. Lancet. 2003;362(9377):7-13. [Link]
-
MERIT-HF Study Group. Effect of metoprolol CR/XL in chronic heart failure: Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure (MERIT-HF). Lancet. 1999;353(9169):2001-2007. [Link]
-
CIBIS-II Investigators and Committees. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II): a randomised trial. Lancet. 1999;353(9146):9-13. [Link]
-
Packer M, Fowler MB, Roecker EB, et al. Effect of carvedilol on survival in severe chronic heart failure. N Engl J Med. 2001;344(22):1651-1658. [Link]
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Olsson LG, Swedberg K, Cleland JGF, et al. Prognostic importance of plasma NT-pro BNP in chronic heart failure in patients treated with a beta-blocker: results from the Carvedilol Or Metoprolol European Trial (COMET) trial. Eur J Heart Fail. 2007;9(8):795-801. [Link]
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Wisler JW, DeWire SM, Whalen EJ, et al. A unique mechanism of β-blocker action: carvedilol stimulates β-arrestin signaling. Proc Natl Acad Sci U S A. 2007;104(42):16657-16662. [Link]
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Yaoita H, Maruyama Y, Takano H, et al. Different effects of carvedilol, metoprolol, and propranolol on left ventricular remodeling after coronary stenosis or after permanent coronary occlusion in rats. J Cardiovasc Pharmacol. 2002;40(6):884-893. [Link]
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Yue TL, Cheng X, Gu JL, et al. Comparison of bisoprolol and carvedilol cardioprotection in a rabbit ischemia and reperfusion model. J Cardiovasc Pharmacol. 2000;35(6):949-957. [Link]
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Fröhlich H, Torres L, Täger T, et al. Bisoprolol compared with carvedilol and metoprolol succinate in the treatment of patients with chronic heart failure. Clin Res Cardiol. 2017;106(10):833-843. [Link]
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Gordan R, Splettstösser V, Lurtz C, et al. Differential Effects of the Betablockers Carvedilol, Metoprolol and Bisoprolol on Cardiac Kv4.3 (Ito) Channel Isoforms. Int J Mol Sci. 2023;24(18):13876. [Link]
-
Kaumann AJ, Molenaar P. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. Br J Pharmacol. 1996;118(4):749-756. [Link]
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Baker JG. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Br J Pharmacol. 2005;144(3):317-322. [Link]
-
Cardiac Action Potential Restitution Protocol. protocols.io. [Link]
-
Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]
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Anti-inflammatory and pro-angiogenic effects of beta blockers in a canine model of chronic ischemic cardiomyopathy: comparison between carvedilol and metoprolol. Am J Physiol Heart Circ Physiol. 2007;293(6):H3546-H3554. [Link]
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A Methodological Guide to the Comparative Analysis of Carvedilol Analogs: A Focus on (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Introduction: The Significance of Stereochemistry in Carvedilol's Pharmacology
Carvedilol is a cornerstone in the management of cardiovascular diseases, notably hypertension and congestive heart failure.[1][2] It functions as a non-selective beta-adrenoceptor antagonist with additional alpha-1 blocking activity, a combination that confers both negative chronotropic/inotropic effects and vasodilation.[3][4] However, the clinical product is a racemic mixture of two enantiomers, (S)- and (R)-Carvedilol. This stereochemistry is not a trivial detail; it is central to its pharmacological profile.
The β-blocking activity resides almost exclusively in the (S)-(-)-enantiomer, which is approximately 100-fold more potent in this regard than the (R)-(+)-enantiomer.[1] Conversely, both enantiomers exhibit comparable α1-blocking activity.[1] This stereoselective pharmacology underscores the critical need for robust analytical methods to separate and characterize each enantiomer and their metabolites.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol is identified as an optically active metabolite or analog of Carvedilol.[5][6] Understanding its distinct pharmacological profile is essential for a comprehensive grasp of Carvedilol's overall mechanism of action, metabolism, and potential for developing next-generation analogs with improved therapeutic indices. This guide provides a framework for the statistical and experimental comparison of this compound against the parent enantiomer, (S)-Carvedilol, grounded in established analytical and pharmacological protocols.
Structural and Physicochemical Comparison
The primary structural difference between (S)-Carvedilol and its 5'-Benzyloxyphenyl analog is the addition of a benzyl group to the hydroxyl moiety on the phenoxy ring. This modification can be expected to significantly alter key physicochemical properties, such as lipophilicity (LogP), which in turn influences solubility, membrane permeability, and metabolic stability.
Caption: Chemical structures of Carvedilol enantiomers and the target analog.
| Property | (S)-Carvedilol | This compound | Rationale for Predicted Difference |
| Molecular Formula | C₂₄H₂₆N₂O₄ | C₃₁H₃₂N₂O₅ | Addition of a C₇H₆O moiety. |
| Molecular Weight | 406.5 g/mol | 512.6 g/mol [6] | Increased mass from the benzyl group. |
| XLogP3 | 3.8 | 5.7 | The benzyl group significantly increases lipophilicity. |
| Solubility | Soluble in DMSO, Methanol | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[6] | Increased lipophilicity may decrease aqueous solubility but enhance solubility in nonpolar organic solvents. |
Analytical Workflow: Enantioselective Separation
A prerequisite for any comparative analysis is the ability to resolve the chiral compounds with high fidelity. Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) are the gold standards for this purpose.
Caption: Workflow for the chiral separation and analysis of Carvedilol analogs.
Protocol 1: Chiral Capillary Electrophoresis
This method is highly effective for separating Carvedilol enantiomers, offering rapid development and high resolution.[7]
-
System Preparation: Utilize a standard capillary electrophoresis system with UV detection.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).
-
Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer. Adjust to pH 2.5 using phosphoric acid. This low pH ensures the amine group of Carvedilol is protonated, making it suitable for electrophoresis.
-
Chiral Selector: Add 10 mM β-cyclodextrin (β-CD) to the BGE. The hydrophobic cavity of β-CD interacts stereoselectively with the enantiomers, leading to differential migration times.[8][9]
-
Sample Preparation: Dissolve the analyte in methanol or the BGE to a concentration of approximately 10 µg/mL.[9]
-
Electrophoretic Conditions:
-
Analysis: The two enantiomers will appear as distinct, baseline-separated peaks. The peak area is used for quantification.
Pharmacological Comparison: Receptor Binding and Functional Assays
The core of the comparison lies in quantifying the interaction of each compound with its biological targets: the β₁, β₂, and α₁ adrenoceptors.
Adrenergic Receptor Signaling Pathway
Beta-blockers function by competitively inhibiting the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenoceptors. This action blocks the downstream Gs-protein-mediated activation of adenylyl cyclase, thereby preventing the rise in intracellular cyclic AMP (cAMP) that mediates sympathetic responses like increased heart rate and contractility.[10][11]
Caption: Simplified β-adrenoceptor signaling pathway and point of antagonist action.
Receptor Binding Affinity
Radioligand binding assays are the definitive method to determine the affinity (expressed as the inhibition constant, Ki) of a compound for a specific receptor.[12][13]
Protocol 2: Competitive Radioligand Binding Assay
-
Source of Receptors: Use cell membranes from stable cell lines expressing recombinant human β₁-, β₂-, or α₁-adrenoceptors (e.g., HEK293 or CHO cells).
-
Radioligand: Select a high-affinity radiolabeled antagonist for the receptor of interest (e.g., [¹²⁵I]Iodocyanopindolol for β-receptors).[14]
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with MgCl₂).
-
Competition Curve:
-
In a series of tubes or a microplate, combine the cell membranes (constant concentration), the radioligand (constant concentration near its Kd value), and the test compound ((S)-Carvedilol or the analog) over a wide range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Data (Literature Values for Carvedilol)
| Compound | β₁-Adrenoceptor (Ki, nM) | β₂-Adrenoceptor (Ki, nM) | α₁-Adrenoceptor (Ki, nM) |
| (S)-Carvedilol | ~0.4[1] | Data Varies | ~14[1] |
| (R)-Carvedilol | ~45[1] | Data Varies | ~16[1] |
| This compound | To be determined | To be determined | To be determined |
The addition of the bulky, lipophilic benzyloxy group could potentially alter the binding pose within the receptor pocket, possibly affecting both affinity and selectivity.
Functional Antagonism
While binding assays measure affinity, functional assays measure the biological effect of the compound. A cAMP assay is ideal for quantifying the antagonism of β-adrenoceptor signaling.[12]
Protocol 3: cAMP Functional Assay
-
Cell Culture: Use a cell line expressing the β-adrenoceptor of interest (e.g., HEK293-β₂).
-
Assay Setup: Plate cells in a multi-well format.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist ((S)-Carvedilol or its analog) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., Isoproterenol) to stimulate cAMP production. Include control wells with no agonist (baseline) and agonist only (maximum stimulation).
-
Cell Lysis and Detection: After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP response against the antagonist concentration. The IC₅₀ value represents the concentration of the antagonist that inhibits 50% of the agonist-induced response. This value reflects the functional potency of the compound.
Conclusion and Future Directions
The pharmacological profile of Carvedilol is intricately linked to its stereochemistry. Its primary β-blocking therapeutic benefit is derived from the (S)-enantiomer. The analysis of metabolites and analogs like this compound is crucial for understanding the complete in-vivo activity and for rational drug design.
This guide outlines the essential analytical and pharmacological workflows required to perform a rigorous, quantitative comparison. By employing high-resolution chiral separation techniques and robust in-vitro assays, researchers can elucidate the specific binding affinities and functional potencies of this compound. The key scientific question is how the addition of the benzyloxy group modifies the interaction with adrenergic receptors. The resulting data will not only characterize this specific molecule but will also contribute valuable structure-activity relationship (SAR) insights for the entire class of aryloxypropanolamine β-blockers.
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Ghanem, A., & Hoogmartens, J. (2003). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 26(18), 3015-3031. [Link]
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Pichler, A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. [Link]
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Imre, S., et al. (2012). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 60(5), 644-654. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
The foundational principle of chemical waste management is to plan for disposal before any experiment begins.[1] This proactive approach prevents the accumulation of unknown or unmanageable waste streams and ensures compliance with regulatory standards.
Understanding the Hazard Profile
(S)-(-)-5'-Benzyloxyphenyl Carvedilol is a derivative of Carvedilol, a beta-blocker known for its pharmacological activity. For disposal purposes, it should be treated as a potent, pharmacologically active material.[2] Carvedilol and its related compounds are classified as hazardous to the aquatic environment and may cause long-term adverse effects.[3][4] Furthermore, skin contact may cause sensitization.[4] Therefore, all waste containing this compound must be handled as hazardous chemical waste.
Key Hazard Considerations:
-
Pharmacological Activity: As a beta-blocker analog, it can have potent physiological effects if accidentally ingested or absorbed.[4]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[2][4]
| Hazard Classification | Description | Primary Precaution |
| Aquatic Chronic | Toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain.[2] |
| Skin Sensitizer | May cause an allergic skin reaction. | Avoid skin contact; wear appropriate gloves and lab coat.[2] |
| Combustible Solid | May burn under certain conditions. | Store away from ignition sources.[5] |
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is crucial for ensuring safety and regulatory compliance.
Part 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is mandatory:
-
Gloves: Wear two pairs of chemotherapy-tested nitrile gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A disposable gown or a dedicated lab coat that is regularly laundered.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a NIOSH-approved respirator is necessary.[6]
Part 2: Waste Segregation and Containerization
Proper segregation at the point of generation is the most critical step in a successful waste management program.[1]
-
Solid Waste:
-
Includes: Unused or expired this compound, contaminated filter paper, weighing boats, and any other solid materials that have come into direct contact with the compound.
-
Container: Place in a clearly labeled, sealable, and chemically compatible container.[7] The original container is often the best choice for unused reagents.[7]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.[8]
-
-
Liquid Waste:
-
Includes: Solutions containing this compound, and the first rinseate from cleaning contaminated glassware.[9]
-
Segregation: Keep halogenated and non-halogenated solvent waste streams separate to facilitate proper disposal and potential recycling.[1] Aqueous waste should be collected separately from organic solvent waste.[1]
-
Container: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
Labeling: Label the container with "Hazardous Waste," list all chemical components and their approximate concentrations, and the date.[8] Never use abbreviations or chemical formulas.[8]
-
-
Contaminated Labware and PPE:
-
Includes: Used gloves, disposable lab coats, bench paper, and plasticware.
-
Container: Place these items in a designated, labeled hazardous waste bag or container.[10]
-
Glassware: Reusable glassware must be decontaminated. The first rinse with a suitable solvent should be collected as hazardous liquid waste.[9] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific policies.
-
Part 3: Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE as described above.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent (if applicable) followed by soap and water.[10] All cleaning materials must be disposed of as hazardous waste.[10]
-
Disposal: Place all contaminated debris and cleaning materials into a labeled hazardous waste container.[10]
Part 4: Storage and Final Disposal
-
Storage: All hazardous waste containers must be kept closed except when adding waste.[11] Store containers in a designated satellite accumulation area that is secure and away from general traffic.[9][12] Ensure that incompatible waste types are segregated to prevent dangerous reactions.[12]
-
Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this compound or its waste be disposed of in the regular trash or down the sewer system. [8] The U.S. Environmental Protection Agency (EPA) has enacted a ban on the sewering of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted in all research settings.[13]
Regulatory Context
The management of chemical waste in a laboratory setting is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[8] It is the responsibility of the waste generator (the laboratory) to properly identify, label, and store hazardous waste.[12]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers can ensure they are handling this potent research compound responsibly, from initial use to final disposal. A commitment to these principles not only ensures regulatory compliance but also fosters a culture of safety within the research community.
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A Researcher's Guide to Personal Protective Equipment for Handling (S)-(-)-5'-Benzyloxyphenyl Carvedilol
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The handling of potent active pharmaceutical ingredients (APIs) and their metabolites, such as (S)-(-)-5'-Benzyloxyphenyl Carvedilol, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a self-validating system of safety and integrity in your laboratory operations.
This compound is a metabolite of Carvedilol, a well-known beta-blocker used in the management of hypertension and heart failure.[1][2] Given that the parent compound, Carvedilol, is a potent pharmaceutical agent, its derivatives must be handled with an equivalent or greater level of caution.[3] The National Institute for Occupational Safety and Health (NIOSH) provides guidelines for handling hazardous drugs, which serve as a foundational reference for establishing safety protocols in the lab.[4][5][6]
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before any handling protocol is established, a thorough risk assessment is crucial. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can extrapolate from the data on Carvedilol and the chemical classes it belongs to—aromatic ethers and carbamates.[7][8] Carvedilol is known to be a potent, pharmacologically active material where occupational exposure to even small amounts can cause physiological effects.[3]
Key Hazards Associated with Carvedilol and its Derivatives:
-
Pharmacological Potency: As a beta-blocker, accidental exposure could lead to cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure).[2][9]
-
Skin Sensitization: Some data suggests Carvedilol may cause allergic skin reactions.[9][10]
-
Inhalation Hazard: As a solid, the compound can form dust, which if inhaled, poses a significant risk of systemic absorption.[3]
| Hazard Class | Potential Effects of Exposure | Recommended Handling Consideration |
| Potent Pharmaceutical Agent | Cardiovascular effects (bradycardia, hypotension), dizziness, fatigue.[9][11] | Handle within designated containment areas. Minimize quantity of material handled. |
| Solid/Dust | Inhalation of dust can lead to systemic absorption and respiratory irritation.[3][10] | Use engineering controls like fume hoods or ventilated enclosures. Wear appropriate respiratory protection. |
| Skin Contact | Possible allergic skin reactions or absorption through the skin.[10][12] | Wear compatible, chemical-resistant gloves and a lab coat. |
| Eye Contact | Dust or powder may cause eye irritation.[10] | Wear chemical safety goggles or glasses with side shields. |
The Hierarchy of Controls: Engineering Controls as Your Primary Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[13] The primary methods for ensuring safety involve robust engineering controls designed to contain the hazard at its source.
-
Chemical Fume Hoods: All weighing and solution preparation activities involving solid this compound should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particulates.[8]
-
Ventilated Balance Enclosures (VBEs): For accurately weighing small quantities of potent compounds, a VBE provides a contained and stable environment, minimizing both product loss and operator exposure.[3]
-
Glove Boxes/Isolators: For handling larger quantities or for repetitive tasks, a glove box or isolator offers the highest level of containment by creating a physical barrier between the operator and the hazardous material.[14]
Operational Plan: Personal Protective Equipment (PPE) Protocol
The selection and use of PPE must be deliberate and procedural. The following step-by-step guide is designed to ensure maximum protection when engineering controls are properly in use.
Step 1: Respiratory Protection
Due to the risk of inhaling fine powders, respiratory protection is mandatory when handling the solid form of the compound.
-
Selection: A respirator equipped with a P3 (European standard) or N100 (NIOSH standard) particulate filter is required. These filters are highly efficient at capturing fine dust particles. For significant quantities, a powered air-purifying respirator (PAPR) should be considered for enhanced protection and comfort.[3][15]
-
Fit Testing: A proper seal is critical for the respirator's effectiveness. All users of tight-fitting respirators must undergo a qualitative or quantitative fit test annually, as required by OSHA standards.[13]
Step 2: Eye and Face Protection
Protecting your eyes from dust and potential splashes is non-negotiable.
-
Selection: ANSI Z87.1-compliant chemical safety goggles are required.[13] Safety glasses with integrated side shields may be acceptable for low-risk activities but goggles provide a superior seal against dust.[16]
-
Face Shields: When there is a risk of a splash, such as when handling solutions or during spill cleanup, a face shield must be worn in addition to safety goggles.[16]
Step 3: Hand Protection
Gloves are the most direct barrier against skin contact and absorption.
-
Selection: Not all gloves are created equal. Nitrile or natural rubber gloves are generally recommended for handling Carvedilol.[15] Always consult the glove manufacturer's compatibility chart for the specific chemical and solvents you are using.
-
Double Gloving: For handling highly potent compounds, wearing two pairs of nitrile gloves is a best practice. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[16]
Step 4: Body Protection
A lab coat is the minimum requirement for body protection.
-
Selection: A clean, buttoned lab coat should be worn at all times.[17] For procedures with a higher risk of contamination, consider disposable sleeve protectors.
-
Laundering: Lab coats must not be taken home. They should be laundered by a professional service familiar with laboratory garments.[13]
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
PPE Donning and Doffing SequenceCaption: Workflow for the safe segregation and disposal of hazardous chemical waste.
By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols, you create a robust safety system that protects you, your colleagues, and your research. Always remember that safety is an active process, not a passive state. Continuously review your procedures and stay informed to maintain the highest standards of laboratory safety.
References
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U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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MsdsDigital.com. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Columbia University. (n.d.). Policy for Personal Protective Equipment (PPE) in Research Laboratories. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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CP Lab Safety. (2025, August 15). How to Choose the Best PPE for Your Type of Laboratory Work. Retrieved from [Link]
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Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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DailyMed. (2023, November 1). Label: CARVEDILOL tablet, film coated. Retrieved from [Link]
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RxList. (n.d.). Carvedilol: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
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Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
